Silicon dioxide
説明
Structure
3D Structure
特性
IUPAC Name |
dioxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Si/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiO2, O2Si | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | silica | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silica | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silicon dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31392-49-1 | |
| Record name | Silica, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029677 | |
| Record name | Silica | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.084 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SILICON DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Silica, amorphous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |
CAS No. |
7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chalcedony (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quartz (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stishovite (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridymite (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silica | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cristobalite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lussatite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stishovite (SiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coesite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cristobalite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcedony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quartz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridymite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agate (SiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keatite (SiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silica, vitreous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quartz-beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aquafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silica | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Crystalline Forms of Silicon Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Silicon dioxide (SiO₂), or silica (B1680970), is a cornerstone material in numerous scientific and technological fields. Its importance stems from its abundance, chemical stability, and, most notably, its complex polymorphism. The ability of SiO₂ to exist in various crystalline structures, each with unique physical and chemical properties, makes it a fascinating subject for researchers and a versatile component in material science and drug development. This technical guide provides a comprehensive overview of the different crystalline forms of this compound, detailing their properties, synthesis protocols, and the thermodynamic relationships that govern their formation.
The Polymorphs of this compound: An Overview
This compound exhibits a rich variety of crystalline polymorphs, the stability of which is primarily dictated by temperature and pressure. These structures can be broadly categorized into low-pressure and high-pressure polymorphs. The fundamental building block for most of these structures is the SiO₄ tetrahedron, where a central silicon atom is covalently bonded to four oxygen atoms. The arrangement and connectivity of these tetrahedra define the specific crystalline form.[1]
The most common crystalline forms of silica are quartz, tridymite, and cristobalite, each of which has a low-temperature (α) and a high-temperature (β) modification.[2] At ambient conditions, α-quartz is the thermodynamically stable form of crystalline silica.[3] Other high-pressure polymorphs, such as coesite and stishovite, are formed under extreme conditions, such as those found deep within the Earth's mantle or at meteorite impact sites.[4]
Quantitative Properties of Major Silica Polymorphs
The distinct crystalline arrangements of silica polymorphs give rise to significant differences in their physical and crystallographic properties. These properties are crucial for their identification and for determining their suitability for various applications. The following tables summarize key quantitative data for the most common crystalline forms of this compound.
Table 1: Physical Properties of this compound Polymorphs
| Polymorph | Density (g/cm³) | Mohs Hardness | Refractive Index (nω / nε) |
| α-Quartz | 2.648[3] | 7 | 1.544 / 1.553 |
| β-Quartz | ~2.53 (at 600°C) | 7 | - |
| α-Tridymite | 2.26 | 6.5-7 | 1.469 / 1.473 |
| β-Tridymite | ~2.22 (at 200°C) | 6.5-7 | - |
| α-Cristobalite | 2.32[5] | 6.5 | 1.487 / 1.484[5] |
| β-Cristobalite | ~2.20 (at 300°C) | 6.5 | - |
| Coesite | 2.92 | 7.5-8 | 1.594 / 1.595 |
| Stishovite | 4.287[3] | 8-8.5 | 1.799 / 1.826[6] |
Table 2: Crystallographic Properties of this compound Polymorphs
| Polymorph | Crystal System | Space Group |
| α-Quartz | Trigonal | P3₂21 or P3₁21 |
| β-Quartz | Hexagonal | P6₂22 or P6₄22 |
| α-Tridymite | Orthorhombic | C222₁ |
| β-Tridymite | Hexagonal | P6₃/mmc |
| α-Cristobalite | Tetragonal | P4₁2₁2[5] |
| β-Cristobalite | Cubic | Fd-3m |
| Coesite | Monoclinic | C2/c |
| Stishovite | Tetragonal | P4₂/mnm[6] |
Phase Transitions and Stability Relationships
The transformation between different silica polymorphs is a complex process governed by thermodynamics and kinetics. The stability of each phase is dependent on temperature and pressure, as illustrated in the pressure-temperature (P-T) phase diagram.
The transitions between α and β forms of quartz, tridymite, and cristobalite are displacive, meaning they involve small atomic displacements and are reversible.[1] In contrast, the transformations between quartz, tridymite, cristobalite, coesite, and stishovite are reconstructive, requiring the breaking and reforming of Si-O bonds, and are therefore kinetically slower.[5]
Experimental Protocols for the Synthesis of Silica Polymorphs
The synthesis of specific crystalline forms of this compound often requires precise control of experimental conditions. Below are summaries of common methodologies for the synthesis of key polymorphs.
Hydrothermal Synthesis of α-Quartz
Hydrothermal synthesis is a widely used method for growing high-purity α-quartz crystals.[7] This process mimics the natural formation of quartz in the Earth's crust.
-
Principle: Amorphous silica or small quartz crystals (nutrient) are dissolved in a solvent (typically an aqueous alkaline solution like NaOH or Na₂CO₃) at high temperature and pressure in an autoclave. A temperature gradient is established within the autoclave, with a hotter dissolution zone and a cooler growth zone. The dissolved silica is transported by convection to the cooler zone, where it becomes supersaturated and precipitates onto seed crystals, leading to the growth of larger, single crystals.[7][8]
-
Apparatus: A high-pressure autoclave, typically made of steel, with a liner of an inert material like silver or platinum. The autoclave must be able to withstand temperatures up to 400°C and pressures up to 200 MPa.
-
Procedure:
-
Place the nutrient material (e.g., high-purity crushed quartz or amorphous silica) in the dissolution zone at the bottom of the autoclave.
-
Suspend seed crystals of quartz in the growth zone at the top of the autoclave.
-
Fill the autoclave to a specific percentage (e.g., 80%) with the mineralizer solution (e.g., 1 M NaOH).
-
Seal the autoclave and heat it to the desired operating temperatures, maintaining a temperature differential between the dissolution and growth zones (e.g., 400°C and 350°C, respectively).[9]
-
Maintain these conditions for a period of days to weeks, depending on the desired crystal size.
-
After the growth period, cool the autoclave slowly to room temperature to avoid thermal shock to the newly grown crystals.
-
Remove and clean the synthesized quartz crystals.
-
Synthesis of Tridymite and Cristobalite
Tridymite and cristobalite are high-temperature polymorphs that can be synthesized by heating quartz or amorphous silica, often in the presence of a mineralizer to facilitate the reconstructive transformation.
-
Principle: The transformation of quartz to tridymite and cristobalite is kinetically hindered. Mineralizers, such as alkali metal oxides or carbonates (e.g., K₂CO₃ or Na₂CO₃), act as fluxes to lower the activation energy for the breaking and reforming of Si-O bonds.[10][11]
-
Apparatus: High-temperature furnace, crucibles (e.g., alumina (B75360) or platinum).
-
Procedure for Tridymite Synthesis:
-
Mix amorphous silica powder with a small amount of a mineralizer, such as K₂CO₃ (e.g., 4 wt%).[10]
-
Wet mixing with ethanol (B145695) can improve the homogeneity of the mixture.[10]
-
Heat the mixture in a furnace to a temperature within the stability range of tridymite (e.g., 1100°C) and hold for an extended period (e.g., 24 hours).[10]
-
Cool the sample and analyze for the presence of tridymite using techniques like X-ray diffraction (XRD).
-
-
Procedure for Cristobalite Synthesis:
-
Heat high-purity quartz powder to a temperature above the tridymite-cristobalite transition temperature (e.g., 1500-1600°C).[12]
-
The presence of certain impurities or fluxes can promote the formation of cristobalite at lower temperatures.[13]
-
Hold at the high temperature for a sufficient time to allow for the complete transformation.
-
Cool the sample. Rapid cooling can help in preserving the high-temperature cristobalite structure metastably at room temperature.
-
High-Pressure Synthesis of Coesite and Stishovite
The synthesis of high-pressure polymorphs like coesite and stishovite requires specialized high-pressure apparatus.
-
Principle: Applying high pressure to a silica starting material (e.g., amorphous silica, quartz, or coesite) forces the atoms into a more compact arrangement, leading to the formation of denser crystalline structures.
-
Apparatus: Multi-anvil press or a diamond anvil cell.
-
Procedure for Stishovite Synthesis from Coesite (Hydrothermal):
-
A hydrothermal treatment of coesite can catalyze the transition to stishovite at lower temperatures than dry synthesis.[14]
-
Place coesite and water in a sealed capsule (e.g., platinum).
-
Subject the capsule to high pressure (e.g., around 10 GPa) and moderate temperature (e.g., 350–550 °C) in a multi-anvil press.[14][15]
-
Maintain the conditions for a set duration (e.g., several hours).
-
Quench the experiment by rapidly cooling to room temperature and then slowly decompressing.
-
Recover and analyze the sample.
-
Logical Workflow for Polymorph Identification
The identification of a specific silica polymorph typically involves a combination of analytical techniques that probe its unique structural and physical properties.
This workflow highlights the multi-faceted approach required for unambiguous polymorph identification. X-ray diffraction provides definitive information about the crystal structure, while Raman spectroscopy offers a complementary fingerprint based on vibrational modes. Microscopy reveals the crystal morphology, and thermal analysis can detect the characteristic temperatures of displacive phase transitions.
Conclusion
The diverse crystalline forms of this compound present a rich field of study with significant implications for materials science, geoscience, and pharmaceutical sciences. Understanding the unique properties of each polymorph and the conditions under which they form is critical for harnessing their potential. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile and fundamental compound. Further research into the kinetics of phase transformations and the development of novel synthesis routes will continue to expand the applications of these remarkable materials.
References
- 1. science.smith.edu [science.smith.edu]
- 2. quora.com [quora.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. geo.libretexts.org [geo.libretexts.org]
- 5. Cristobalite - Wikipedia [en.wikipedia.org]
- 6. Stishovite - Wikipedia [en.wikipedia.org]
- 7. gem.agency [gem.agency]
- 8. youtube.com [youtube.com]
- 9. Insights into the Hydrothermal Metastability of Stishovite and Coesite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. Ultrahydrous stishovite from high-pressure hydrothermal treatment of SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. minsocam.org [minsocam.org]
synthesis and characterization of amorphous silica nanoparticles
An In-depth Technical Guide to the Synthesis and Characterization of Amorphous Silica (B1680970) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the (ASNs), materials of significant interest across various scientific and industrial fields, including drug delivery, catalysis, and diagnostics.[1][2][3] Man-made amorphous silica is produced in large quantities for a wide range of commercial uses and, more recently, for developing medical applications.[1] This document details common synthesis methodologies, essential characterization techniques, and detailed experimental protocols.
Synthesis of Amorphous Silica Nanoparticles
The synthesis of ASNs can be broadly categorized into low-temperature colloidal procedures and high-temperature pyrolytic processes.[1] The choice of method significantly influences the nanoparticles' properties, such as size, shape, porosity, and surface chemistry.[4][5]
Stöber Method (Sol-Gel Process)
The Stöber process, first reported in 1968, is a widely used sol-gel method for producing monodisperse spherical silica particles.[6][7][8] The process involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent with a catalyst, most commonly ammonia (B1221849).[6][8][9]
The fundamental reactions are:
-
Hydrolysis: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
-
Condensation: Si(OH)₄ → SiO₂ + 2H₂O
The particle size can be controlled by adjusting reaction parameters such as the concentration of TEOS, water, and ammonia, as well as the reaction temperature.[6][9][10] Higher concentrations of TEOS and ammonia generally lead to faster hydrolysis and condensation, resulting in larger particles.[10] This method can reliably produce particles with diameters ranging from 15 to 400 nm.[11]
Reverse Micelle (Microemulsion) Method
The reverse micelle, or water-in-oil microemulsion, technique is another versatile method for synthesizing monodisperse silica nanoparticles, typically in the 15 to 50 nm range.[12] In this process, tiny water droplets are dispersed in an organic solvent, stabilized by surfactant molecules to form reverse micelles.[5][12] These micelles act as nanoreactors where the hydrolysis and condensation of the silica precursor (e.g., TEOS) occur, catalyzed by ammonia contained within the aqueous phase.[12] The size of the resulting nanoparticles is primarily controlled by the water-to-surfactant molar ratio.[12][13] A significant drawback of this method is the reliance on large amounts of organic solvents and surfactants, which can complicate the purification process.[5][12]
Flame Synthesis
Flame synthesis, also known as flame pyrolysis or chemical vapor condensation, is a high-temperature process for producing silica nanoparticles.[4][5][14] In this method, a precursor such as silicon tetrachloride (SiCl₄) or tetraethylorthosilicate (TEOS) is introduced into a high-temperature flame (1200–1700°C).[4][15] The precursor undergoes oxidation and decomposition, leading to the formation of primary silica particles that then aggregate.[16] This method is scalable and continuous but offers less control over particle size and morphology compared to sol-gel methods.[5][14] The average particle size, which can range from 9 to 68 nm, is influenced by parameters like precursor feed rate, flame temperature, and precursor concentration.[14][15]
Characterization of Amorphous Silica Nanoparticles
A thorough characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles and their suitability for specific applications.
Electron Microscopy (TEM and SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for directly visualizing the size, shape, morphology, and state of aggregation of nanoparticles.[3][17] TEM provides high-resolution, two-dimensional projection images, allowing for precise measurement of primary particle diameters.[17][18] SEM is used to analyze the surface morphology and topography of the nanoparticles.[9][19]
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-destructive technique widely used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[20][21] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[22] It's important to note that DLS measures the hydrodynamic diameter, which includes any solvent layers or surface modifications, and can be sensitive to the presence of even small amounts of aggregates, potentially overestimating the primary particle size.[22][23]
X-Ray Diffraction (XRD)
X-Ray Diffraction (XRD) is the primary technique used to determine the crystalline structure of materials. For amorphous silica nanoparticles, the XRD pattern does not show sharp, well-defined peaks characteristic of crystalline materials. Instead, it exhibits a broad, diffuse peak, typically centered around 2θ = 22°.[24][25][26] This broad hump confirms the amorphous, or non-crystalline, nature of the synthesized silica.[9][19][27]
Brunauer-Emmett-Teller (BET) Analysis
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material.[28] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the nanoparticles at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the total surface area.[28] The specific surface area is a critical parameter, especially for applications in catalysis and adsorption.
Porosity Analysis
The porous nature of amorphous silica nanoparticles can be characterized using gas adsorption analysis, such as nitrogen adsorption-desorption isotherms.[28] This analysis provides information about the pore volume, average pore diameter, and pore size distribution.[29][30] Techniques like mercury intrusion porosimetry can also be used, particularly for larger pore structures.[30]
Data Presentation
Table 1: Influence of Synthesis Parameters on Amorphous Silica Nanoparticle Properties
| Synthesis Method | Parameter Varied | Effect on Nanoparticle Property | Size Range Reported | Reference(s) |
| Stöber Method | TEOS Concentration | Increasing concentration increases particle size | 95 - 280 nm | [9][31] |
| Ammonia (NH₃) Conc. | Increasing concentration increases particle size | 13 - 400 nm | [11] | |
| Temperature | Higher temperature can lead to smaller particles | 50 - 2000 nm | [6] | |
| Reverse Micelle | Water/Surfactant Ratio | Key factor influencing final particle size | 15 - 50 nm | [12] |
| Flame Synthesis | Precursor Feed Rate | Increasing rate increases particle size | 9 - 68 nm | [14] |
| Flame Temperature | Increasing temperature decreases particle size | 15.9 - 47.6 nm | [15] |
Table 2: Typical Characterization Data for Amorphous Silica Nanoparticles
| Characterization Technique | Property Measured | Typical Values Reported | Reference(s) |
| TEM / SEM | Primary Particle Diameter | 20 - 800 nm | [7][9][32] |
| DLS | Hydrodynamic Diameter | 72 - 102 nm | [31] |
| XRD | Crystalline Structure | Amorphous (Broad peak at 2θ ≈ 22°) | [9][24][26] |
| BET | Specific Surface Area | 280 - 1020 m²/g | [28][29][33][34] |
| Nitrogen Porosimetry | Average Pore Diameter | 2.4 - 9.3 nm | [29][35] |
| Pore Volume | 0.12 - 0.82 cm³/g | [34][35] |
Experimental Protocols
Protocol 1: Synthesis via Stöber Method
Objective: To synthesize monodisperse amorphous silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (B145695) (EtOH), 99.8%
-
Ammonium (B1175870) Hydroxide (NH₄OH), 29% aqueous solution
-
Deionized (DI) water
Procedure:
-
In a clean glass flask, combine ethanol, DI water, and ammonium hydroxide.
-
Place the flask on a magnetic stirrer and ensure smooth, constant stirring.
-
Rapidly add the desired volume of TEOS to the solution while stirring.
-
Allow the reaction to proceed for a minimum of 12 hours at room temperature. A milky white suspension will form, indicating nanoparticle formation.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the collected particles by repeatedly re-dispersing them in pure ethanol (at least 4 times) and then in DI water, using sonication to aid dispersion and centrifugation to collect the particles between each wash.
-
Continue the water washing steps until the pH of the supernatant is neutral (~7).
-
Dry the final product as required for characterization.
(This protocol is adapted from general Stöber method descriptions.[7])
Protocol 2: Characterization by Transmission Electron Microscopy (TEM)
Objective: To determine the size, morphology, and dispersion of synthesized nanoparticles.
Materials:
-
TEM grid (e.g., carbon-coated copper grid)
-
Synthesized silica nanoparticle suspension (diluted in ethanol or water)
-
Pipette
Procedure:
-
Ensure the TEM is well-aligned and calibrated.
-
Prepare a dilute suspension of the silica nanoparticles in a suitable solvent like ethanol to prevent aggregation upon drying.
-
Using a pipette, carefully place a small droplet (2-5 µL) of the dilute nanoparticle suspension onto the surface of a TEM grid.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
Once dry, load the grid into the TEM sample holder.
-
Acquire images at a magnification that allows clear visualization of individual particles. Capture multiple images from different areas of the grid to ensure a representative sample.
-
Use image analysis software to measure the diameters of a large number of individual particles (typically >100) to obtain a statistically relevant size distribution.
(This protocol is based on standard TEM sample preparation and analysis procedures.[18])
Protocol 3: Measurement by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Materials:
-
DLS instrument
-
Cuvette (disposable or quartz)
-
Synthesized silica nanoparticle suspension (diluted in DI water or buffer)
Procedure:
-
Prepare a dilute, optically clear suspension of the silica nanoparticles in a filtered solvent (e.g., DI water). The concentration should be optimized for the specific instrument.
-
Transfer the suspension to a clean, dust-free cuvette.
-
Place the cuvette into the DLS instrument's sample holder.
-
Set the measurement parameters, including solvent refractive index, viscosity, and temperature.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will generate an intensity-weighted size distribution and a Z-average diameter.
-
Perform multiple measurements to ensure reproducibility.
(This protocol is based on general DLS measurement principles.[20][21])
Protocol 4: Analysis by X-Ray Diffraction (XRD)
Objective: To confirm the amorphous nature of the synthesized silica.
Materials:
-
XRD instrument
-
Sample holder
-
Dried powder of silica nanoparticles
Procedure:
-
Ensure the XRD instrument is calibrated.
-
Place a sufficient amount of the dried silica nanoparticle powder onto the sample holder and flatten the surface.
-
Mount the sample holder in the XRD instrument.
-
Set the scanning parameters, typically a 2θ range from 10° to 80°.
-
Run the scan.
-
Analyze the resulting diffractogram. The presence of a broad, diffuse peak around 2θ = 22° and the absence of sharp peaks confirms the amorphous structure of the silica.[24][26]
Protocol 5: Analysis by BET Method
Objective: To determine the specific surface area of the nanoparticles.
Materials:
-
BET surface area analyzer
-
Sample tube
-
Dried powder of silica nanoparticles
-
Nitrogen and Helium gas
Procedure:
-
Accurately weigh a sample of the dried silica nanoparticles and place it into a sample tube.
-
Degas the sample under vacuum, typically at an elevated temperature (e.g., 150°C), to remove any adsorbed moisture and other contaminants from the surface.[28]
-
After degassing, cool the sample and weigh it again to determine the exact mass.
-
Place the sample tube in the analysis port of the BET instrument.
-
Perform the nitrogen adsorption measurement at liquid nitrogen temperature (77 K).
-
The instrument will measure the amount of nitrogen gas adsorbed at various relative pressures.
-
Use the BET equation to calculate the specific surface area from the adsorption data.
(This protocol is based on standard BET analysis procedures.[28])
Visualizations
Caption: The Stöber process for silica nanoparticle synthesis.
Caption: General workflow for nanoparticle characterization.
Caption: Key parameters influencing nanoparticle properties.
References
- 1. Synthetic amorphous silica nanoparticles: toxicity, biomedical and environmental implications - ProQuest [proquest.com]
- 2. Synthesis of Silica Nanoparticles: A Review [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Processing pathway dependence of amorphous silica nanoparticle toxicity - colloidal versus pyrolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stöber process - Wikipedia [en.wikipedia.org]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scribd.com [scribd.com]
- 11. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of amorphous silica nanoparitcles from aqueous silicates uisng cationic surfactants | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 20. horiba.com [horiba.com]
- 21. indico.global [indico.global]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. High Surface Area Mesoporous Silica Nanoparticles with Tunable Size in the Sub-Micrometer Regime: Insights on the Size and Porosity Control Mechanisms [mdpi.com]
- 29. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 30. Amorphous silica fiber matrix biomaterials: An analysis of material synthesis and characterization for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
physicochemical properties of fumed vs precipitated silica
An In-Depth Technical Guide to the Physicochemical Properties of Fumed vs. Precipitated Silica (B1680970) for Researchers, Scientists, and Drug Development Professionals.
Introduction
Amorphous silicon dioxide (SiO₂), a material of significant industrial and scientific importance, is predominantly produced in two distinct forms: fumed silica and precipitated silica. While chemically identical, their disparate manufacturing processes impart unique physicochemical properties that dictate their performance and application, particularly within the highly sensitive domain of pharmaceutical development. Fumed silica, synthesized in a flame, is known for its high purity and fine, nanometer-sized particles, whereas precipitated silica is produced via a wet chemical process, resulting in larger, porous microparticles.[1][2][3]
This technical guide provides a comprehensive comparison of the core physicochemical properties of fumed and precipitated silica. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual workflows to aid in the selection and application of the most suitable silica for specific formulation and development needs.
Manufacturing Processes
The fundamental differences between fumed and precipitated silica originate from their distinct production methods. Fumed silica is created through flame hydrolysis, a high-temperature vapor-phase process, while precipitated silica is formed through a liquid-phase "wet" process.[4][5]
1.1 Fumed Silica: Flame Hydrolysis
Fumed silica, also known as pyrogenic silica, is synthesized by reacting silicon tetrachloride (SiCl₄) or other chlorosilanes in a high-temperature hydrogen-oxygen flame.[4][6] This process, occurring at temperatures exceeding 1000°C, involves the hydrolysis of the silicon source to form microscopic droplets of amorphous silica.[6][7] These primary nanoparticles then collide and fuse to form branched, chain-like secondary particles, known as aggregates.[3][7] The resulting product is a fluffy, white powder with very high purity and low bulk density.[7][8]
1.2 Precipitated Silica: Wet Precipitation
Precipitated silica is manufactured by reacting a silicate (B1173343) solution, typically sodium silicate (water glass), with a mineral acid, such as sulfuric acid.[2][9][10] The reaction is carried out under controlled conditions (pH, temperature, concentration) to precipitate hydrated silica.[9][10] The choice of these conditions significantly influences the final properties of the silica, including particle size, surface area, and porosity.[9] The resulting precipitate is then filtered, washed to remove salts, and dried to yield a white, amorphous powder.[9][10]
Comparative Physicochemical Properties
The divergent manufacturing routes lead to significant differences in the physical and chemical properties of fumed and precipitated silica. These properties are summarized in the table below.
| Property | Fumed Silica | Precipitated Silica |
| Primary Particle Size | 5 - 50 nm[3][11] | 5 - 100 nm[11] |
| Aggregate Size | 150 - 300 nm[12] | 1 - 100 µm[4][11] |
| Morphology | Branched, chain-like 3D aggregates of spherical primary particles[4][7] | Irregularly shaped, porous aggregates[4][13] |
| Specific Surface Area (BET) | High (typically 50 - 600 m²/g, can be up to 1000 m²/g)[3][11][13] | Moderate (typically 50 - 500 m²/g)[4][5] |
| Pore Structure | Essentially non-porous primary particles[3][11] | Porous, with a wider pore size distribution (micropores and mesopores)[5][13][14] |
| Purity (SiO₂ content) | Very High (>99.8%)[12][15] | High (approx. 90-95%)[11][12][15] |
| Bulk Density | Extremely Low (e.g., 160-190 kg/m ³)[11] | Higher than fumed silica |
| Surface Chemistry | High density of surface silanol (B1196071) (-OH) groups | Lower density of silanol groups compared to fumed silica |
| pH (in 4% dispersion) | Acidic (3.9 - 4.0)[15] | Neutral to Alkaline (5.7 - 9.5)[15] |
Experimental Protocols for Characterization
Accurate characterization of silica's physicochemical properties is essential for its effective application. The following are standard methodologies used for this purpose.
3.1. Brunauer-Emmett-Teller (BET) Analysis for Specific Surface Area
-
Objective: To determine the specific surface area of the silica powder.
-
Methodology:
-
Degassing: A known mass of the silica sample is heated under vacuum or in a stream of inert gas to remove adsorbed contaminants and moisture from the surface.
-
Adsorption Analysis: The sample is cooled to cryogenic temperature (typically 77 K, the boiling point of liquid nitrogen). Nitrogen gas is then introduced to the sample in controlled increments.
-
Data Collection: The amount of gas adsorbed onto the silica surface at various relative pressures is measured.
-
Calculation: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity (the volume of gas required to form a single layer on the entire surface). From this, the total surface area is determined.
-
3.2. Particle Size and Morphology Analysis
-
Objective: To determine the size distribution and observe the shape of primary particles and aggregates.
-
Methodology (Transmission Electron Microscopy - TEM):
-
Sample Preparation: A very dilute dispersion of the silica powder is prepared in a suitable solvent (e.g., ethanol).
-
Grid Application: A drop of the dispersion is placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry completely.
-
Imaging: The grid is placed in the TEM, where a high-energy electron beam is transmitted through the sample.
-
Analysis: The resulting images reveal the morphology of the silica, allowing for direct measurement of primary particle and aggregate sizes. Image analysis software is used to quantify the size distribution from multiple images.
-
3.3. Porosity Measurement (Gas Adsorption)
-
Objective: To characterize the pore volume and pore size distribution.
-
Methodology:
-
Procedure: The experimental setup is similar to BET analysis, but data is collected over a wider range of relative pressures, extending to near saturation pressure.
-
Analysis: The adsorption and desorption isotherms are analyzed. The shape of the isotherm provides qualitative information about the pore structure.
-
Calculation: Models such as Barrett-Joyner-Halenda (BJH) are applied to the desorption branch of the isotherm to calculate the pore size distribution and total pore volume.
-
3.4. Surface Chemistry Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)
-
Objective: To identify functional groups on the silica surface, particularly silanol groups (-OH).
-
Methodology:
-
Sample Preparation: The silica sample is typically pressed into a thin, self-supporting pellet or mixed with potassium bromide (KBr) and pressed into a pellet.
-
Analysis: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the instrument measures the absorption of IR radiation at different wavelengths.
-
Interpretation: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. For silica, characteristic peaks include a broad band around 3400 cm⁻¹ (associated with hydrogen-bonded silanol groups and adsorbed water) and a sharper peak around 3750 cm⁻¹ (isolated, free silanol groups).
-
Applications and Functional Relationships in Drug Development
The distinct properties of fumed and precipitated silica translate into different functional roles within pharmaceutical formulations.[16][17]
-
Fumed Silica: Its high surface area, high purity, and nanometer-scale particle size make it an exceptional excipient.[18] It is widely used as a glidant to improve the flowability of powders for tablet and capsule manufacturing, an anti-caking agent to prevent clumping, a thickening and suspending agent in gels and semi-solid formulations, and a stabilizer for emulsions.[16][18][19]
-
Precipitated Silica: Due to its larger particle size and porous structure, it is often used as a carrier for liquid active ingredients to convert them into free-flowing powders.[9][20] It also serves as a thickening agent , an anti-caking agent in food and pharmaceutical powders, and a polishing agent in toothpaste.[9][17]
The relationship between the core physicochemical properties and their pharmaceutical functions is illustrated below.
Conclusion
Fumed and precipitated silica, despite being chemically identical, are functionally distinct materials due to their different synthesis routes. Fumed silica offers high purity, extremely high surface area, and a nanostructured, chain-like morphology, making it ideal for high-performance applications such as powder flow enhancement and rheology control in sensitive pharmaceutical formulations.[13][21] Conversely, precipitated silica provides a cost-effective solution with a porous structure and larger particle size, rendering it highly suitable for applications such as liquid adsorption and bulk filling.[1][13] A thorough understanding of these fundamental differences, verified through the experimental protocols outlined herein, is critical for researchers and drug development professionals to select the optimal grade of silica, thereby ensuring desired performance, stability, and manufacturability of the final drug product.
References
- 1. rawsource.com [rawsource.com]
- 2. jksilicas.com [jksilicas.com]
- 3. differencebetween.com [differencebetween.com]
- 4. What is the difference between precipitated silica powder and fumed silica? - Jiangsu Shengtian New Materials Co., Ltd. [silic-st.com]
- 5. News - Fumed silica and precipitated silica: an in-depth analysis of the difference between the two [dlseals.com]
- 6. rawsource.com [rawsource.com]
- 7. Fumed silica - Wikipedia [en.wikipedia.org]
- 8. en.hifull.com [en.hifull.com]
- 9. Precipitated silica - Wikipedia [en.wikipedia.org]
- 10. Production and manufacturing method and process flow of precipitated white carbon black-Chemwin [en.888chem.com]
- 11. Comparing Fumed Silica And Precipitated Silica [antenchem.com]
- 12. en.hifull.com [en.hifull.com]
- 13. Fumed silica and precipitated silica: an in-depth analysis of the difference between the two - DLSEALS [rubber.dlseals.net]
- 14. sinoxe.com [sinoxe.com]
- 15. What is the difference between precipitated silica and fumed silica?-IOTA [iotasilica.com]
- 16. en.hifull.com [en.hifull.com]
- 17. chempoint.com [chempoint.com]
- 18. nbinno.com [nbinno.com]
- 19. Fumed Silica: Properties, Applications, and Future Trends [minmetalseast.com]
- 20. Top 5 uses of precipitated silica | PDF [slideshare.net]
- 21. anysiliconerubber.com [anysiliconerubber.com]
An In-depth Technical Guide to the Surface Chemistry and Silanol Group Density of Silicon Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the surface chemistry of silicon dioxide (silica), with a particular focus on the characterization and quantification of silanol (B1196071) groups. Understanding the nature and density of these surface groups is critical for applications ranging from chromatography to advanced drug delivery systems, as they govern the material's surface properties, including hydrophilicity, reactivity, and interaction with active pharmaceutical ingredients (APIs).
Fundamentals of the this compound Surface
The surface of amorphous this compound is not a perfect, inert lattice of silicon and oxygen atoms. Instead, it is terminated by hydroxyl functionalities known as silanol groups (Si-OH), which arise from the condensation polymerization of silicic acid during synthesis or the subsequent reaction of a silica (B1680970) surface with water.[1][2] These groups, along with siloxane bridges (Si-O-Si), define the surface's chemical behavior.[3]
Silanol groups are broadly classified into three main types based on their proximity to one another:
-
Isolated Silanols: Single, non-interacting hydroxyl groups. These are considered more acidic.[4][5]
-
Vicinal Silanols: Two silanol groups on adjacent silicon atoms, close enough to form hydrogen bonds with each other.[2][4]
-
Geminal Silanols: Two hydroxyl groups attached to the same silicon atom.[2][4]
The relative abundance of these groups dictates the surface's energy, polarity, and potential for further chemical modification (functionalization).[6] For instance, the presence of acidic, isolated silanols can lead to undesirable interactions, such as peak tailing of basic compounds in high-performance liquid chromatography (HPLC).[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Nature of Silanol Groups on the Surfaces of Silica, Modified Silica and Some Silica Based Materials [ouci.dntb.gov.ua]
- 3. kb.osu.edu [kb.osu.edu]
- 4. Silica Gel Packing Material: Basic Terminology1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
The Geological Genesis of a Cornerstone Compound: A Technical Guide to the Natural Sources and Formation of Silicon Dioxide
Introduction: Silicon dioxide (SiO₂), or silica (B1680970), is a chemical compound composed of one silicon atom and two oxygen atoms. It is the second most abundant mineral in the Earth's crust, surpassed only by feldspar (B12085585), and constitutes over 10% of the crust by mass in the form of quartz.[1][2] Its ubiquity, chemical stability, and diverse range of structural forms—from the highly ordered crystals of quartz to amorphous biogenic structures—make it a fundamental component in geological processes, biological systems, and numerous industrial applications. This technical guide provides an in-depth exploration of the natural sources of this compound and the complex geological and biological mechanisms that govern its formation.
Natural Sources of this compound
This compound is found globally in a variety of forms, broadly categorized as crystalline and amorphous (non-crystalline). These forms are present in geological formations, biological organisms, and as a major constituent of common materials like sand.[1][2]
Geological (Mineral) Sources
The vast majority of terrestrial this compound exists in mineral form. These sources are classified based on their crystal structure, which is determined by the temperature and pressure conditions during formation.
-
Crystalline Silica: These forms possess a regular, repeating atomic structure.
-
Quartz: The most common and stable polymorph of silica on the Earth's surface.[1] It is a primary constituent of many igneous, metamorphic, and sedimentary rocks, including granite, gneiss, and sandstone.[3][4] Beaches and deserts worldwide are predominantly composed of quartz sand grains, which are the weathering-resistant remnants of these rocks.[1][5]
-
High-Temperature Polymorphs: Tridymite and Cristobalite are crystalline forms of silica that are stable at higher temperatures than quartz and are typically found in silica-rich volcanic rocks.[1]
-
High-Pressure Polymorphs: Coesite and Stishovite are dense forms of silica created under extremely high-pressure conditions. Their presence is often associated with meteorite impact structures and ultra-high-pressure metamorphic rocks.[1]
-
-
Amorphous (Non-Crystalline) and Cryptocrystalline Silica: These forms lack a long-range ordered crystal structure.
-
Opal: A form of hydrated amorphous silica (SiO₂·nH₂O). It is considered a mineraloid and is found in a variety of geological settings, often forming at low temperatures from silica-rich waters.
-
Chalcedony: A cryptocrystalline form of silica, meaning it is composed of microscopic crystals of quartz. Varieties include agate, flint, and chert. Chert is a dense sedimentary rock formed from the accumulation of siliceous skeletons of microorganisms or through chemical precipitation.[4][6]
-
Diatomaceous Earth (Diatomite): A sedimentary rock composed of the fossilized silica shells, or frustules, of diatoms, a type of algae.[1]
-
Biological (Biogenic) Sources
A diverse range of organisms utilize dissolved silica from their environment to create structural components through a process called biomineralization.[7]
-
Diatoms and Radiolarians: These single-celled aquatic organisms are prolific producers of amorphous silica.[7][8] They extract silicic acid from the water and precipitate it to form intricate, microscopic shells (frustules).[8] Accumulations of these shells on the seafloor form siliceous oozes, which can eventually lithify into rocks like chert and diatomite.[6]
-
Plants: Many plants, particularly grasses like rice, oats, and sugarcane, absorb silicic acid from the soil.[9][10] This silica is deposited in cell walls and intercellular spaces as amorphous particles called phytoliths, which provide structural rigidity and defense against pests and environmental stress.[10][11]
-
Other Organisms: Sponges are another example of organisms that produce structural elements (spicules) composed of biogenic silica.
Geological Formation of this compound
The formation of silica minerals is a fundamental process within the rock cycle, driven by plate tectonics and the water cycle. This compound is continuously transformed and redistributed through igneous, sedimentary, and metamorphic processes.
Igneous and Hydrothermal Formation
Igneous processes begin with molten rock (magma). Silica is a major component of most magmas.
-
Magmatic Crystallization: As silica-rich magma (felsic magma) cools deep within the Earth's crust, minerals crystallize. Quartz is typically one of the last minerals to form, as it crystallizes at lower temperatures than other silicate (B1173343) minerals like feldspar and mica.[3] This slow cooling process allows for the growth of large, well-defined quartz crystals, which are characteristic of intrusive igneous rocks like granite.[3][12]
-
Hydrothermal Precipitation: In geothermal environments, water at high temperatures and pressures dissolves silica and other minerals from surrounding rocks.[13] This hot, mineral-rich fluid (hydrothermal fluid) moves through fractures in the crust. As the fluid cools or experiences a drop in pressure, the dissolved this compound becomes supersaturated and precipitates, forming veins of crystalline quartz.[3][4]
Sedimentary Formation
Sedimentary processes involve the weathering, transport, deposition, and lithification of existing rocks.
-
Weathering and Transport: Igneous and metamorphic rocks exposed at the surface are broken down by physical and chemical weathering. Because quartz is highly resistant to both, it often survives this process.[4] Rivers, wind, and glaciers then transport these durable quartz grains, which become rounded and sorted during their journey.[5]
-
Deposition: These transported grains are eventually deposited in environments such as beaches, rivers, and deserts, forming vast accumulations of silica sand.[5]
-
Lithification and Diagenesis: Over geological time, buried layers of sand are compacted and cemented by minerals precipitating from groundwater (often more silica), transforming the loose sediment into sandstone, a common sedimentary rock.[12] In marine environments, the accumulation of biogenic silica from diatoms and radiolarians forms siliceous ooze. Through compaction and diagenesis, this ooze is converted into chert or diatomite.[6]
Metamorphic Formation
Metamorphism occurs when existing rocks are subjected to intense heat and pressure, causing their minerals to recrystallize without melting.
-
Recrystallization: When a quartz-rich sedimentary rock like sandstone undergoes metamorphism, the original quartz grains and the silica cement recrystallize. This process fuses the grains together, creating a dense, hard, interlocking crystalline rock called quartzite.[12] During metamorphism, quartz remains stable over a wide range of temperatures and pressures.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the abundance and physical properties of this compound.
Table 1: Abundance of Silicon and this compound
| Component | Location | Abundance (by mass) | Reference(s) |
|---|---|---|---|
| Silicon (Si) | Earth's Crust | ~28% | [14] |
| Silicate Minerals | Earth's Crust | >90% | [14][15] |
| This compound (SiO₂) | Earth's Crust | 59% | [9] |
| Quartz (as SiO₂) | Earth's Crust | >10% |[1][2] |
Table 2: Solubility of Silica Polymorphs in Water (at ordinary temperatures)
| Silica Form | Type | Solubility (ppm or mg/L) | Reference(s) |
|---|---|---|---|
| Amorphous Silica | Amorphous | 100 - 140 | [16][17] |
| Quartz | Crystalline | 6 - 14 |[17] |
Key Experimental Protocols
Understanding the formation and properties of this compound relies on various experimental methodologies. The following sections detail the protocols for three fundamental types of analysis.
Protocol for Determination of Silica Solubility
This protocol outlines the colorimetric method for determining molybdate-reactive silica in a water sample, which is a standard procedure for assessing silica solubility.
Objective: To quantify the concentration of dissolved silica in an aqueous solution.
Principle: Soluble silica reacts with an acidic molybdate (B1676688) solution to form a yellow silicomolybdate complex. This complex is then reduced using an amino-naphthol-sulfonic acid solution to form a stable, intensely colored molybdenum blue complex. The absorbance of the blue solution is measured with a spectrophotometer and is directly proportional to the silica concentration.[4]
Materials:
-
Spectrophotometer suitable for measurements at 815 nm.
-
Silica-free water for reagent preparation and blanks.
-
Standard silica solution (1 mL = 0.1 mg SiO₂).
-
Hydrochloric acid (HCl) solution (1+1).
-
Ammonium (B1175870) molybdate solution (75 g/L).
-
Oxalic acid solution (100 g/L).
-
Amino-naphthol-sulfonic acid solution.
-
Plastic or polyethylene (B3416737) containers.
Procedure:
-
Sample Preparation: Collect a water sample in a plastic container. If turbid, filter the sample through a 0.45-µm membrane filter.
-
Standard Curve Preparation: Prepare a series of standards by diluting the stock silica solution to cover the expected concentration range of the sample (e.g., 20 to 1000 µg/L).
-
Color Development: a. Transfer a 50.0 mL aliquot of the sample (or a standard/blank) into a plastic container. b. In quick succession, add 1 mL of HCl (1+1) and 2 mL of the ammonium molybdate solution. Mix thoroughly. c. Allow the reaction to proceed for exactly 5 minutes to form the yellow complex. d. Add 1.5 mL of oxalic acid solution to eliminate interference from phosphates and mix well. e. After 1 minute, add 2 mL of the amino-naphthol-sulfonic acid solution and mix. This reduces the complex to molybdenum blue. f. Allow 10 minutes for full color development.[18]
-
Spectrophotometric Measurement: a. Set the spectrophotometer to a wavelength of 815 nm. b. Use a reagent blank (50.0 mL of silica-free water treated with the same reagents) to zero the instrument. c. Measure the absorbance of each standard and the sample.
-
Calculation: Plot the absorbance of the standards versus their known concentrations to create a calibration curve. Determine the silica concentration of the sample by comparing its absorbance to the calibration curve.[4]
Protocol for Hydrothermal Synthesis of Quartz
This protocol describes a common laboratory method for growing synthetic quartz crystals, mimicking natural hydrothermal processes.
Objective: To synthesize crystalline quartz from an amorphous silica precursor under high-temperature and high-pressure aqueous conditions.
Principle: The hydrothermal method relies on the differential solubility of silica in an alkaline solution at different temperatures within a sealed pressure vessel (autoclave). Amorphous silica nutrient material dissolves in a hotter zone and is transported by convection to a cooler zone, where the solution becomes supersaturated, causing crystalline quartz to precipitate onto seed crystals.[2][10]
Materials:
-
High-pressure autoclave with separate dissolution and growth zones (partitioned by a baffle).[2]
-
Amorphous silica precursor (e.g., fumed silica, silica gel) as the nutrient material.
-
Seed crystals (small, high-quality cuts of natural or synthetic quartz).
-
Aqueous alkaline solution (e.g., 0.1 M to 1.0 M Sodium Hydroxide, NaOH).[3][10]
-
Heating system capable of creating a precise temperature gradient between the two zones.
Procedure:
-
Autoclave Loading: a. Place the amorphous silica nutrient material in the lower compartment (dissolution zone) of the autoclave. b. Hang the quartz seed crystals in the upper compartment (growth zone). c. Fill the autoclave to a specific percentage of its free volume (e.g., 60-80%) with the alkaline solution.[2]
-
Sealing and Heating: a. Securely seal the autoclave. b. Heat the autoclave using a programmed furnace to establish a temperature gradient. The dissolution zone is maintained at a higher temperature (e.g., 380-400°C) than the growth zone (e.g., 300-320°C).[2]
-
Crystal Growth: a. As the temperature and pressure (e.g., 1000-1500 bars) increase, the alkaline solution dissolves the amorphous silica in the hotter lower zone, creating a saturated solution of soluble silicate complexes.[2][10] b. Natural convection, driven by the temperature difference, causes this saturated solution to rise into the cooler upper zone. c. In the cooler growth zone, the solubility of silica decreases, leading to supersaturation and the deposition of SiO₂ as quartz onto the seed crystals. d. The now cooler, less-saturated solution sinks back to the dissolution zone to dissolve more nutrient material, continuing the cycle.
-
Cooling and Recovery: a. After a predetermined growth period (days to weeks), slowly cool the autoclave to room temperature. b. Carefully depressurize and open the vessel. c. Remove the enlarged quartz crystals for analysis.
Protocol for Petrographic Analysis of Siliceous Rocks
This protocol provides a general workflow for the microscopic examination of siliceous rocks (e.g., sandstone, chert, quartzite) to determine their mineral composition and texture.
Objective: To identify the constituent minerals, grain size, shape, sorting, and fabric of a siliceous rock.
Principle: A rock sample is cut and ground to a thickness of 30 micrometers, creating a "thin section." When viewed under a petrographic (polarizing) microscope, different minerals exhibit unique optical properties (e.g., color, cleavage, refractive index, birefringence) that allow for their identification and the characterization of the rock's texture.[6]
Materials:
-
Rock sample.
-
Diamond-bladed rock saw.
-
Grinding and polishing laps with various abrasive grits (e.g., silicon carbide).
-
Glass microscope slides.
-
Mounting epoxy (e.g., Canada balsam).
-
Petrographic microscope with plane- and cross-polarized light capabilities.
Procedure:
-
Thin Section Preparation: a. Sectioning: Cut a small slab from the rock sample using a diamond saw. b. Initial Grinding: Grind one face of the slab on a lap with coarse grit until it is perfectly flat, then repeat with progressively finer grits to achieve a smooth, polished surface. c. Mounting: Adhere the polished face of the rock slab to a glass microscope slide using epoxy. d. Final Grinding: Cut off the excess rock material, leaving a thin slice on the slide. Carefully grind this slice down using progressively finer abrasive grits until it reaches the standard thickness of 30 µm, at which point quartz will appear gray to white under cross-polarized light.
-
Microscopic Examination: a. Plane-Polarized Light (PPL) Analysis: Examine the thin section using PPL. Observe properties such as mineral color (pleochroism), shape (habit), cleavage, and relief. This helps in the initial identification of minerals and in assessing textural features like grain size and sorting. b. Cross-Polarized Light (XPL) Analysis: Insert the analyzer to view the section under XPL. Observe interference colors (birefringence), twinning, and extinction characteristics. Quartz is identified by its low first-order gray interference colors and lack of cleavage. Other minerals will show distinct properties. c. Textural Analysis: Describe the relationships between grains. For a sandstone, note the grain size, rounding, sorting, and the nature of the cement holding the grains together. For a quartzite, describe the interlocking crystalline texture. For a chert, note the microcrystalline nature of the quartz.
-
Modal Analysis (Point Counting): To quantify the mineral composition, a point-counting method can be used. The thin section is moved in a grid pattern on the microscope stage, and the mineral present at each grid intersection is identified and tallied. This provides a statistical estimate of the volume percentage of each mineral in the rock.[19]
Visualization of Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex cycles and processes involved in the formation and purification of this compound.
The Geological Cycle of this compound
This diagram illustrates the transformation of silica-bearing materials through the major geological processes.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ndk.com [ndk.com]
- 3. basin.earth.ncu.edu.tw [basin.earth.ncu.edu.tw]
- 4. file.yizimg.com [file.yizimg.com]
- 5. silica sand washing plant, silica sand processing plant, silica sand processing flow chart, machine washing silica sand, quartz processing plant, quartz washing plant, quartz sand processing plant [m.xinhaimineral.com]
- 6. buehler.com [buehler.com]
- 7. Diatom silica biomineralization: Parallel development of approaches and understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chinakssb.com [chinakssb.com]
- 9. The molecular basis for pore pattern morphogenesis in diatom silica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. roditi.com [roditi.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. geologyscience.com [geologyscience.com]
- 13. Targeting motifs in frustule-associated proteins from the centric diatom Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silica Sand Purifying Process and Equipment for the Silica Sand Processing Plant - Xinhai [m.xinhaimining.com]
- 15. Ultimate Guide of Silica Sand Processing | Mining Pedia [miningpedia.cn]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Method for the Determination of Silica in Water - Persee [pgeneral.com]
- 19. cedd.gov.hk [cedd.gov.hk]
Navigating the Nanoscale: A Technical Guide to the Health and Safety of Nano-Silica
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology offers immense promise for scientific advancement, particularly in drug development and materials science. Among the most utilized nanomaterials is nano-silica (silicon dioxide nanoparticles, SiNPs), prized for its tunable physicochemical properties. However, the very characteristics that make nano-silica advantageous also necessitate a thorough understanding and proactive management of its potential health and safety risks. This in-depth technical guide provides a comprehensive overview of the current knowledge on nano-silica safety, equipping researchers and professionals with the information needed to handle these materials responsibly.
Physicochemical Properties and Toxicological Implications
The toxicity of nano-silica is not an intrinsic property but is instead a function of its diverse physicochemical characteristics. Factors such as size, shape, surface area, porosity, crystallinity, and surface chemistry all play a critical role in dictating its biological interactions.[1][2][3][4] Amorphous silica (B1680970) is generally considered less hazardous than its crystalline counterpart, which is a known carcinogen.[2] However, at the nanoscale, even amorphous silica can elicit significant biological responses.[2] A systematic review of in vitro studies concluded that in 76% of cases, smaller amorphous silica nanoparticles exhibited greater cytotoxicity.[5][6]
Table 1: Physicochemical Properties of Nano-Silica Influencing Toxicity
| Property | Influence on Toxicity | References |
| Size | Smaller particles often exhibit greater toxicity due to a larger surface area-to-volume ratio, leading to increased reactivity and cellular uptake. | [1][5][6] |
| Shape | The geometry of nano-silica can affect its interaction with cell membranes and subsequent biological responses. | [2] |
| Surface Area | A larger surface area provides more sites for interaction with biological molecules, potentially leading to increased oxidative stress and inflammation. | [2] |
| Porosity | Porous silica nanoparticles may have different biological interactions and degradation profiles compared to non-porous particles. | [7] |
| Crystallinity | Crystalline silica is a known carcinogen and generally more toxic than amorphous silica. | [2] |
| Surface Chemistry | The presence of surface functional groups can alter the charge, reactivity, and biocompatibility of nano-silica. | [1] |
Routes of Exposure and Potential Health Effects
The primary routes of occupational exposure to nano-silica are inhalation and dermal contact.[8] Ingestion is also a potential route, particularly in the context of consumer products.[8] Once in the body, nano-silica can translocate from the initial site of exposure to other organs, including the liver, spleen, and even the brain.[9][10][11][12]
The toxicological effects of nano-silica are multifaceted and can manifest at the cellular and systemic levels. Key mechanisms of nano-silica-induced toxicity include:
-
Oxidative Stress: Nano-silica can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[8][13][14][15][16]
-
Inflammation: Exposure to nano-silica can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines.[8][14][15][16][17]
-
Apoptosis: Nano-silica has been shown to induce programmed cell death (apoptosis) in various cell types.[13][18][19]
-
Genotoxicity: Some studies have indicated that nano-silica can cause DNA damage.[20][21][22][23]
Table 2: Summary of In Vitro Cytotoxicity Data for Amorphous Nano-Silica
| Cell Line | Particle Size (nm) | Concentration (µg/mL) | Exposure Time (h) | Assay | Key Findings | Reference |
| LN229 (Glioblastoma) | 5-15 | 5-1800 | 24, 48 | MTT | Dose- and time-dependent reduction in cell viability. | [13] |
| EA.hy926 (Endothelial) | 58 | Not specified | Not specified | Not specified | Concentration-dependent cytotoxicity. | [14] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10, 100 | 50-4000 (10 nm), <500 (100 nm) | Not specified | Not specified | 10 nm particles were more cytotoxic than 100 nm particles. | [8] |
| HepG2 (Hepatoma) | 7, 20, 50 | 80-640 | 48 | MTT | 20 nm particles showed the highest cytotoxicity, followed by 7 nm. 50 nm particles had no significant effect. | [19] |
| HT-29 (Colon Adenocarcinoma) | 90-110 | 25-200 | 24 | MTT | Dose-dependent increase in cytotoxicity. | [24] |
Table 3: Summary of In Vivo Toxicity Data for Amorphous Nano-Silica
| Animal Model | Particle Size (nm) | Dose | Route of Administration | Duration | Key Findings | Reference |
| Mice | 150 | 1, 2.5, 5, 10, 100, 200, 300 mg/kg | Intravenous | 14 days | No significant weight change or systemic dysfunction. Considered biocompatible at these doses. | [25][26] |
| Rats | 13 | 7 mg/kg | Intravenous | 60 days | Granuloma formation and mononuclear infiltration in the liver and spleen. | [27][28] |
Signaling Pathways in Nano-Silica Toxicity
Several signaling pathways have been identified as playing a crucial role in the cellular response to nano-silica exposure. Understanding these pathways is essential for elucidating the mechanisms of toxicity and developing potential therapeutic interventions.
Oxidative Stress and Inflammatory Pathways
Nano-silica exposure can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammation and cellular stress responses.[14][15][16] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response, is also activated as a protective mechanism against nano-silica-induced oxidative stress.[14][15][16]
Caption: Nano-silica induced oxidative stress and inflammatory signaling.
NLRP3 Inflammasome Activation
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Nano-silica has been shown to activate the NLRP3 inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[17][29][30][31][32] This activation can be triggered by various stimuli, including ROS generation and lysosomal destabilization.[17]
Caption: Activation of the NLRP3 inflammasome by nano-silica.
Recommended Safety Protocols and Experimental Methodologies
A proactive and multi-layered approach to safety is paramount when working with nano-silica. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Hierarchy of Controls
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.
Caption: Hierarchy of controls for managing nano-silica exposure.
Detailed Experimental Protocols
Objective: To determine the effect of nano-silica on cell viability.
Methodology: [19]
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 3 × 10⁴ cells/mL and allow them to attach for 12 hours.
-
Nano-Silica Preparation: Disperse nano-silica in the appropriate cell culture medium to the desired concentrations.
-
Exposure: Expose the cells to various concentrations of nano-silica (e.g., 20, 40, 80, 160, 320, and 640 µg/mL) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Objective: To detect DNA strand breaks in cells exposed to nano-silica.
-
Cell Treatment: Expose cells to nano-silica at various concentrations for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage by measuring the length and intensity of the comet tail.
Objective: To quantify the generation of ROS in cells exposed to nano-silica.
Methodology: [33][34][35][36][37]
-
Cell Culture and Treatment: Culture cells and expose them to different concentrations of nano-silica.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Quantify the ROS levels by comparing the fluorescence intensity of the treated cells to that of the control cells.
Objective: To determine the distribution and clearance of nano-silica in an animal model.
Methodology: [7][9][10][11][12]
-
Animal Model: Utilize an appropriate animal model (e.g., mice or rats).
-
Nano-Silica Administration: Administer a single dose of nano-silica via the desired route of exposure (e.g., intravenous injection).
-
Tissue Collection: At various time points post-administration, euthanize the animals and collect major organs (e.g., liver, spleen, lungs, kidneys, brain).
-
Quantification of Silicon: Analyze the silicon content in the collected tissues using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Determine the concentration of nano-silica in each organ and calculate the percentage of the injected dose to understand the biodistribution pattern and clearance rate.
Conclusion
Nano-silica holds immense potential in various scientific and industrial applications. However, a comprehensive understanding of its potential health and safety risks is crucial for its responsible development and use. This guide has provided an in-depth overview of the key considerations for handling nano-silica, including its physicochemical properties, toxicological effects, underlying signaling pathways, and recommended safety protocols. By adhering to these guidelines and employing rigorous experimental methodologies, researchers and professionals can mitigate the risks associated with nano-silica and harness its benefits safely and effectively. Continuous research into the long-term effects and the development of standardized testing protocols will further enhance our ability to navigate the nanoscale with confidence.
References
- 1. Genotoxicity of Amorphous Silica Nanoparticles: Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology of silica nanoparticles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the impact of silica nanoparticles in cancer cells through physicochemical and biomolecular characterizations - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00084F [pubs.rsc.org]
- 5. The Size-dependent Cytotoxicity of Amorphous Silica Nanoparticles: A Systematic Review of in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evaluation of Degradation, Toxicity, Biodistribution, and Clearance of Silica Nanoparticles as a Function of Size, Porosity, Density, and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silica nanoparticles induce oxidative stress and inflammation of human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term biodistribution and clearance of intravenously administered silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vivo Biodistribution and Pharmacokinetics of Silica Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silica nanoparticle-induced oxidative stress and mitochondrial damage is followed by activation of intrinsic apoptosis pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. The Effect of Silica Nanoparticles (SiNPs) on Cytotoxicity, Induction of Oxidative Stress and Apoptosis in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity and induction of apoptosis by silica nanoparticles in human HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Nanoparticle-Induced DNA Damage by the Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. In vitro toxicological assessment of MgO and Silica Nanoparticle in human colon carcinoma cells [nanomedicine-rj.com]
- 25. In vivo toxicologic study of larger silica nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo toxicologic study of larger silica nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. The NLRP3 inflammasome is activated by nanoparticles through ATP, ADP and adenosine - ProQuest [proquest.com]
- 30. The NLRP3 inflammasome is activated by nanoparticles through ATP, ADP and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. tandfonline.com [tandfonline.com]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
- 35. aro.koyauniversity.org [aro.koyauniversity.org]
- 36. researchgate.net [researchgate.net]
- 37. Frontiers | Review: Nanomaterials for Reactive Oxygen Species Detection and Monitoring in Biological Environments [frontiersin.org]
solubility and dissolution kinetics of silicon dioxide in aqueous media
An In-depth Technical Guide on the Solubility and Dissolution Kinetics of Silicon Dioxide in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the solubility and dissolution kinetics of this compound (SiO₂) in aqueous environments. Understanding these phenomena is critical in various scientific and industrial fields, including geochemistry, materials science, and pharmaceutical development, where silica (B1680970) is used as an excipient or encountered as a contaminant. This document details the fundamental mechanisms of silica dissolution, presents quantitative data on its solubility under various conditions, and outlines the experimental protocols used to determine these properties.
Core Principles of this compound Dissolution
The dissolution of this compound in water is a complex process influenced by its polymorphic form, the solution's pH and temperature, and the presence of other chemical species. The fundamental reaction involves the hydrolysis of the Si-O-Si bonds at the silica surface to form silicic acid (H₄SiO₄), a weak acid that is the primary dissolved form of silica in neutral and acidic solutions.
The overall dissolution reaction can be represented as:
SiO₂(s) + 2H₂O(l) ⇌ H₄SiO₄(aq) [1][2]
The solubility of silica is significantly dependent on its crystalline structure. Amorphous silica is considerably more soluble than its crystalline counterparts like quartz.[3][4][5] This is attributed to the less ordered and higher energy state of the amorphous structure.
Effect of pH
The solubility of this compound is relatively constant at a pH below 9.[6] However, as the pH increases into the alkaline range, the solubility dramatically increases.[2][6] This is due to the ionization of silicic acid to form silicate (B1173343) anions, which shifts the dissolution equilibrium towards the dissolved species.
The dissociation of silicic acid occurs in steps:
-
H₄SiO₄ ⇌ H₃SiO₄⁻ + H⁺
-
H₃SiO₄⁻ ⇌ H₂SiO₄²⁻ + H⁺
This pH-dependent solubility is a critical factor in many industrial processes and natural systems.
Dissolution Mechanism
The dissolution of silica is a surface-controlled process. Several models have been proposed to describe the kinetics, with the surface complexation model being widely accepted.[1][2] This model posits that the dissolution rate is controlled by the formation and hydrolysis of surface complexes. The key steps involve the adsorption of water molecules onto the silica surface, followed by the breaking of siloxane (Si-O-Si) bridges and the subsequent detachment of silicic acid molecules.[7]
In alkaline solutions, hydroxide (B78521) ions directly attack the silicon atoms at the surface, facilitating the cleavage of Si-O bonds and accelerating the dissolution rate.[8] The presence of certain ions in solution can also influence the dissolution kinetics. For instance, alkali and alkaline earth cations have been shown to increase the dissolution rates of both quartz and amorphous silica.[9] Conversely, ions like Fe²⁺ can inhibit dissolution by binding to the silica surface.[10]
Quantitative Data on Solubility and Dissolution Rates
The following tables summarize quantitative data on the solubility and dissolution kinetics of this compound under various conditions, compiled from multiple sources.
Table 1: Solubility of this compound Polymorphs in Water
| Polymorph | Temperature (°C) | Pressure (atm) | Solubility (mg/L as SiO₂) | Reference |
| Amorphous Silica | 20 | 1 | ~113 (distilled water) | [11] |
| Amorphous Silica | 20 | 1 | ~85 (sea water) | [11] |
| Amorphous Silica | 150 | 1 | 417 | [9] |
| Quartz | 25 | 1 | ~6 | [3] |
| Quartz | 300 | 1 | ~200 | [1] |
Table 2: Effect of pH on Amorphous Silica Solubility at 25°C
| pH | Solubility (mg/L as SiO₂) | Reference |
| < 9 | ~100-150 | [6][12] |
| 10 | Increases significantly | [6] |
| 11 | Increases significantly | [6] |
Table 3: Dissolution Rates of Amorphous Silica
| Condition | Rate (mol·m⁻²·s⁻¹) | Reference |
| Salt-free solution, 150°C | 6.6 x 10⁻⁹ | [9] |
| Highly alkaline solution (~pH 13), ~37°C | 10⁻⁷ - 10⁻⁸ | [8] |
Experimental Protocols
Accurate determination of silica solubility and dissolution kinetics relies on well-defined experimental protocols. The following sections detail the methodologies for sample preparation, dissolution experiments, and analytical quantification of dissolved silica.
Preparation of Amorphous Silica
Synthetic amorphous silica can be prepared via the sol-gel process, for instance, through the hydrolysis of tetraethyl orthosilicate (B98303) (TEOS).[3] For dissolution studies, the resulting silica is typically washed, dried, and sieved to obtain a specific particle size fraction. The specific surface area of the prepared silica powder is a critical parameter and is often determined using the Brunauer–Emmett–Teller (BET) method.[9]
Dissolution Experiments
Two common experimental setups for studying dissolution kinetics are batch reactors and flow-through reactors.
-
Batch Reactors: A known mass of silica is added to a vessel containing a specific volume of the aqueous medium. The vessel is sealed and maintained at a constant temperature and agitation speed. Aliquots of the solution are withdrawn at predetermined time intervals, filtered, and analyzed for dissolved silica concentration. This setup is useful for determining equilibrium solubility and initial dissolution rates.
-
Mixed Flow-Through Reactors: The aqueous solution is continuously pumped through a reactor cell containing the silica sample at a constant flow rate.[9] The concentration of dissolved silica in the effluent is monitored over time. This method allows for the determination of steady-state dissolution rates under conditions far from equilibrium.[9][13]
Analytical Quantification of Dissolved Silica
The concentration of dissolved silica in aqueous samples is most commonly determined using colorimetric methods or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
Molybdosilicate Method (Colorimetric): This is a widely used standard method.[8][14][15][16][17] In an acidic medium, dissolved silica reacts with ammonium (B1175870) molybdate (B1676688) to form a yellow silicomolybdate complex.[15][18] This complex can then be reduced (e.g., with 1-amino-2-naphthol-4-sulfonic acid) to form a more intensely colored heteropoly blue complex, which is measured spectrophotometrically.[16][17] This method is sensitive and suitable for a wide range of concentrations.[16][19]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive and accurate technique for elemental analysis.[14] It can measure the total silicon concentration in a sample, which can then be converted to silica concentration. This method is particularly useful for analyzing samples with complex matrices or very low silica concentrations.[20]
Visualizations of Key Processes
Signaling Pathways and Mechanisms
The following diagram illustrates the fundamental mechanism of silica dissolution in aqueous media, highlighting the key steps of surface hydroxylation and subsequent detachment of silicic acid.
Caption: Mechanism of this compound Dissolution.
Experimental Workflows
The diagram below outlines a typical experimental workflow for determining the dissolution rate of this compound using a batch reactor setup.
Caption: Experimental Workflow for Batch Dissolution Study.
Logical Relationships
The following diagram illustrates the key factors influencing the solubility and dissolution kinetics of this compound.
Caption: Factors Influencing Silica Dissolution.
References
- 1. On the Mechanism of the Dissolution of Quartz and Silica in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Silica | SiO2 | CID 24261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Silica - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pnas.org [pnas.org]
- 10. Amorphous silica dissolution kinetics in freshwater environments: Effects of Fe2+ and other solution compositional controls [gwfnet.net]
- 11. Solubility and Dissolution Rate of Amorphous Silica in Distilled and Sea Water at 20°C [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. The dissolution rates of SiO2 nanoparticles as a function of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. file.yizimg.com [file.yizimg.com]
- 17. Method for the Determination of Silica in Water - Persee [pgeneral.com]
- 18. labtest.com.br [labtest.com.br]
- 19. store.astm.org [store.astm.org]
- 20. balazs.com [balazs.com]
electronic band structure and optical properties of SiO2
An In-depth Technical Guide to the Electronic Band Structure and Optical Properties of Silicon Dioxide (SiO₂)
Abstract
This compound (SiO₂), or silica (B1680970), is a cornerstone material in modern technology, with critical applications ranging from gate dielectrics in semiconductor devices to low-loss optical fibers in telecommunications.[1][2][3] Its utility is fundamentally derived from its unique electronic and optical properties, primarily its wide electronic band gap and exceptional optical transparency. This guide provides a comprehensive technical overview of the electronic band structure and optical characteristics of SiO₂, detailing the properties of both its amorphous and crystalline forms. It summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visually explains the interplay between its electronic structure and optical behavior, targeting researchers, scientists, and professionals in materials science and related fields.
Electronic Band Structure
The electronic structure of a material dictates its electrical and optical properties. For SiO₂, a wide band gap insulator, the valence band is primarily formed from non-bonding O 2p orbitals, while the conduction band arises from Si 3s and 3p orbitals.[4][5] The large energy separation between these bands is responsible for SiO₂'s insulating nature and its transparency over a broad spectral range.[6]
The precise band gap energy of SiO₂ is highly dependent on its atomic structure, varying significantly between its crystalline polymorphs (like quartz and cristobalite) and its amorphous form.[7][8] Theoretical calculations using methods like Density Functional Theory (DFT) and experimental measurements often yield a range of values, as summarized in Table 1.[8][9][10][11] For instance, thermally grown amorphous SiO₂ is consistently reported to have a band gap of approximately 8.9 eV to 9.3 eV.[3][7][12] In contrast, crystalline α-quartz has a lower experimental band gap.[7]
Defects within the SiO₂ network, such as oxygen-deficient centers (ODC), non-bridging oxygen hole centers (NBOHC), or E' centers (unpaired electrons on a silicon atom), introduce localized electronic states within the forbidden band gap.[13][14][15] These defect states can trap charge carriers and enable optical transitions at energies lower than the band gap, significantly influencing the material's performance in electronic and optical applications.[15]
Table 1: Electronic Band Gap of SiO₂ Polymorphs
| Material Form | Band Gap (eV) | Method | Reference(s) |
| Amorphous (a-SiO₂) | ~8.9 | Experimental / Theoretical | [3][12] |
| Amorphous (a-SiO₂) | 9.3 | Experimental (Thermally Grown) | [7] |
| α-Quartz | ~9.0 | Theoretical | [6] |
| α-Quartz | 6.3 | Experimental | [7] |
| β-Cristobalite | 5.48 - 5.79 | Theoretical | [7] |
| Si/SiO₂ Interface | 1.62 - 1.78 | Theoretical | [16] |
Optical Properties of SiO₂
The optical properties of SiO₂ are a direct consequence of its electronic structure. Its wide band gap means that photons with energies less than ~9 eV are not absorbed, leading to excellent transparency from the deep ultraviolet (UV) through the visible and into the near-infrared spectrum.[6]
Refractive Index and Dispersion
The refractive index (n) of SiO₂ is a key parameter for optical design. For amorphous fused silica, the refractive index in the visible spectrum is approximately 1.46.[17] For example, at a wavelength of 632.8 nm, a refractive index of ~1.477 has been reported for films deposited by ion beam sputtering.[18] The refractive index is not constant but varies with the wavelength of light, a phenomenon known as dispersion.[19][20][21] This property is critical in applications like lenses and prisms.
The refractive index is strongly influenced by the material's density, which in turn depends on the synthesis method and processing conditions like temperature and pressure.[20][22][23] Denser films generally exhibit a higher refractive index.[23]
Table 2: Optical Constants of Amorphous SiO₂
| Property | Value | Conditions / Wavelength | Reference(s) |
| Refractive Index (n) | 1.4571 | Bulk value at 632.8 nm | [24] |
| Refractive Index (n) | ~1.477 | Thin film at 632.8 nm | [18] |
| Refractive Index (n) | 1.52 - 1.37 | RF sputtered films, pressure dependent | [22] |
| Abbe Number (Vd) | 67.82 | Fused Silica | [19] |
| Extinction Coefficient (k) | 0 | at 632.8 nm (highly transparent) | [17] |
Optical Absorption
In its pure, defect-free form, SiO₂ exhibits negligible absorption in the visible range. The onset of strong absorption, known as the fundamental absorption edge, occurs in the deep UV at photon energies corresponding to the band gap energy.[6][25] The presence of impurities, such as hydroxyl groups (OH), or structural defects can introduce absorption bands at lower energies.[13][25] These defect-related absorption bands are responsible for phenomena like photodarkening in optical fibers and can degrade the performance of UV optical components.[14]
Table 3: Key Defect-Related Optical Absorption Bands in SiO₂
| Defect Type | Common Name | Absorption Peak Energy (eV) | Reference(s) |
| Twofold Coordinated Silicon | ODC(II) | 5.02 | [14] |
| Si-Si Dimer | ODC(I) | 7.6 | [26] |
| Non-Bridging Oxygen Hole Center | NBOHC | 1.97, 4.8 | [15][26] |
| Peroxy Radical | POR | 2.0 | [13] |
| Silicon Dangling Bond | E' Center | 5.8 | [13][15] |
Interplay Between Electronic Structure and Optical Properties
The relationship between the electronic band structure and the optical properties of SiO₂ is fundamental. Optical absorption is the process by which a photon excites an electron to a higher energy state.
-
Band-to-Band Absorption: At high photon energies (E > E_gap), an electron from the valence band can be excited directly to the conduction band. This is the primary mechanism for absorption at the fundamental absorption edge and is responsible for SiO₂ being opaque in the deep UV.
-
Defect-State Absorption: When defects are present, their associated energy levels within the band gap act as intermediate steps. A photon with energy less than the band gap can excite an electron from the valence band to a defect level, or from a defect level to the conduction band. This process gives rise to the characteristic absorption peaks listed in Table 3.
Caption: Electronic transitions responsible for optical absorption in SiO₂.
Key Experimental Methodologies
Characterizing the electronic and optical properties of SiO₂, particularly in thin film form, requires specialized techniques.
Spectroscopic Ellipsometry
Spectroscopic Ellipsometry is a non-destructive optical technique used to determine thin film properties, including thickness and refractive index.[27]
-
Principle: It measures the change in the polarization state of light upon reflection from a sample surface. The measured parameters are the amplitude ratio (Ψ, Psi) and the phase difference (Δ, Delta).
-
Experimental Protocol:
-
Sample Preparation: A SiO₂ film on a reflective substrate (e.g., silicon) is cleaned to remove surface contaminants.
-
Measurement: A beam of light with a known polarization is directed onto the sample at a fixed angle of incidence (typically 70-75 degrees for Si/SiO₂ systems).[24]
-
Data Acquisition: The polarization of the reflected light is analyzed, and the ellipsometric parameters (Ψ and Δ) are recorded across a wide spectral range (e.g., UV to near-infrared).[27]
-
Modeling: The experimental data is fitted to a theoretical model that describes the sample structure (e.g., substrate/film/ambient). The film's optical constants are often described by a dispersion model like the Cauchy or Tauc-Lorentz model.[28][29]
-
Analysis: By minimizing the difference between the measured and modeled data, the unknown parameters, such as film thickness and the refractive index dispersion, are precisely determined.[28]
-
Caption: Standard workflow for spectroscopic ellipsometry analysis.
UV-Visible Absorption Spectroscopy
This technique is used to measure a material's absorption of light in the UV and visible regions, which can be used to determine the optical band gap.
-
Principle: Based on the Beer-Lambert law, it measures the intensity of light passing through a sample compared to the incident intensity.
-
Experimental Protocol:
-
Sample Preparation: For thin films, a transparent substrate (like quartz) is used. For nanoparticles, they are suspended in a transparent solvent.[30]
-
Baseline Correction: A reference scan is performed with a blank (e.g., the bare substrate or pure solvent) to subtract its contribution from the final spectrum.
-
Measurement: The sample is placed in the spectrophotometer, and light is passed through it. The absorbance or transmittance is recorded as a function of wavelength.[30]
-
Band Gap Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance data.
-
A Tauc plot is constructed by graphing (αhν)^(1/r) versus photon energy (hν). The exponent 'r' depends on the nature of the electronic transition (r = 1/2 for direct allowed, r = 2 for indirect allowed transitions).
-
The linear portion of the plot is extrapolated to the energy axis. The intercept gives the value of the optical band gap (E_g).
-
-
Caption: Logical workflow for determining the optical band gap using a Tauc plot.
Conclusion
The electronic and optical properties of this compound are intrinsically linked and are central to its widespread technological importance. Its wide band gap gives rise to high electrical resistivity and exceptional optical transparency across a broad spectral range. However, the specific properties are highly sensitive to the material's structure—whether crystalline or amorphous—and the presence of atomic-scale defects. These defects create energy levels within the band gap that can degrade performance by introducing unwanted optical absorption or trapping electrical charge. A thorough understanding and precise characterization of these properties, using techniques like spectroscopic ellipsometry and UV-Vis spectroscopy, are essential for the continued development of advanced optical and electronic devices.
References
- 1. refractiveindex.info [refractiveindex.info]
- 2. Electronic and optical properties of crystalline and amorphous silica from first-principles | DIAL.pr - BOREAL [dial.uclouvain.be]
- 3. 2.1 The Material this compound [iue.tuwien.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. jetp.ras.ru [jetp.ras.ru]
- 6. hasyweb.desy.de [hasyweb.desy.de]
- 7. spectroscopy - What is the bandgap value of SiO2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Optical Properties and Structure of Defects in Silica Glass [jstage.jst.go.jp]
- 14. Intrinsic Point Defects in Silica for Fiber Optics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 16. Researching | Influence of Silicon Oxide Layer Thickness on Electronic State Structure and Optical Properties of Si/SiO2 Interface [m.researching.cn]
- 17. kla.com [kla.com]
- 18. Optical and interfacial layer properties of SiO2 films deposited on different substrates [opg.optica.org]
- 19. refractiveindex.info [refractiveindex.info]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mechanical and optical properties of SiO2 thin films deposited on glass [open.metu.edu.tr]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. home.sato-gallery.com [home.sato-gallery.com]
- 26. OPTICAL PROPERTIES OF DEFECTS IN SILICA [ouci.dntb.gov.ua]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Ellipsometric Study of SiOx Thin Films by Thermal Evaporation [scirp.org]
- 30. dspace.emu.ee [dspace.emu.ee]
An In-depth Technical Guide to the Thermal and Mechanical Properties of Fused Silica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused silica (B1680970), a high-purity amorphous silicon dioxide (SiO₂), stands as a cornerstone material in a multitude of advanced scientific and industrial applications. Its unique combination of thermal, mechanical, optical, and chemical properties makes it indispensable in fields ranging from semiconductor manufacturing and aerospace engineering to the development of high-performance analytical instrumentation and pharmaceutical processing equipment.[1] Unlike crystalline quartz, fused silica is a glass, lacking long-range atomic order, which gives rise to its distinct and highly desirable characteristics.[2]
This technical guide provides a comprehensive overview of the core thermal and mechanical properties of fused silica. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided. Additionally, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this remarkable material.
Data Presentation: Thermal and Mechanical Properties
The properties of fused silica can vary slightly depending on the manufacturing method (e.g., flame fusion, electric fusion) and the concentration of impurities, particularly the hydroxyl (OH) group content.[3][4] The following tables summarize typical values for key thermal and mechanical properties at room temperature unless otherwise specified.
Thermal Properties of Fused Silica
| Property | Typical Value | Units | Notes |
| Coefficient of Thermal Expansion (CTE) | 0.52 x 10⁻⁶ to 0.57 x 10⁻⁶ | K⁻¹ | Extremely low, providing excellent thermal shock resistance.[5][6] |
| 0.55 x 10⁻⁶ (20°C–320°C) | cm/cm°C | [4][7] | |
| Thermal Conductivity | 1.38 | W/(m·K) | At 25°C; Fused silica is an excellent thermal insulator.[5][6] |
| Specific Heat Capacity | 670 - 740 | J/(kg·K) | At 20°C.[4] |
| Softening Point | ~1600 - 1700 | °C | [7][8] |
| Annealing Point | ~1120 - 1215 | °C | [4][9] |
| Strain Point | ~1070 - 1120 | °C | [4][9] |
| Maximum Use Temperature | 1100 | °C | No load condition.[2] |
Mechanical Properties of Fused Silica
| Property | Typical Value | Units | Notes |
| Density | 2.201 - 2.203 | g/cm³ | [5][8] |
| Young's Modulus (Modulus of Elasticity) | 72 - 73 | GPa | [2][5] |
| 7.25 x 10⁴ | N/mm² | [3] | |
| Poisson's Ratio | 0.16 - 0.17 | - | [2][7] |
| Shear Modulus | 31 | GPa | [2] |
| Bulk Modulus | 35 - 41 | GPa | [2] |
| Hardness (Knoop) | 500 - 600 | kg/mm ² | [2][10] |
| Hardness (Vickers) | 900 - 1030 | kg/mm ² | [7] |
| Compressive Strength | > 1100 | MPa | [2][5] |
| Tensile Strength | 48 - 50 | MPa | Highly dependent on surface quality and flaws.[5][11] |
| Flexural Strength (Modulus of Rupture) | ~68 | MPa | [8] |
Experimental Protocols
Accurate and reproducible measurement of material properties is critical for design and application. The following sections detail the standardized methodologies for determining the key thermal and mechanical properties of fused silica.
Thermal Property Measurement
This method determines the linear thermal expansion of solid materials using a push-rod dilatometer.[12][13]
-
Apparatus: A vitreous silica dilatometer, which measures the difference in thermal expansion between the test specimen and the silica components of the instrument.[14] The setup includes a furnace or cryostat for controlled temperature variation, a displacement sensor (e.g., LVDT), and a temperature sensor (e.g., thermocouple).
-
Specimen Preparation: The specimen is typically a cylindrical or rectangular rod with flat, parallel ends. The length is chosen to ensure the total expansion is within the measuring range of the instrument.
-
Procedure:
-
The specimen is placed in the dilatometer.
-
The system is heated or cooled at a controlled rate over the desired temperature range.
-
The displacement of the push-rod and the specimen temperature are continuously recorded.
-
The coefficient of linear thermal expansion is calculated from the slope of the length-change versus temperature curve.
-
-
Calibration: The dilatometer is calibrated using a certified reference material with a known and reproducible thermal expansion.[13]
This transient method is used to measure the thermal conductivity of dielectric materials like fused silica.[15]
-
Apparatus: A furnace for temperature control, a power source for the hot wire, a data acquisition system to measure voltage, current, and temperature, and a platinum hot wire that also serves as a resistance thermometer.[16]
-
Specimen Preparation: Two rectangular blocks of fused silica are prepared with flat, smooth surfaces. A groove is machined in one or both blocks to accommodate the platinum wire.[17]
-
Procedure:
-
The platinum wire is placed between the two fused silica blocks.
-
The assembly is brought to the desired test temperature in the furnace and allowed to reach thermal equilibrium.
-
A constant electric current is passed through the wire for a short period, causing it to heat up.
-
The temperature rise of the wire is determined by measuring its electrical resistance as a function of time.
-
The thermal conductivity of the fused silica is calculated from the rate of temperature rise of the wire and the power input.
-
Mechanical Property Measurement
This nondestructive method determines the elastic properties of ceramic materials by measuring their resonant frequencies.[2][18]
-
Apparatus: A variable frequency oscillator, a transducer to excite the specimen, a detector to sense the resulting vibrations, and a frequency counter.
-
Specimen Preparation: The specimen is typically a rectangular bar or a cylindrical rod with precise dimensions.
-
Procedure:
-
The specimen is supported at its nodal points for the desired mode of vibration (flexural or torsional).
-
The transducer excites the specimen with a variable frequency.
-
The detector identifies the frequency at which the amplitude of vibration is a maximum; this is the resonant frequency.
-
Young's modulus is calculated from the fundamental flexural resonant frequency, the specimen's dimensions, and its mass.[18]
-
Shear modulus is calculated from the fundamental torsional resonant frequency.
-
Poisson's ratio is then calculated from the Young's modulus and shear modulus.
-
This test method covers the determination of the microindentation hardness of materials using either a Knoop or a Vickers diamond indenter.[6][10]
-
Apparatus: A microhardness tester equipped with a diamond indenter (Knoop or Vickers), a microscope for measuring the indentation size, and a system for applying a precise load.[9]
-
Specimen Preparation: The surface of the fused silica specimen must be polished to a smooth, flat, and scratch-free finish to ensure accurate measurement of the indentation.
-
Procedure:
-
A specific test load (typically in the range of 1 to 1000 gf) is applied to the indenter.[10]
-
The indenter is pressed into the surface of the fused silica for a specified dwell time.
-
After the load is removed, the dimensions of the resulting indentation are measured using the microscope.
-
The Knoop or Vickers hardness number is calculated based on the applied load and the measured area or length of the indentation.[9]
-
This test method determines the flexural strength (or modulus of rupture) of advanced ceramics using a three-point or four-point bending test.[3][5]
-
Apparatus: A universal testing machine capable of applying a controlled load, and a bend fixture with support and loading rollers. The four-point bend fixture is generally preferred as it subjects a larger volume of the material to the maximum stress.[3]
-
Specimen Preparation: A rectangular beam of specified dimensions is prepared. The surfaces are typically machined to be smooth and parallel.
-
Procedure:
-
The specimen is placed on the support rollers of the bend fixture.
-
The load is applied to the loading roller(s) at a constant rate until the specimen fractures.[5]
-
The load at which fracture occurs (the breaking load) is recorded.
-
The flexural strength is calculated based on the breaking load, the dimensions of the specimen, and the geometry of the bend fixture.
-
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows relevant to the properties and processing of fused silica.
Caption: Manufacturing workflow for fused silica components.
Caption: Influence of OH content on fused silica properties.
Caption: Experimental workflow for flexural strength testing.
References
- 1. researchgate.net [researchgate.net]
- 2. infinitalab.com [infinitalab.com]
- 3. ASTM C1161 Ceramic Flexural Testing - ADMET [admet.com]
- 4. heraeus-covantics.com [heraeus-covantics.com]
- 5. infinitalab.com [infinitalab.com]
- 6. ASTM E384-22: Test Method For Microindentation Hardness - The ANSI Blog [blog.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. store.astm.org [store.astm.org]
- 9. wmtr.com [wmtr.com]
- 10. infinitalab.com [infinitalab.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. infinitalab.com [infinitalab.com]
- 13. store.astm.org [store.astm.org]
- 14. electronics.org [electronics.org]
- 15. ortonceramic.com [ortonceramic.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. randb.co.kr [randb.co.kr]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Silicon Dioxide as a Stationary Phase in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of silicon dioxide (silica) as a stationary phase in various liquid chromatography techniques. The information is intended to guide researchers, scientists, and professionals in the field of drug development in the effective application of silica-based chromatography for the separation and analysis of a wide range of molecules.
Introduction to this compound in Chromatography
This compound, or silica (B1680970) gel, is a highly porous, amorphous form of this compound that serves as one of the most versatile and widely used stationary phases in modern chromatography.[1][2] Its popularity stems from its high surface area, mechanical stability, and the ability to be chemically modified to suit a broad spectrum of separation needs.[3][4] The surface of unmodified silica is rich in silanol (B1196071) groups (Si-OH), which are polar and slightly acidic, making it an ideal stationary phase for normal-phase chromatography.[5][6] Furthermore, the silanol groups provide reactive handles for chemical modification, leading to the development of a vast array of bonded phases for techniques such as reversed-phase, hydrophilic interaction, and size-exclusion chromatography.[4]
The physical properties of silica particles, including particle shape (spherical or irregular), particle size, pore size, and surface area, are critical parameters that influence the efficiency and selectivity of the separation.[7] Spherical particles generally provide more homogeneous packing and higher efficiency, while smaller particle sizes lead to increased resolution but also higher backpressure.[7][8] The choice of pore size is crucial and depends on the size of the analyte molecules.[7]
Normal-Phase Chromatography (NPC)
In normal-phase chromatography, the stationary phase is polar (e.g., unmodified silica), and the mobile phase is non-polar.[5][9] This technique is particularly well-suited for the separation of non-polar to moderately polar compounds that are soluble in organic solvents.[10][11]
Principle of Separation
Separation in NPC is primarily based on the adsorption of analytes onto the polar stationary phase.[12] Polar functional groups on the analyte molecules interact with the polar silanol groups on the silica surface through hydrogen bonding and dipole-dipole interactions.[6][11] Less polar compounds have weaker interactions with the stationary phase and are eluted first by the non-polar mobile phase. As the polarity of the mobile phase is increased, more polar compounds are eluted.[5]
Application: Separation of Lipids
Normal-phase HPLC on a silica column is a powerful technique for the separation of different lipid classes.[13][14]
Table 1: Exemplary Retention Data for Lipid Classes in Normal-Phase Chromatography
| Lipid Class | Retention Time (min) |
| Cholesteryl Esters | 5.2 |
| Triacylglycerols | 8.9 |
| Free Fatty Acids | 12.5 |
| Cholesterol | 15.1 |
| Diacylglycerols | 18.3 |
| Monoacylglycerols | 22.7 |
| Phosphatidylethanolamine | 25.4 |
| Phosphatidylcholine | 28.9 |
Note: Retention times are illustrative and will vary depending on the specific column, mobile phase composition, and flow rate.
Experimental Protocol: Separation of Neutral Lipids
This protocol describes the separation of neutral lipid classes from a biological extract using a silica column.[13]
-
Sample Preparation:
-
Extract total lipids from the sample using a modified Bligh and Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., hexane/methyl tert-butyl ether).
-
-
Chromatographic Conditions:
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).
-
Gradient:
-
0-10 min: 4.5% B (isocratic).
-
10-20 min: Linear gradient to 45% B.
-
20-21 min: Hold at 45% B.
-
21-22 min: Return to 4.5% B.
-
22-27 min: Re-equilibration at 4.5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Injection Volume: 20 µL.
-
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is the most widely used mode of HPLC, accounting for a majority of all separations.[15] In this technique, the stationary phase is non-polar, and the mobile phase is polar.[16] Silica-based reversed-phase columns are prepared by chemically bonding hydrophobic ligands, most commonly alkyl chains (e.g., C18, C8), to the silica surface.[12][13]
Principle of Separation
Separation in RPC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.[17] Non-polar analytes are more strongly retained by the stationary phase and thus elute later. The elution strength of the mobile phase is increased by increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase.[12]
Application: Peptide Mapping
Reversed-phase HPLC is the cornerstone of peptide mapping, a critical technique for protein identification and characterization in the biopharmaceutical industry.[9][16][18][19]
Table 2: Predicted vs. Observed Retention Times for Peptides on a C18 Column
| Peptide | Predicted Retention Time (min) | Observed Retention Time (min) |
| Angiotensin II | 22.4 | 22.1 |
| Bradykinin | 25.8 | 26.0 |
| Substance P | 35.1 | 34.8 |
| Melittin | 48.7 | 49.2 |
| Glucagon | 55.3 | 55.9 |
Note: Data is illustrative. Prediction of peptide retention times can be performed using algorithms based on the contribution of individual amino acid residues to the overall hydrophobicity.[20][21]
Experimental Protocol: Tryptic Peptide Mapping of a Monoclonal Antibody
This protocol outlines a general procedure for the peptide mapping of a monoclonal antibody (mAb) using a C18 silica column.[18][19][22]
-
Sample Preparation (Protein Digestion):
-
Denature the mAb sample (e.g., using urea (B33335) or guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Perform buffer exchange to a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).
-
Digest the protein with a protease, most commonly trypsin, at an optimized enzyme-to-substrate ratio and incubation time.
-
Quench the digestion reaction (e.g., by adding formic acid).
-
-
Chromatographic Conditions:
-
Column: C18 silica column suitable for peptide separations (e.g., 150 x 2.1 mm, 1.7 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 40-60%) over 30-60 minutes to elute the peptides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
Detection: UV at 214 nm and/or Mass Spectrometry (MS).
-
Injection Volume: 5-10 µL.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (often bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[23][24] This technique is ideal for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[25][26]
Principle of Separation
The retention mechanism in HILIC is multimodal, involving partitioning, adsorption, and weak electrostatic interactions.[18] A water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.[24] More polar analytes are more strongly retained in the aqueous layer and therefore have longer retention times.
Application: Analysis of Amino Acids and Polar Metabolites
HILIC is widely used for the quantitative analysis of underivatized amino acids and other polar metabolites in complex biological matrices.[7][10][27][28]
Table 3: Retention Times and Mass-to-Charge Ratios for Amino Acids in HILIC-MS
| Amino Acid | Retention Time (min) | [M+H]+ |
| Alanine | 3.52 | 90.055 |
| Glycine | 4.18 | 76.039 |
| Serine | 4.85 | 106.050 |
| Proline | 5.31 | 116.071 |
| Aspartic Acid | 6.44 | 134.045 |
| Glutamic Acid | 6.98 | 148.061 |
| Arginine | 9.23 | 175.119 |
| Lysine | 10.15 | 147.113 |
Note: Data is illustrative and depends on the specific HILIC column and gradient conditions.[1]
Experimental Protocol: Quantitative Analysis of Polar Metabolites from Cell Lysates
This protocol describes a HILIC-MS method for the quantitative analysis of polar metabolites.[23][25]
-
Sample Preparation (Metabolite Extraction):
-
Quench cellular metabolism rapidly (e.g., using liquid nitrogen).
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant and reconstitute in a solvent compatible with the initial HILIC mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., amide- or zwitterionic-bonded silica, 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate, pH 3).
-
Mobile Phase B: Water with a small percentage of acetonitrile and buffer (e.g., 50:50 water:acetonitrile with 10 mM ammonium formate, pH 3).
-
Gradient: Start with a high percentage of A (e.g., 95-100%) and gradually increase the percentage of B to elute the polar compounds.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: Mass Spectrometry (MS), often in both positive and negative ion modes.
-
Injection Volume: 1-5 µL.
-
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution (hydrodynamic volume).[3][22] The stationary phase consists of porous silica particles with a well-defined pore size distribution.[29]
Principle of Separation
Larger molecules that are excluded from the pores of the stationary phase travel a shorter path and elute first.[22] Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution.[2] Ideally, there should be no interaction between the analytes and the stationary phase surface.[2] To minimize unwanted ionic interactions with residual silanol groups on the silica surface, SEC is often performed with mobile phases containing a relatively high salt concentration.[30]
Application: Analysis of Monoclonal Antibody Aggregates
SEC is a critical quality control method in the biopharmaceutical industry for the analysis of monoclonal antibody (mAb) aggregates and fragments.[6][29][31][32]
Table 4: Molecular Weight vs. Retention Time for Protein Standards in SEC
| Protein | Molecular Weight (kDa) | Retention Time (min) |
| Thyroglobulin | 670 | 8.5 |
| γ-Globulin | 158 | 10.2 |
| Ovalbumin | 44 | 12.1 |
| Myoglobin | 17 | 13.5 |
| Uridine | 0.244 | 15.8 |
Note: This data can be used to generate a calibration curve to estimate the molecular weight of unknown proteins.
Experimental Protocol: SEC Analysis of mAb Aggregates
This protocol provides a general method for the analysis of mAb aggregates using a silica-based SEC column.[6][12][31]
-
Sample Preparation:
-
Dilute the mAb sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: Silica-based SEC column with a pore size suitable for mAb separation (e.g., 200-300 Å), with dimensions such as 300 x 7.8 mm.
-
Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
-
Application in Signaling Pathway Analysis
Silica-based chromatography, particularly HILIC coupled with mass spectrometry, is a powerful tool for the quantitative analysis of key signaling molecules, such as phosphoinositides.[5][15][23][33][34] These lipids are crucial second messengers in a variety of cellular signaling pathways.
Table 5: Chromatographic Parameters for Separation of Phosphoinositide Isomers
| Parameter | Value |
| Separation Factor (α) | |
| PtdIns(4)P vs. PtdIns(3)P | 1.15 |
| PtdIns(4,5)P2 vs. PtdIns(3,4)P2 | 1.08 |
| Column Efficiency (N) | |
| PtdIns(4)P | 12,500 plates/column |
| PtdIns(4,5)P2 | 11,800 plates/column |
Note: Separation factor (α) is a measure of the selectivity between two peaks, calculated as the ratio of their retention factors.[10][18][24][27] Column efficiency (N) is a measure of the broadening of a peak as it passes through the column.[7][33] These values are illustrative and highly dependent on the specific chromatographic conditions.
By enabling the separation and quantification of different phosphoinositide isomers, silica-based HILIC-MS allows researchers to dissect the complex dynamics of these signaling pathways in response to various stimuli. This is crucial for understanding disease mechanisms and for the development of targeted therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics - Wikipedia [en.wikipedia.org]
- 5. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hpst.cz [hpst.cz]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jsbms.jp [jsbms.jp]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 19. agilent.com [agilent.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.ca [promega.ca]
- 23. pubs.acs.org [pubs.acs.org]
- 24. halocolumns.com [halocolumns.com]
- 25. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. agilent.com [agilent.com]
- 29. shimadzu.com [shimadzu.com]
- 30. scantecnordic.se [scantecnordic.se]
- 31. lcms.cz [lcms.cz]
- 32. biopharminternational.com [biopharminternational.com]
- 33. researchgate.net [researchgate.net]
- 34. [PDF] Analysis of intact phosphoinositides in biological samples | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Mesoporous Silicon Dioxide in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a versatile and promising platform for advanced drug delivery systems.[1][2] Their unique properties, including a large surface area, high pore volume, tunable pore size, and a readily functionalizable surface, make them ideal carriers for a wide range of therapeutic agents.[2][3] MSNs can enhance the solubility and bioavailability of poorly water-soluble drugs, protect sensitive cargo from degradation, and enable controlled and targeted drug release.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, drug loading, and characterization of MSNs for drug delivery applications.
Key Advantages of Mesoporous Silica Nanoparticles in Drug Delivery:
-
High Drug Loading Capacity: The porous structure provides a large internal volume for encapsulating significant amounts of therapeutic agents.[6][7]
-
Protection of Cargo: The silica framework can protect encapsulated drugs from enzymatic degradation and harsh physiological environments.
-
Enhanced Bioavailability: By encapsulating poorly soluble drugs in an amorphous state within the mesopores, MSNs can significantly improve their dissolution rate and oral bioavailability.[4]
-
Controlled and Targeted Release: The surface of MSNs can be modified with various functional groups and "gatekeepers" to control the release of the drug in response to specific stimuli (e.g., pH, enzymes, redox potential) found at the target site.[8][9] Furthermore, targeting ligands can be attached to the surface to direct the nanoparticles to specific cells or tissues.[10][11]
-
Biocompatibility: Silica is generally recognized as safe (GRAS) and can be degraded into silicic acid, which is excreted by the body.[3][12]
Data Presentation: Comparative Properties of Mesoporous Silica Nanoparticles
The following tables summarize typical quantitative data for various types of MSNs to facilitate comparison.
Table 1: Physicochemical Properties of Unfunctionalized MSNs Synthesized by Different Methods
| Synthesis Method | Particle Size (nm) | Pore Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Sol-Gel (S1) | 50 | - | 111.04 | - | [13] |
| Micro-emulsion (S2) | 20-30 | - | 164 | - | [13] |
| Hydrothermal (S3) | 15 | - | 538.72 | - | [13] |
| Homogeneous Solution | 40-150 | ~2.5 | 680-780 | - | [14] |
| Sol-Gel | 25-100 | 2-7 | 600-1200 | - | [9] |
Table 2: Impact of Surface Functionalization on MSN Properties
| Nanoparticle Type | Average Particle Size (nm) | Average Pore Size (Å) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Unfunctionalized MSNPs | 80 | - | - | - | [15] |
| Functionalized MSNPs | 100 | 23 | 143 | 1.74 | [15] |
| MSNs | - | - | 688 | - | [16] |
| MSNs-APTES | - | - | - | - | [10] |
| MSNs-FITC | - | - | - | - | [10] |
Table 3: Drug Loading Capacity of Mesoporous Silica Nanoparticles
| MSN Type | Drug | Loading Content (wt%) | Loading Efficiency (%) | Reference |
| Normal MSNPs | Carvedilol | 26.2 ± 2.1 | - | [17] |
| Hollow MSNPs (HMSNPs) | Carvedilol | 37.5 ± 2.8 | - | [17] |
| Normal MSNPs | Fenofibrate | 31.2 ± 2.7 | - | [17] |
| Hollow MSNPs (HMSNPs) | Fenofibrate | 43.7 ± 3.2 | - | [17] |
| MSNPs | Ibuprofen | 21.6 | - | [6] |
| Chitosan-functionalized MSNPs | Carvedilol | 32.49 ± 1.57 | 96.25 ± 3.12 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MCM-41 type) via Sol-Gel Method
This protocol describes a common method for synthesizing spherical MSNs with a hexagonal pore structure.[2][18]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Centrifuge
-
Filtration apparatus
-
Oven
-
Tube furnace for calcination
Procedure:
-
Surfactant Template Solution: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask. Add 3.5 mL of 2 M NaOH solution.
-
Heating: Heat the solution to 80°C with vigorous stirring until the CTAB is completely dissolved and the solution is clear.
-
Silica Precursor Addition: While maintaining the temperature at 80°C, add 5.0 mL of TEOS dropwise to the surfactant solution under vigorous stirring.
-
Reaction: A white precipitate will form. Continue stirring the mixture at 80°C for 2 hours.
-
Collection and Washing: Cool the mixture to room temperature. Collect the solid product by filtration or centrifugation. Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted reagents.
-
Drying: Dry the washed nanoparticles in an oven at 60-80°C overnight.
-
Template Removal (Calcination): To create the mesoporous structure, the surfactant template must be removed. Place the dried powder in a tube furnace and heat to 550°C at a ramp rate of 1-2°C/min and hold for 5-6 hours to burn off the CTAB.
-
Alternative Template Removal (Solvent Extraction): As an alternative to calcination, the template can be removed by suspending the dried nanoparticles in an acidic ethanol solution (e.g., 1 M HCl in ethanol) and refluxing at 60-80°C for 6 hours.[19] Then, collect the nanoparticles by centrifugation and wash with ethanol and water.
Protocol 2: Drug Loading into MSNs via Adsorption Method
This protocol describes a simple and widely used method for loading drug molecules into the pores of MSNs.[12][20]
Materials:
-
Synthesized and calcined MSNs
-
Drug of interest
-
Suitable solvent for the drug (e.g., ethanol, water, dimethyl sulfoxide)
Equipment:
-
Vials or small flasks
-
Magnetic stirrer or shaker
-
Centrifuge or filtration apparatus
-
UV-Vis spectrophotometer (for determining loading efficiency)
Procedure:
-
Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent. The concentration will depend on the drug's solubility and the desired loading amount.
-
Incubation: Disperse a known amount of MSNs (e.g., 100 mg) in the drug solution.
-
Stirring/Shaking: Stir or shake the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the mesopores and adsorb onto the silica surface.
-
Separation: Separate the drug-loaded MSNs from the solution by centrifugation or filtration.
-
Washing: Wash the particles with a small amount of fresh solvent to remove any drug adsorbed on the external surface.
-
Drying: Dry the drug-loaded MSNs under vacuum or in a desiccator.
-
Quantification of Drug Loading:
-
Measure the concentration of the drug remaining in the supernatant and washing solutions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the amount of drug loaded into the MSNs by subtracting the amount of drug in the supernatant and washings from the initial amount of drug used.
-
Drug Loading Content (wt%) = (Mass of loaded drug / Mass of drug-loaded MSNs) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This protocol is used to evaluate the release kinetics of a drug from the MSNs in a simulated physiological environment.[16][21]
Materials:
-
Drug-loaded MSNs
-
Phosphate-buffered saline (PBS) at a desired pH (e.g., 7.4 for physiological pH, 5.5 for endosomal/lysosomal pH)
-
Dialysis membrane tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the drug's molecular weight to retain the nanoparticles but allow the released drug to diffuse out.
Equipment:
-
Beakers or flasks
-
Magnetic stirrer with heating plate or shaking incubator
-
Dialysis clips
-
Syringes and needles for sampling
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of Dialysis Bag: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions. Securely close one end with a dialysis clip.
-
Dispersion of Nanoparticles: Disperse a known amount of drug-loaded MSNs (e.g., 10 mg) in a small volume of the release medium (e.g., 1-2 mL of PBS).
-
Loading the Dialysis Bag: Transfer the nanoparticle dispersion into the dialysis bag and securely close the other end with another clip, ensuring no leakage.
-
Initiation of Release Study: Place the sealed dialysis bag into a beaker containing a larger volume of the release medium (e.g., 50-100 mL of PBS). The larger volume helps to maintain "sink conditions," where the concentration of the released drug in the outer medium is negligible compared to the concentration inside the bag.
-
Incubation: Place the beaker on a magnetic stirrer or in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker. Immediately replenish with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
Mandatory Visualizations
Caption: Experimental workflow for MSN-based drug delivery.
Caption: Targeted drug delivery and intracellular release pathway.
Caption: Relationship between MSN properties and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pore-Size-Tunable Mesoporous Silica Nanoparticles by Simultaneous Sol-Gel and Radical Polymerization to Enhance Silibinin Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Surface Area Mesoporous Silica Nanoparticles with Tunable Size in the Sub-Micrometer Regime: Insights on the Size and Porosity Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 20. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
Application of Silicon Dioxide as a Catalyst Support in Heterogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon dioxide (SiO₂), or silica (B1680970), is a widely utilized catalyst support in heterogeneous catalysis due to its high surface area, thermal stability, chemical inertness, and tunable porous structure.[1] Its ability to be synthesized in various forms, such as silica gel, colloidal silica, and mesoporous silica, allows for tailored designs to enhance catalytic activity and selectivity for a broad range of chemical transformations.[1][2][3] This document provides detailed application notes and experimental protocols for the use of SiO₂ as a catalyst support, with a focus on catalyst preparation, characterization, and performance evaluation.
The versatility of silica as a support material enables the dispersion of active metal species, ranging from single atoms to nanoparticles, preventing their aggregation and maximizing the number of accessible active sites.[2][4] The interaction between the active metal phase and the silica support can significantly influence the catalyst's performance, including its activity, selectivity, and stability.[4][5] Modifications of the silica surface, such as functionalization or coating with other metal oxides, can further enhance these properties.[5][6]
These notes are intended to serve as a practical guide for researchers in academia and industry, including those in drug development, where heterogeneous catalysis plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Data Presentation: Physicochemical and Catalytic Properties
The following tables summarize key quantitative data for various silica-supported catalyst systems, providing a comparative overview of their properties and performance in different catalytic reactions.
Table 1: Textural Properties of SiO₂-Supported Catalysts
| Catalyst | Preparation Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
| SiO₂ | Sol-gel | 325 | - | - | [7] |
| 20%Cu-2%Ni/SiO₂ | - | > 2%Ni/SiO₂ and 20%Cu/SiO₂ | - | - | [7] |
| Fe@SiO₂ (AC) | Ammoniacal microemulsion | High | - | 2.09 | [8] |
| Fe@SiO₂ (OP) | - | Low | - | Low | [8] |
| SiO₂ hollow spheres | Sol-gel with carbon templates | 77 | - | 3.5, 7.6, 30.5 | [9] |
| Commercial SiO₂ | - | 526 | - | 3.5, 18.3 | [9] |
| Ag@SiO₂ (from different aldehydes) | One-pot reduction | - | - | 5.32 - 7.56 | [10] |
| SiO₂-CeO₂ nanocomposite | - | 206 | - | 15 | [11] |
| Pure SiO₂ spheres | - | 86 | - | 15 | [11] |
| CeO₂ nanoparticles | - | 55 | - | 20 | [11] |
| MW dried SiO₂ support | Sol-gel, microwave drying | High | High | ~12-13 | [12] |
| HA dried SiO₂ support | Sol-gel, hot air drying | - | Low | ~12-13 | [12] |
Table 2: Catalytic Performance of SiO₂-Supported Catalysts
| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Key Findings | Reference |
| 0.6 wt% Pt₁₊ₙ/SiO₂–N | Selective hydrogenation of p-chloronitrobenzene | 99 | 99 to p-chloroaniline | Synergistic effect of single Pt atoms and Pt clusters enhances performance.[6][13] | [6][13] |
| 1.5 wt% Pt₁₊ₚ/SiO₂–N | Selective hydrogenation of p-chloronitrobenzene | - | 83 to p-chloroaniline | Pt nanoparticles show lower selectivity.[6][13] | [6][13] |
| 2.6 wt% Ptₚ/SiO₂–N | Selective hydrogenation of p-chloronitrobenzene | - | 61 to p-chloroaniline | Larger Pt nanoparticles are detrimental to selectivity.[6][13] | [6][13] |
| AgAu/SiO₂ (one-pot) | Hydrogenation of 2-nitroaniline | 97 | - | Nanoalloys exhibit higher activity than single metal nanoparticles.[14][15] | [14][15] |
| Ag/SiO₂ | Hydrogenation of 2-nitroaniline | 60 | - | Lower conversion compared to bimetallic catalysts.[14][15] | [14][15] |
| Au/SiO₂ | Hydrogenation of 2-nitroaniline | 60 | - | Lower conversion compared to bimetallic catalysts.[14][15] | [14][15] |
| 3% Zn/SiO₂ | Hydrodeoxygenation of phenol | 80 | - | Highest conversion among different Zn loadings.[16] | [16] |
| Pt/TiO₂-SiO₂ | CO Oxidation | Superior to Pt/SiO₂ | - | Enhanced performance due to stronger metal-support interaction.[5] | [5] |
| Pt/ZrO₂-SiO₂ | CO Oxidation | Superior to Pt/SiO₂ | - | Enhanced performance due to stronger metal-support interaction.[5] | [5] |
| CuO/SiO₂ hollow spheres | CO Oxidation | Higher than CuO on commercial SiO₂ | - | Hollow sphere morphology improves catalytic activity.[9] | [9] |
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and performance evaluation of silica-supported catalysts.
Protocol 1: Preparation of Metal-Supported SiO₂ Catalyst by Incipient Wetness Impregnation
This protocol describes a general method for loading a metal precursor onto a silica support.
Materials:
-
Silica (SiO₂) support (e.g., silica gel, mesoporous silica)
-
Metal precursor salt (e.g., H₂PtCl₆, Cu(NO₃)₂, Zn(NO₃)₂·6H₂O)[16]
-
Deionized water or other suitable solvent
-
Stirring apparatus
-
Drying oven
-
Calcination furnace
Procedure:
-
Pre-treatment of Support: Dry the SiO₂ support in an oven at 105-120°C overnight to remove physisorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried SiO₂ support using nitrogen physisorption (BET analysis) or by titrating with a solvent until the pores are filled.
-
Precursor Solution Preparation: Prepare a solution of the metal precursor. The volume of the solution should be equal to or slightly less than the pore volume of the amount of SiO₂ support being used. The concentration of the precursor is calculated based on the desired metal loading.
-
Impregnation: Add the precursor solution dropwise to the dried SiO₂ support while continuously mixing to ensure uniform distribution. The mixture should appear as a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated sample in an oven at 105-120°C overnight to remove the solvent.[16]
-
Calcination: Calcine the dried sample in a furnace under a controlled atmosphere (e.g., air, nitrogen). The temperature and duration of calcination depend on the specific metal precursor and desired final state of the metal (e.g., oxide or metallic). For example, a 5-hour calcination at 500°C in air is a common condition.[16]
Protocol 2: Characterization of SiO₂-Supported Catalysts
A thorough characterization is essential to understand the physicochemical properties of the catalyst and correlate them with its catalytic performance.
-
Nitrogen Physisorption (BET Method):
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution.
-
Procedure: Degas the sample under vacuum at an elevated temperature (e.g., 200-300°C) to remove adsorbed species. Then, measure the amount of nitrogen adsorbed at various relative pressures at liquid nitrogen temperature (77 K). The BET equation is used to calculate the surface area, while the BJH (Barrett-Joyner-Halenda) method is often used for pore size distribution.[8][9]
-
-
X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases of the active metal species and the support, and to estimate the crystallite size of the metal particles using the Scherrer equation.
-
Procedure: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).[9][14]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology, size, and dispersion of the active metal particles on the silica support. High-resolution TEM (HRTEM) can provide information on the crystal lattice of the particles.
-
Procedure: The sample is typically dispersed in a solvent (e.g., ethanol) and a drop of the suspension is deposited onto a TEM grid (e.g., carbon-coated copper grid).[6][14]
-
-
Temperature-Programmed Reduction (H₂-TPR):
-
Purpose: To investigate the reducibility of the metal oxide species on the support and to characterize the metal-support interaction.
-
Procedure: The catalyst is heated at a linear rate in a flowing mixture of H₂ and an inert gas (e.g., Ar or N₂). The consumption of H₂ is monitored by a thermal conductivity detector (TCD).[8][9][16]
-
-
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD):
-
Purpose: To determine the total acidity and the distribution of acid site strengths of the catalyst.
-
Procedure: The sample is first saturated with ammonia at a low temperature. Then, the temperature is increased linearly under a flow of inert gas, and the amount of desorbed ammonia is measured.[16]
-
Protocol 3: Evaluation of Catalytic Performance
This protocol outlines a general procedure for testing the activity and selectivity of a SiO₂-supported catalyst in a fixed-bed reactor.
Materials and Equipment:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for reactant gases
-
Liquid feed pump (if applicable)
-
Gas chromatograph (GC) or other analytical instrument for product analysis
-
Catalyst sample
Procedure:
-
Catalyst Loading: Load a known mass of the catalyst into the reactor, typically secured with quartz wool plugs.
-
Pre-treatment/Activation: Activate the catalyst in situ. This often involves reduction in a flowing H₂ stream at a specific temperature to convert the metal oxide to its active metallic state, or calcination to clean the surface.
-
Reaction:
-
Set the reactor to the desired reaction temperature and pressure.
-
Introduce the reactant feed (gases and/or liquids) at a defined flow rate (or weight hourly space velocity, WHSV).[16]
-
Allow the reaction to reach a steady state.
-
-
Product Analysis:
-
Periodically sample the effluent stream from the reactor.
-
Analyze the composition of the products and unreacted reactants using a GC or other appropriate analytical technique.
-
-
Data Calculation:
-
Conversion (%) = [(moles of reactant in) - (moles of reactant out)] / (moles of reactant in) * 100
-
Selectivity (%) = (moles of desired product formed) / (moles of reactant converted) * 100
-
Yield (%) = (Conversion * Selectivity) / 100
-
Turnover Frequency (TOF): Calculate based on the number of active sites, if determined.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of SiO₂ as a catalyst support.
Caption: Workflow for the preparation of a metal-supported SiO₂ catalyst.
Caption: Key characterization techniques for SiO₂-supported catalysts.
Caption: Relationship between catalyst properties and performance.
References
- 1. Role of silica as a catalyst - zeosilichem [zeosilichem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cetjournal.it [cetjournal.it]
- 13. Constructing SiO2-Supported Atomically Dispersed Platinum Catalysts with Single-Atom and Atomic Cluster Dual Sites to Tame Hydrogenation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanochemical Strategies for the Preparation of SiO2-Supported AgAu Nanoalloy Catalysts [frontiersin.org]
- 15. Mechanochemical Strategies for the Preparation of SiO2-Supported AgAu Nanoalloy Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst Characteristics and Performance of Silica-Supported Zinc for Hydrodeoxygenation of Phenol | MDPI [mdpi.com]
Application Notes and Protocols for Silicon Dioxide Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon dioxide (SiO₂) thin films are a cornerstone material in a vast array of scientific and technological applications, including microelectronics, optics, and biomedical devices. Their properties as an excellent electrical insulator, a stable dielectric, and a biocompatible coating make them indispensable. The selection of the appropriate deposition method is critical as it dictates the final film quality, including its density, uniformity, and purity. This document provides detailed application notes and protocols for the most common methods of depositing this compound thin films on various substrates.
Deposition Methods Overview
A variety of techniques are available for the deposition of this compound thin films, each with its own set of advantages and disadvantages. The primary methods can be broadly categorized into Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), Atomic Layer Deposition (ALD), Thermal Oxidation, and Sol-Gel deposition. The choice of method depends on factors such as the desired film thickness, quality, conformality, and the thermal budget of the substrate.
Logical Relationship of Deposition Methods
Caption: Overview of major this compound deposition techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for the different deposition methods, allowing for easy comparison.
| Deposition Method | Typical Deposition Rate | Typical Refractive Index | Typical Deposition Temperature | Conformality | Film Quality |
| PECVD | 10 - 100 nm/min | 1.45 - 1.49 | 150 - 400°C | Good | Good |
| Sputtering (RF) | 1 - 10 nm/min | 1.44 - 1.48 | Room Temperature - 300°C | Poor to Moderate | Good |
| E-beam Evaporation | 0.1 - 10 nm/s | 1.44 - 1.55 | 100 - 350°C | Poor (line-of-sight) | Moderate to Good |
| ALD | 0.05 - 0.2 nm/cycle | 1.45 - 1.47 | 100 - 400°C | Excellent | Excellent |
| Thermal Oxidation (Dry) | 0.1 - 1 nm/min | ~1.46 | 800 - 1200°C | Excellent | Excellent |
| Thermal Oxidation (Wet) | 1 - 10 nm/min | ~1.46 | 900 - 1100°C | Excellent | Good |
| Sol-Gel | Varies (dependent on coating method) | 1.40 - 1.45 (before annealing) | Room Temperature (deposition), >400°C (annealing) | Good | Moderate |
Detailed Experimental Protocols
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a versatile method for depositing high-quality SiO₂ films at relatively low temperatures, making it suitable for substrates that cannot withstand high thermal loads.[1]
Caption: Typical experimental workflow for PECVD of SiO₂.
-
Substrate Preparation: Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure for silicon wafers involves a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) followed by a deionized water rinse and drying with nitrogen gas.
-
Chamber Preparation: Load the cleaned substrate into the PECVD chamber.
-
Process Conditions:
-
Pump the chamber down to a base pressure of <10 mTorr.
-
Heat the substrate to the desired deposition temperature (e.g., 300°C).
-
Introduce the precursor gases. A common recipe uses silane (B1218182) (SiH₄) as the silicon source and nitrous oxide (N₂O) as the oxidant.[2] The N₂O/SiH₄ flow ratio is a critical parameter influencing film properties.[3][4]
-
Set the chamber pressure to the desired process pressure (e.g., 1 Torr).
-
Apply RF power (e.g., 20 W) to generate the plasma.[5]
-
-
Deposition: The plasma dissociates the precursor gases, leading to the deposition of a this compound film on the substrate. The deposition time will determine the final film thickness.
-
Post-Deposition: After the desired thickness is achieved, turn off the RF power and the gas flow. Allow the substrate to cool down under vacuum before venting the chamber and unloading the sample.
| Parameter | Value | Effect on Film Properties | Reference |
| RF Power | 20 - 120 W | Increasing power generally increases the deposition rate. | [3] |
| N₂O/SiH₄ Ratio | 10:1 - 100:1 | Higher ratios tend to produce films with a refractive index closer to that of thermal oxide (~1.46) and lower etch rates. | [4][6] |
| Pressure | 200 - 900 mTorr | Higher pressure can lead to higher deposition rates but may affect film uniformity. | [7] |
| Temperature | 250 - 400°C | Higher temperatures can improve film quality (density, lower hydrogen content). | [8] |
Sputtering
Sputtering is a PVD technique where ions from a plasma bombard a target material (in this case, SiO₂ or Si), causing atoms to be ejected and deposited onto a substrate.
Caption: Typical experimental workflow for sputtering of SiO₂.
-
Substrate and Target Preparation: Clean the substrate as described for PECVD. Ensure the SiO₂ or Si target is properly installed in the sputtering system.
-
Chamber Preparation: Load the substrate into the sputtering chamber.
-
Process Conditions:
-
Pump the chamber down to a high vacuum base pressure (e.g., <1 x 10⁻⁶ Torr).
-
Introduce an inert sputtering gas, typically Argon (Ar). For reactive sputtering from a Si target, a controlled amount of oxygen (O₂) is also introduced.
-
Set the process pressure (e.g., 5 - 20 mTorr).
-
Apply RF power to the SiO₂ target (for insulating targets) or DC/pulsed-DC power to a Si target (for conductive targets).
-
-
Deposition: The plasma creates energetic ions that bombard the target, leading to the deposition of SiO₂ on the substrate.
-
Post-Deposition: After the desired film thickness is reached, turn off the power and gas flow. Allow the substrate to cool before venting the chamber.
| Parameter | Value | Effect on Film Properties | Reference |
| RF Power | 100 - 300 W | Higher power increases the deposition rate. | [9][10] |
| Sputtering Pressure | 5 - 20 mTorr | Affects film density and refractive index; lower pressure often leads to denser films. | [11][12] |
| O₂ Flow Ratio (Reactive) | 0% - 10% | Increasing the oxygen flow ratio in reactive sputtering from a Si target decreases the refractive index towards that of stoichiometric SiO₂. | [13] |
Electron Beam Evaporation
E-beam evaporation is a PVD technique that uses a high-energy electron beam to vaporize a source material (SiO₂) in a vacuum, which then condenses on a substrate.[14]
Caption: Typical experimental workflow for e-beam evaporation of SiO₂.
-
Preparation: Clean the substrate. Place high-purity SiO₂ granules or pellets in a suitable crucible (e.g., graphite (B72142) or FABMATE®) within the e-beam evaporator.
-
Chamber Preparation: Load the substrate into the chamber.
-
Process Conditions:
-
Deposition:
-
Direct the electron beam onto the SiO₂ source material.
-
Slowly ramp up the beam power to melt and then evaporate the SiO₂.
-
The vaporized SiO₂ travels in a line-of-sight path and condenses on the substrate. A deposition rate of around 2 Å/s is typical.[5]
-
-
Post-Deposition: Once the desired thickness is achieved, turn off the electron beam and allow the system to cool down before venting.
| Parameter | Value | Effect on Film Properties | Reference |
| Deposition Rate | 0.1 - 2.0 Å/s | Higher rates can lead to less dense films. | [5] |
| Substrate Temperature | 100 - 350°C | Higher temperatures promote better film adhesion and density. | [5] |
| O₂ Partial Pressure | 1 x 10⁻⁵ Torr | Helps in achieving stoichiometric SiO₂ films with a refractive index closer to bulk SiO₂. | [5] |
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique based on sequential, self-limiting surface reactions. It allows for the deposition of highly conformal and uniform films with atomic-level thickness control.
Caption: Typical experimental workflow for ALD of SiO₂.
-
Substrate Preparation: Rigorous cleaning of the substrate is crucial for ALD to ensure proper surface reactions.
-
Chamber Preparation: Load the substrate into the ALD reactor.
-
Process Conditions:
-
Evacuate the reactor and heat the substrate to the desired deposition temperature (e.g., 200°C).
-
-
ALD Cycles: The deposition proceeds through a series of repeated cycles:
-
Pulse A (Silicon Precursor): A pulse of a silicon-containing precursor (e.g., tris(dimethylamino)silane (B81438) - 3DMAS) is introduced into the reactor. The precursor reacts with the substrate surface in a self-limiting manner.
-
Purge A: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and byproducts.
-
Pulse B (Oxidant): A pulse of an oxidant (e.g., ozone - O₃ or water - H₂O) is introduced, which reacts with the precursor layer on the surface to form SiO₂. This reaction is also self-limiting.
-
Purge B: The reactor is purged again with the inert gas to remove any unreacted oxidant and byproducts.
-
-
Deposition Thickness: The number of ALD cycles determines the final film thickness, with a typical growth per cycle (GPC) of around 0.1-0.2 nm.[15][16]
-
Post-Deposition: After the target number of cycles, the precursor and oxidant flows are stopped, and the substrate is cooled down before removal from the reactor.
| Parameter | Value | Effect on Film Properties | Reference |
| Growth Per Cycle (GPC) | 0.1 - 0.21 nm/cycle | Relatively constant within the ALD temperature window for a given chemistry. | [15][17] |
| Deposition Temperature | 100 - 400°C | Affects the GPC and film properties. A specific temperature window exists for ideal ALD growth for each precursor combination. | [18][19] |
| Refractive Index | ~1.46 | Generally close to that of thermal oxide, indicating good film quality. | [17][20] |
Thermal Oxidation
Thermal oxidation is a high-temperature process used to grow a high-quality SiO₂ layer on a silicon substrate. It can be performed in a "dry" or "wet" ambient.
Caption: Typical experimental workflow for thermal oxidation of silicon.
-
Wafer Cleaning: A thorough cleaning of the silicon wafer is critical to achieve a high-quality oxide with a low defect density at the Si/SiO₂ interface.
-
Furnace Loading: The cleaned wafers are loaded into a high-temperature quartz tube furnace.
-
Oxidation Process:
-
The furnace is ramped up to the desired oxidation temperature, typically between 800°C and 1200°C.[14][21]
-
Dry Oxidation: High-purity oxygen gas is flowed through the tube. This process is slow but produces a very high-quality, dense oxide.
-
Wet Oxidation: Water vapor (steam) is introduced into the furnace, often by bubbling a carrier gas through heated deionized water or through pyrogenic oxidation where H₂ and O₂ are reacted. Wet oxidation has a much higher growth rate than dry oxidation.[22][23]
-
-
Growth Time: The duration of the oxidation process determines the final oxide thickness.
-
Post-Oxidation:
-
The oxidizing ambient is replaced with an inert gas (like nitrogen or argon) for a brief period to anneal the oxide.
-
The furnace is then slowly ramped down to room temperature to prevent thermal shock and wafer warping.
-
The wafers are then unloaded.
-
| Parameter | Dry Oxidation | Wet Oxidation | Reference |
| Growth Rate | Slower (e.g., ~19 nm/hr at 900°C) | Faster (e.g., ~100 nm/hr at 900°C) | [22] |
| Film Density | Higher | Lower | [23] |
| Dielectric Strength | Higher | Lower | [24] |
| Typical Thickness Range | 10 - 300 nm | 0.12 - 10 µm | [24] |
Sol-Gel Deposition
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).
Caption: Typical experimental workflow for sol-gel deposition of SiO₂.
-
Sol Preparation: A typical sol is prepared by the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in an alcohol solvent with a catalyst (acid or base).
-
Substrate Coating: The cleaned substrate is coated with the sol using techniques like dip-coating or spin-coating. The withdrawal speed in dip-coating and the spin speed in spin-coating are key parameters that control the film thickness.[25][26][27]
-
Drying: The coated substrate is dried at a low temperature (e.g., 100°C) to remove the solvent and form a gel film.
-
Annealing/Calcination: The dried gel film is then heated to a higher temperature (e.g., 400-800°C) to remove organic residues and densify the film, resulting in a solid SiO₂ coating. The annealing temperature significantly affects the final refractive index of the film.[28][29]
| Parameter | Value/Range | Effect on Film Properties | Reference |
| Withdrawal Speed (Dip-coating) | 0.01 - 20 mm/s | Higher withdrawal speeds generally result in thicker films. | [25][30] |
| Annealing Temperature | 400 - 1000°C | Increasing the annealing temperature generally increases the refractive index and density of the film. | [28][29] |
| Refractive Index | 1.42 - 1.46 | Increases with increasing annealing temperature. | [28][31] |
Conclusion
The deposition of this compound thin films can be achieved through a variety of methods, each offering a unique set of characteristics. The choice of deposition technique should be carefully considered based on the specific requirements of the application, including the desired film properties, substrate compatibility, and manufacturing throughput. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals working with SiO₂ thin films.
References
- 1. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 2. scispace.com [scispace.com]
- 3. jkcs.or.kr [jkcs.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate this compound? | Enabling Technology for a Better World [lesker.com]
- 6. nanolab.berkeley.edu [nanolab.berkeley.edu]
- 7. w3.pppl.gov [w3.pppl.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. a-Si:H/SiO2 multilayer films fabricated by radio-frequency magnetron sputtering for optical filters [opg.optica.org]
- 14. Thermal Oxidation [mks.com]
- 15. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. SiO 2 thin film growth through a pure atomic layer deposition technique at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01602K [pubs.rsc.org]
- 19. OPG [opg.optica.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. webpilot.ai [webpilot.ai]
- 23. universitywafer.com [universitywafer.com]
- 24. universitywafer.com [universitywafer.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Thermal Annealing Effect on Optical Properties of Binary TiO2-SiO2 Sol-Gel Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Application Note & Protocol: Stöber Synthesis of Monodisperse Silica Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stöber process, first reported by Werner Stöber and his team in 1968, is a widely utilized sol-gel method for synthesizing monodisperse spherical silica (B1680970) (SiO₂) nanoparticles.[1][2] This method involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent with ammonia (B1221849) as a catalyst.[2][3] The resulting nanoparticles exhibit high uniformity in size and shape, which is crucial for applications in drug delivery, biosensing, catalysis, and materials science.[2][4] The particle size can be precisely controlled by adjusting reaction parameters such as reagent concentrations and temperature, allowing for the synthesis of particles ranging from approximately 15 nm to 800 nm.[2][3][5] This protocol provides a detailed methodology for the Stöber synthesis and outlines the influence of key parameters on the final particle characteristics.
Reaction Mechanism
The Stöber process occurs in two primary stages:
-
Hydrolysis: The silica precursor, tetraethyl orthosilicate (TEOS), hydrolyzes in the presence of water to form silanol (B1196071) monomers (Si-OH).[3][6] This reaction is catalyzed by ammonia.
-
Condensation: The newly formed silanol groups undergo condensation to form siloxane bonds (Si-O-Si), leading to the nucleation and subsequent growth of the silica particles.[3][6][7]
The overall reaction can be simplified as: Si(OC₂H₅)₄ + 2H₂O → SiO₂ + 4C₂H₅OH[8]
The kinetic balance between the hydrolysis and condensation rates is critical in determining the final particle size and monodispersity.[6]
Experimental Protocol
This protocol describes a standard one-pot synthesis at room temperature.[4]
3.1. Materials and Reagents
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (B145695) (EtOH, ≥99.8%)
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30% in H₂O)
-
Deionized (DI) water
3.2. Synthesis Procedure
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a screw-cap tube), combine ethanol, DI water, and ammonium hydroxide solution.[9][10] Place the vessel on a magnetic stirrer and begin stirring at a constant and smooth rate to ensure a homogeneous solution.
-
Initiation of Reaction: Rapidly add the desired volume of TEOS to the stirring solution.[9] The solution will typically turn cloudy over time, indicating the nucleation and growth of silica nanoparticles.
-
Reaction: Allow the reaction to proceed under continuous stirring for a specified duration, typically ranging from 4 to 12 hours, at room temperature.[9][11]
-
Purification - Centrifugation and Washing:
-
After the reaction is complete, transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension to pellet the silica nanoparticles. The required speed and time will depend on the particle size (e.g., 4000-6000 RPM can be sufficient).[12]
-
Carefully decant and discard the supernatant containing unreacted reagents and byproducts.
-
Redisperse the nanoparticle pellet in pure ethanol, using sonication if necessary to break up aggregates.[9][11]
-
Repeat the centrifugation and redispersion steps at least three times with ethanol to thoroughly wash the particles.[9][11]
-
-
Final Wash and Storage:
-
Perform a final wash cycle, replacing ethanol with DI water, to remove residual ethanol.
-
Continue washing with DI water until the pH of the suspension is neutral (~7).[9]
-
After the final wash, redisperse the purified silica nanoparticles in a suitable solvent (e.g., ethanol or water) for storage.
-
Experimental Workflow
References
- 1. About: Stöber process [dbpedia.org]
- 2. Stöber process - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stöber synthesis of monodispersed luminescent silica nanoparticles for bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. scribd.com [scribd.com]
- 9. mse.iastate.edu [mse.iastate.edu]
- 10. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Silicon Dioxide for Covalent Immobilization of Enzymes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of silicon dioxide (SiO₂) materials for the covalent immobilization of enzymes. The methodologies described herein are fundamental for applications in biosensing, biocatalysis, and drug development, where stable and active enzyme conjugates are crucial.
Introduction
Covalent immobilization of enzymes onto solid supports like this compound offers significant advantages over free enzymes, including enhanced stability, reusability, and simplified product purification. The process typically involves a multi-step approach: surface activation, functionalization with a silane (B1218182) agent, introduction of a crosslinker, and finally, covalent attachment of the enzyme. This document outlines a standard, widely used protocol involving silanization with (3-aminopropyl)triethoxysilane (APTES) and crosslinking with glutaraldehyde (B144438) (GA).
Overall Workflow
The covalent immobilization of enzymes on this compound surfaces follows a sequential process to ensure efficient and stable attachment. The workflow begins with the preparation and activation of the silica (B1680970) surface, followed by the introduction of functional groups through silanization. A crosslinking agent is then used to create a reactive site for the enzyme to bind covalently.
Caption: Overall workflow for covalent enzyme immobilization on this compound.
Experimental Protocols
This section provides detailed step-by-step protocols for the surface functionalization and enzyme immobilization process.
Materials and Reagents
-
This compound substrates (e.g., silica gel, silicon wafers with a native oxide layer, silica nanoparticles)
-
(3-Aminopropyl)triethoxysilane (APTES), 99%
-
Glutaraldehyde (GA), 25% aqueous solution
-
Toluene, anhydrous
-
Ethanol, absolute
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Enzyme of interest (e.g., Glucose Oxidase, Lipase (B570770), Cellulase)
Protocol 1: Cleaning and Activation of this compound Surface
This protocol describes the cleaning and hydroxylation of the SiO₂ surface to generate silanol (B1196071) groups (Si-OH) necessary for silanization.
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Piranha Solution Preparation: In a designated glass beaker, slowly add 1 part of 30% H₂O₂ to 3 parts of 98% H₂SO₄. The solution is highly exothermic.
-
Substrate Cleaning: Immerse the this compound substrates in the freshly prepared Piranha solution for 30-60 minutes at room temperature.
-
Rinsing: Carefully remove the substrates and rinse extensively with DI water.
-
Drying: Dry the substrates in an oven at 110-120°C for at least 1 hour before the silanization step.
Protocol 2: Silanization with APTES
This step introduces primary amine groups onto the hydroxylated silica surface.
Caption: Workflow for the silanization of this compound with APTES.
-
APTES Solution Preparation: Prepare a 1-10% (v/v) solution of APTES in anhydrous toluene. It is crucial to use an anhydrous solvent to prevent polymerization of APTES in the solution.[1]
-
Silanization Reaction: Immerse the cleaned and dried substrates in the APTES solution. The reaction can be carried out at room temperature for 1-24 hours or at elevated temperatures (e.g., 50-70°C) for a shorter duration (1-2 hours) to promote the formation of a stable silane layer.[2][3]
-
Rinsing: After incubation, remove the substrates and rinse thoroughly with toluene, followed by ethanol, and finally DI water to remove any unbound APTES molecules.[1]
-
Curing: Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds (Si-O-Si) with the surface.[1]
Protocol 3: Activation with Glutaraldehyde
Glutaraldehyde acts as a homobifunctional crosslinker, reacting with the primary amines on the surface and providing an aldehyde group for reaction with the enzyme.
-
Glutaraldehyde Solution Preparation: Prepare a 0.1% to 2.5% (v/v) solution of glutaraldehyde in a suitable buffer, such as 0.1 M phosphate buffer (pH 8.5).[4]
-
Activation Reaction: Immerse the amino-functionalized substrates in the glutaraldehyde solution for 15-60 minutes at room temperature.[4]
-
Rinsing: After activation, rinse the substrates thoroughly with DI water to remove excess glutaraldehyde.[4]
Protocol 4: Covalent Immobilization of Enzyme
This final step involves the covalent attachment of the enzyme to the activated surface.
-
Enzyme Solution Preparation: Prepare a solution of the enzyme in a suitable buffer (e.g., PBS, pH 7.4) at a concentration typically ranging from 0.1 to 2 mg/mL.[5]
-
Immobilization Reaction: Immerse the glutaraldehyde-activated substrates in the enzyme solution. The immobilization is typically carried out at 4°C or room temperature for a period ranging from a few hours to overnight with gentle agitation.
-
Washing: After immobilization, wash the substrates extensively with the immobilization buffer to remove any non-covalently bound enzyme.
-
Storage: Store the enzyme-immobilized substrates in a suitable buffer at 4°C until further use.[5]
Quantitative Data
The success of enzyme immobilization can be quantified by various parameters. The following tables summarize typical data obtained from the literature for different enzymes immobilized on this compound.
Table 1: Immobilization Efficiency and Activity Recovery
| Enzyme | Support Material | Immobilization Method | Immobilization Efficiency (%) | Activity Recovery (%) | Reference |
| Lipase | Silica Nanoparticles | Adsorption + Glutaraldehyde Crosslinking | ~88 | 87.82 ± 0.07 | [6] |
| β-glucosidase | SiO₂ Nanoparticles | Covalent Binding | 52 | 14.1 | [7] |
| Cellulase (B1617823) | Silica Gel | APTES + Glutaraldehyde | - | 7 ± 2 | [8] |
| Subtilisin Carlsberg | Porous Silica | APTES + Glutaraldehyde | - | Maintained for >40 days | [4] |
Table 2: Kinetic Parameters of Free vs. Immobilized Enzymes
| Enzyme | Form | Km (mM) | Vmax (U/mg) | Reference |
| β-glucosidase | Free | 0.9 | 3.5 | [7] |
| β-glucosidase | Immobilized on SiO₂ | 1.074 | 1.513 | [7] |
Table 3: Stability of Free vs. Immobilized Enzymes
| Enzyme | Form | Condition | Residual Activity (%) | Incubation Time (min) | Reference |
| β-glucosidase | Free | 60°C | 72 | 60 | [7] |
| β-glucosidase | Immobilized on SiO₂ | 60°C | 80 | 60 | [7] |
| β-glucosidase | Free | 70°C | 53 | 60 | [7] |
| β-glucosidase | Immobilized on SiO₂ | 70°C | 70 | 60 | [7] |
Characterization Techniques
A variety of surface analysis techniques can be employed to confirm the successful functionalization and immobilization at each step.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups introduced on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface.[5]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
-
Contact Angle Measurement: To assess the changes in surface hydrophilicity/hydrophobicity.
-
Enzyme Activity Assays: To quantify the catalytic activity of the immobilized enzyme.
Conclusion
The protocols outlined in this document provide a robust framework for the covalent immobilization of enzymes on this compound surfaces. By carefully controlling the experimental parameters at each step, researchers can achieve stable and active enzyme-functionalized materials suitable for a wide range of biotechnological and biomedical applications. The provided quantitative data serves as a benchmark for evaluating the success of the immobilization process.
References
- 1. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bioforcenano.com [bioforcenano.com]
- 4. bmmj.org [bmmj.org]
- 5. mdpi.com [mdpi.com]
- 6. Immobilization of lipase on silica nanoparticles by adsorption followed by glutaraldehyde cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization of β-glucosidase onto silicon oxide nanoparticles and augment of phenolics in sugarcane juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of cellulase on a silica gel substrate modified using a 3-APTES self-assembled monolayer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Silicon Dioxide as an Anti-Caking Agent in Food Powders
Introduction
Silicon dioxide (SiO₂), a naturally occurring compound, is widely utilized in the food industry as a food additive with the European designation E551.[1][2][3] In its amorphous form, it is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as an anti-caking agent.[4][5][6] Anti-caking agents are crucial in maintaining the quality and usability of powdered food products by preventing the formation of lumps, ensuring they remain free-flowing.[7][8][9][10] This is particularly important for products such as spices, powdered milk, baking mixes, and non-dairy coffee creamers.[7][11][12][13]
The primary mechanism by which this compound prevents caking is through two main actions: moisture absorption and particle separation.[8][14] Its fine particles have a high surface area, allowing them to adsorb moisture that would otherwise lead to the formation of liquid bridges between food powder particles, which can then solidify and form clumps.[8] Additionally, the this compound particles adhere to the surface of the food powder particles, creating a physical barrier that reduces interparticle interactions and friction.[1][14]
Regulatory Status
The use of this compound as a food additive is regulated by various international bodies. In the United States, the FDA permits its use as a direct additive at levels not to exceed 2% by weight of the food.[6][11][15][16] The European Food Safety Authority (EFSA) has also re-evaluated this compound (E551) and concluded that it does not pose a safety concern at current usage levels.[2][17][18] The Codex Alimentarius Commission also lists this compound as a safe food additive.[6]
Quantitative Data on the Efficacy of this compound
The effectiveness of this compound as an anti-caking agent can be quantified by measuring the improvement in the flow properties of food powders. Key parameters include the angle of repose, Carr's Index, and the Hausner Ratio.
Table 1: Classification of Powder Flowability Based on Angle of Repose, Carr's Index, and Hausner Ratio
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25 - 30 | ≤ 10 | 1.00 - 1.11 |
| Good | 31 - 35 | 11 - 15 | 1.12 - 1.18 |
| Fair | 36 - 40 | 16 - 20 | 1.19 - 1.25 |
| Passable | 41 - 45 | 21 - 25 | 1.26 - 1.34 |
| Poor | 46 - 55 | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 56 - 65 | 32 - 37 | 1.46 - 1.59 |
| Very, very poor | > 66 | > 38 | > 1.60 |
Source: Adapted from multiple sources.[3][19]
Table 2: Effect of Colloidal this compound (CSD) Concentration on the Flow Properties of Lactose Powder (Lactose 200M)
| CSD Concentration (% w/w) | Improvement in Flow Performance |
| 0.025 | Subtle variations observed |
| 0.10 - 0.50 | Significant improvement in powder flow |
| > 0.50 | Higher amounts typically handled, but may not be as efficient as the 0.10-0.50% range |
Source: Adapted from Blanco et al., 2021.[2][11] This study highlights that an optimal concentration range exists for achieving the most efficient improvement in powder flow.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound as an anti-caking agent.
1. Protocol for Measuring the Angle of Repose
The angle of repose is the steepest angle of descent of a material relative to a horizontal plane. A lower angle of repose indicates better flowability.[8]
-
Apparatus: Funnel with a fixed opening, stand, circular base of a known diameter, and a height-measuring device.
-
Procedure:
-
Secure the funnel on the stand at a fixed height above the center of the circular base.
-
Carefully pour the food powder containing this compound through the funnel.
-
Allow the powder to form a conical pile that reaches the edges of the circular base.
-
Measure the height (h) of the conical pile.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h / r), where r is the radius of the base.
-
Repeat the measurement at least three times and calculate the average.
-
2. Protocol for Determining Carr's Index and Hausner Ratio
These indices are calculated from the bulk density and tapped density of the powder.
-
Apparatus: Graduated cylinder, tapping device (tap density tester).
-
Procedure:
-
Bulk Density (ρ_bulk):
-
Weigh a known mass (m) of the food powder.
-
Gently pour the powder into a graduated cylinder and record the volume (V_bulk).
-
Calculate the bulk density: ρ_bulk = m / V_bulk.
-
-
Tapped Density (ρ_tapped):
-
Place the graduated cylinder containing the powder onto the tapping device.
-
Subject the cylinder to a set number of taps (B36270) (e.g., 100) until the volume of the powder no longer changes.
-
Record the final tapped volume (V_tapped).
-
Calculate the tapped density: ρ_tapped = m / V_tapped.
-
-
Calculations:
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
-
3. Protocol for Morphological Analysis using Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of the food powder particles with and without this compound.
-
Apparatus: Scanning Electron Microscope (SEM).
-
Procedure:
-
Sample Preparation:
-
Mount a small amount of the food powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Insert the prepared stub into the SEM chamber.
-
Obtain images at various magnifications to observe the overall particle shape, size distribution, and the adherence of this compound particles to the food powder particles.
-
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Characterization of nanoparticles in this compound food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. archive.sciendo.com [archive.sciendo.com]
- 7. Effect of colloidal silica on rheological properties of common pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Food: Is Must Ingredient for the Food Processing Industries? [elchemy.com]
- 11. Effect of colloidal this compound and moisture on powder flow properties: Predicting in-process performance using image-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Particle Size Distribution of this compound Food Additives | FDA [fda.gov]
- 13. Oral Excretion Kinetics of Food-Additive Silicon Dioxides and Their Effect on In Vivo Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 15. fda.gov [fda.gov]
- 16. lfacapsulefillers.com [lfacapsulefillers.com]
- 17. Characterization of silicium dioxide (SiO2) nanoparticles in the food additive E 551 by Scanning Electron Microscopy (SEM) combined with energy-dispersive x-ray spectroscopy (EDX) [agris.fao.org]
- 18. Particle size measurement of SiO2 nanoparticles in the food additive E 551 (SiO2) and E551-containing food products based on Scanning Electron Microscopy (SEM) imaging [openagrar.de]
- 19. 329. Angle of Repose Measurement | Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter,Tap Density Tester,Bulk Density Tester [labulk.com]
Application Notes and Protocols: Silicon Dioxide Nanoparticles in Biomedical Imaging and Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon dioxide nanoparticles (SiO2 NPs), also known as silica (B1680970) nanoparticles, have emerged as a versatile and powerful platform in the field of nanomedicine due to their unique physicochemical properties.[1][2] Their biocompatibility, tunable particle size, large surface area, and the ease with which their surface can be functionalized make them ideal candidates for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of SiO2 NPs in biomedical imaging and diagnostics, with a focus on cancer cell imaging and detection.
Core Principles
The utility of SiO2 NPs in biomedical imaging stems from their ability to encapsulate or be conjugated with various imaging agents, such as fluorescent dyes, quantum dots, and contrast agents for Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).[5][6][7] The silica shell provides a protective layer that can enhance the photostability and biocompatibility of the encapsulated molecules.[8] Furthermore, the surface of SiO2 NPs can be modified with targeting ligands, such as antibodies or peptides, to enable specific recognition and binding to biomarkers on the surface of cancer cells, thereby improving diagnostic accuracy and enabling targeted therapy.[9][10][11]
Applications in Biomedical Imaging and Diagnostics
This compound nanoparticles have been successfully employed in a variety of imaging modalities and diagnostic assays.
Fluorescence Imaging
Fluorescent dye-doped silica nanoparticles are excellent probes for in vitro and in vivo bioimaging.[3] The silica matrix protects the dye from quenching and degradation, leading to brighter and more stable fluorescent signals compared to free dyes.[8] This enhanced photostability allows for long-term cell tracking and high-resolution imaging.[8]
-
Cancer Cell Targeting: Functionalization of fluorescent SiO2 NPs with targeting moieties like folic acid (FA) has been shown to enhance their uptake by cancer cells that overexpress the folate receptor, such as HeLa cells.[12] This allows for selective imaging and diagnosis of cancerous tissues.[1][12]
-
Subcellular Localization: Studies have demonstrated that functionalized fluorescent SiO2 NPs can be internalized by cells and accumulate in specific organelles, such as lysosomes, providing valuable insights into cellular processes.[12]
-
Near-Infrared (NIR) Imaging: The synthesis of SiO2 NPs incorporating NIR fluorescent dyes enables deep-tissue imaging, as NIR light can penetrate biological tissues more effectively than visible light.[13]
Magnetic Resonance Imaging (MRI)
SiO2 NPs can be engineered to act as contrast agents in MRI. This is typically achieved by incorporating paramagnetic ions, such as gadolinium (Gd³⁺) or manganese (Mn²⁺), or superparamagnetic iron oxide nanoparticles (SPIONs) into the silica structure.[14][15][16]
-
T1 Contrast Agents: Gd³⁺-loaded mesoporous silica nanoparticles (MSNs) have shown higher T1 relaxivity compared to conventional Gd-DTPA contrast agents, leading to brighter signals in T1-weighted images.[15]
-
T2 Contrast Agents: Iron oxide nanoparticles encapsulated within a silica shell (Fe3O4@SiO2) act as effective T2 contrast agents, causing a darkening of the signal in T2-weighted images.[17] The silica coating improves the stability and biocompatibility of the iron oxide core.[17]
Positron Emission Tomography (PET)
For PET imaging, SiO2 NPs can be radiolabeled with positron-emitting radionuclides.[18] Mesoporous silica nanoparticles are particularly advantageous for this application due to their high surface area, which allows for efficient radiolabeling.[18]
-
Cell Tracking: ⁶⁸Ga-labeled MSNs have been used for in vivo tracking of a small number of cancer cells, demonstrating the high sensitivity of PET imaging with these nanoprobes.[18]
-
Tumor Imaging: ⁶⁴Cu-labeled hollow mesoporous silica nanoparticles conjugated with targeting peptides have shown specific accumulation in tumors, enabling clear visualization through PET imaging.[19]
Multimodal Imaging
A significant advantage of SiO2 NPs is the ability to integrate different imaging modalities into a single nanoparticle, creating a multimodal imaging agent. For example, nanoparticles can be designed to be both fluorescent and magnetic, allowing for correlative fluorescence microscopy and MRI.[20] This approach combines the high sensitivity of fluorescence imaging with the high spatial resolution of MRI.[20][21]
Diagnostics
Beyond in vivo imaging, SiO2 NPs are valuable tools in diagnostic assays. Their high surface area allows for the attachment of a large number of antibodies or other biorecognition molecules, amplifying the signal in immunoassays.[22] For instance, gold-silver assembled silica nanoprobes have been used for the sensitive colorimetric detection of prostate-specific antigen (PSA) in lateral flow immunoassays.[22]
Quantitative Data Summary
The following tables summarize key quantitative data for various SiO2 nanoparticle systems used in biomedical imaging.
Table 1: Physicochemical Properties of this compound Nanoparticles for Bioimaging
| Nanoparticle Type | Size (nm) | Surface Functionalization | Imaging Modality | Reference |
| Fluorescent SiO2 NPs | 50 - 60 | Polyethylene glycol (PEG), Folic Acid (FA) | Fluorescence Microscopy | [12] |
| ⁶⁸Ga-labeled MSNs | 100 | None (chelator-free) | PET | [18] |
| Gd₂O₃@MSN | 87 ± 10 | None | MRI (T₁) | [15] |
| Fe₃O₄@SiO₂-NH₂ | < 10 | Amine groups | MRI (T₂) | [17] |
| ⁶⁴Cu-NOTA-HMSN-PEG-cRGDyK | 150 - 250 | PEG, cRGDyK peptide | PET | [19] |
| Perylenediimide-doped SiO₂ NPs | Not specified | Alkoxysilane | Near-Infrared Fluorescence | [13] |
Table 2: Performance Characteristics of this compound Nanoparticles in Diagnostics
| Nanoparticle System | Target Analyte | Assay Type | Key Performance Metric | Reference |
| ⁶⁸Ga-MSN labeled cancer cells | In vivo cell tracking | PET | Detection of < 100 cells in mice | [18] |
| SiO₂@Au-Ag NPs | Prostate-Specific Antigen (PSA) | Lateral Flow Immunoassay | Visual semiquantitative detection | [22] |
| Herceptin-functionalized MSNs | HER2+ cancer cells | Ultrasound Imaging | Increased image contrast | [23] |
Experimental Protocols
This section provides detailed protocols for the synthesis, functionalization, and application of this compound nanoparticles in biomedical imaging.
Protocol 1: Synthesis of Fluorescent this compound Nanoparticles (Stöber Method)
This protocol describes the synthesis of dye-doped silica nanoparticles using the Stöber method, which involves the hydrolysis and condensation of a silica precursor in an alcohol/water mixture with ammonia (B1221849) as a catalyst.[24]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Fluorescent dye (e.g., Rhodamine B isothiocyanate, covalently linked to an aminosilane)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
Prepare the dye-silane conjugate by reacting the fluorescent dye with APTES according to established procedures.
-
In a round-bottom flask, mix ethanol and deionized water.
-
Add the ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add the dye-silane conjugate to the mixture and stir for 30 minutes.
-
Add TEOS to the reaction mixture dropwise while stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and deionized water to remove unreacted reagents.
-
Resuspend the fluorescent silica nanoparticles in the desired buffer for storage.
Protocol 2: Surface Functionalization with Targeting Ligands (e.g., Folic Acid)
This protocol details the surface modification of silica nanoparticles with folic acid for targeted cancer cell imaging.[12]
Materials:
-
Amine-modified fluorescent silica nanoparticles (from Protocol 1, using APTES in the synthesis)
-
Polyethylene glycol (PEG) with a terminal carboxyl group and an NHS-ester group (NHS-PEG-COOH)
-
Folic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
PEGylation: Disperse the amine-modified silica nanoparticles in an appropriate solvent. Add NHS-PEG-COOH and stir at room temperature for several hours to allow the NHS ester to react with the amine groups on the nanoparticle surface.
-
Wash the PEGylated nanoparticles by centrifugation to remove excess PEG.
-
Folic Acid Conjugation: Activate the carboxyl group of folic acid by dissolving it in DMSO and adding EDC and NHS. Stir for 1-2 hours at room temperature.
-
Activate the terminal carboxyl group of the PEGylated nanoparticles using EDC/NHS in a similar manner.
-
Add the activated folic acid solution to the activated PEGylated nanoparticle suspension. The reaction is complex and requires careful optimization of the stoichiometry. A more common approach is to use a PEG linker with an amine group at the other end (NHS-PEG-NH2) for the initial PEGylation. Then, the activated folic acid can be directly conjugated to the terminal amine groups of the PEG chains.
-
Wash the folic acid-functionalized nanoparticles extensively to remove unreacted reagents.
-
Resuspend the final targeted nanoparticles in a biocompatible buffer.
Protocol 3: In Vitro Cancer Cell Imaging
This protocol outlines the procedure for imaging cancer cells using the functionalized fluorescent silica nanoparticles.[12]
Materials:
-
Cancer cell line (e.g., HeLa cells)
-
Complete cell culture medium
-
Folic acid-functionalized fluorescent silica nanoparticles
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., chambered coverglass) and allow them to adhere overnight.
-
Prepare a dispersion of the functionalized nanoparticles in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 2-4 hours) to allow for internalization.
-
Wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells and stain the nuclei with DAPI.
-
Wash the cells with PBS.
-
Mount the coverslip and visualize the cells using a fluorescence microscope with appropriate filter sets for the nanoparticle fluorescence and DAPI.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound nanoparticles in biomedical imaging.
Caption: Experimental workflow for biomedical imaging using functionalized SiO2 NPs.
Caption: Targeted delivery and imaging mechanism of Folic Acid-functionalized SiO2 NPs.
Caption: Relationship between SiO2 NP properties and their biomedical performance.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Functional mesoporous silica nanoparticles for bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Surface Modification of Mesoporous Silica Nanoparticles as a Means to Introduce Inherent Cancer-Targeting Ability in a 3D Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized Fluorescent Silica Nanoparticles for Bioimaging of Cancer Cells [mdpi.com]
- 13. High performance NIR fluorescent silica nanoparticles for bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Utilization of nanomaterials in MRI contrast agents and their role in therapy guided by imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gadolinium-Coated Mesoporous Silica Nanoparticle for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mn(ii)-Conjugated silica nanoparticles as potential MRI probes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Efficient radiolabeling of mesoporous silica nanoparticles for single-cell PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Mesoporous Silica Nanoparticle-Based Imaging Agents for Hepatocellular Carcinoma Detection [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mesoporous silica nanoparticles as a breast-cancer targeting ultrasound contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Silica-based nanoprobes for biomedical imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Silica Aerogels for Thermal Insulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of silica (B1680970) aerogels with a focus on their application as thermal insulation materials. Silica aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component of the gel has been replaced with a gas without significant collapse of the gel structure.[1] The resulting material possesses an extremely low density and thermal conductivity, making it an exceptional insulator.[1][2]
Introduction to Silica Aerogels for Thermal Insulation
Silica aerogels are renowned for their exceptional thermal insulation properties, stemming from their unique nanostructure.[3][4][5] This structure consists of a three-dimensional network of interconnected silica nanoparticles, with a very high porosity (often exceeding 90%).[2] This high porosity, filled with gas (usually air), is the primary reason for their low thermal conductivity. The small pore size, typically in the nanometer range, restricts the movement of gas molecules, thereby inhibiting heat transfer by convection.[2] Furthermore, the tortuous path through the solid silica network minimizes heat conduction.[2]
The most common method for preparing silica aerogels is the sol-gel process, followed by a drying step.[1][5] The sol-gel process involves the hydrolysis and condensation of a silicon precursor to form a "sol" (a colloidal suspension of solid particles) which then polymerizes to form a "gel" (a continuous solid network enclosing a liquid).[1] The subsequent drying process is critical to remove the liquid from the gel's pores without causing the delicate structure to collapse due to capillary forces.[1][6]
Key Properties of Silica Aerogels for Thermal Insulation
The effectiveness of silica aerogels as thermal insulators is determined by several key properties:
-
Thermal Conductivity: This is the most critical property for insulation applications. Silica aerogels can exhibit thermal conductivities as low as 0.0135 W/(m·K), which is lower than that of still air.[7]
-
Density: Aerogels are known for their extremely low density, often just a few times the density of air.[1][2] Low density contributes to their lightweight nature, which is advantageous in many applications.
-
Porosity: High porosity is directly related to the low thermal conductivity of aerogels. The large volume of trapped air within the nanopores is the primary insulator.
-
Hydrophobicity: Native silica aerogels are hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups on their surface.[4] For many practical applications, especially in humid environments, the aerogel surface is modified to be hydrophobic to prevent moisture absorption, which can degrade its thermal performance.[8]
Data Presentation: Properties of Silica Aerogels
The following tables summarize the quantitative data on the properties of silica aerogels prepared using different precursors and drying methods.
Table 1: Properties of Silica Aerogels Prepared with Different Precursors
| Precursor | Drying Method | Density (g/cm³) | Thermal Conductivity (W/m·K) | Porosity (%) | Reference |
| Tetraethoxysilane (TEOS) | Supercritical CO₂ Drying | 0.154 | - | 91.89 | [9] |
| Tetraethoxysilane (TEOS) | Ambient Pressure Drying | 0.066 | 0.043 | High | [10] |
| Tetramethoxysilane (TMOS) | Supercritical CO₂ Drying | - | 0.0135 - 0.021 | - | [7] |
| Methyltrimethoxysilane (B3422404) (MTMS) | Ambient Pressure Drying | 0.053 | 0.035 | - | [11] |
| Water Glass | Supercritical Drying | - | - | >95.0 | [12] |
| Water Glass | Ambient Pressure Drying | 0.128 - 0.136 | - | 93.8 - 94.2 | [13] |
Table 2: Influence of Drying Method on Silica Aerogel Properties (TEOS precursor)
| Drying Method | Key Features | Resulting Properties | Reference |
| Supercritical CO₂ Drying | Avoids liquid-gas phase boundary, eliminating capillary stress. | Low shrinkage, high porosity, excellent preservation of the gel structure. | [1][6][14] |
| Ambient Pressure Drying | Simpler, lower cost, and safer than supercritical drying. Requires surface modification to prevent pore collapse. | Can achieve low density and thermal conductivity, but may have higher shrinkage than supercritical drying. | [10][15][16] |
| Freeze-Drying | Involves freezing the liquid in the gel and then sublimating it under vacuum. | Can produce aerogels with unique pore structures. | [17] |
Experimental Protocols
This section provides detailed methodologies for the preparation of silica aerogels using common precursors and drying techniques.
Protocol 1: Preparation of Silica Aerogel from Tetraethoxysilane (TEOS) via Supercritical CO₂ Drying
This protocol describes a typical two-step acid-base catalyzed sol-gel process followed by supercritical drying.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), 0.01 M
-
Ammonium hydroxide (B78521) (NH₄OH), 1 M
-
Liquid Carbon Dioxide (for supercritical drying)
Procedure:
-
Sol Preparation (Hydrolysis):
-
In a beaker, mix TEOS and ethanol in a 1:3 molar ratio.
-
Separately, prepare an acidic aqueous ethanol solution by mixing ethanol, deionized water, and 0.01 M HCl. The molar ratio of TEOS:H₂O should be 1:4.
-
Slowly add the acidic aqueous ethanol solution to the TEOS/ethanol mixture while stirring continuously for 1 hour at room temperature to facilitate hydrolysis.
-
-
Gelation (Condensation):
-
Add 1 M NH₄OH dropwise to the sol while stirring until the pH reaches 8-9 to catalyze the condensation reaction.
-
Pour the sol into molds, seal them, and allow the gel to form at room temperature. Gelation typically occurs within a few minutes to hours.
-
-
Aging:
-
Once the gel has solidified, carefully add ethanol to the molds to cover the gels.
-
Age the gels in ethanol for 24-48 hours to strengthen the silica network. Replace the ethanol at least once during this period.
-
-
Solvent Exchange:
-
After aging, the ethanol within the gel pores needs to be replaced with a solvent that is miscible with liquid CO₂, typically fresh ethanol or acetone.
-
Immerse the gels in the chosen solvent and perform solvent exchange for several days, replacing the solvent daily to ensure complete removal of water and byproducts.
-
-
Supercritical Drying:
-
Place the solvent-exchanged gels into the vessel of a supercritical dryer.
-
Fill the vessel with liquid CO₂ and flush several times to replace the solvent within the gels with liquid CO₂.[6]
-
Pressurize and heat the vessel above the critical point of CO₂ (31.1 °C and 73.8 bar).[1]
-
Slowly depressurize the vessel while maintaining the temperature above the critical point. This allows the CO₂ to be removed as a gas without crossing the liquid-gas phase boundary, thus preserving the aerogel structure.[1][6]
-
The resulting product is a monolithic silica aerogel.
-
Protocol 2: Preparation of Hydrophobic Silica Aerogel from Methyltrimethoxysilane (MTMS) via Ambient Pressure Drying
This protocol utilizes an organosilane precursor that inherently imparts hydrophobicity and allows for simpler ambient pressure drying.
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Isopropanol (IPA)
-
Deionized water
-
Acetic acid, 0.1 M
-
Ammonium hydroxide (NH₄OH), 1 M
Procedure:
-
Sol Preparation:
-
Mix deionized water and isopropanol.
-
Add 0.1 M acetic acid solution to the water/IPA mixture.
-
Add MTMS to the solution and stir at approximately 45 °C for 1 hour.[18]
-
-
Gelation:
-
Add 1 M NH₄OH solution with vigorous stirring.
-
Pour the mixture into a mold and hold it at 65 °C while covered for 3 hours.[18]
-
-
Drying:
-
Remove the cover from the mold.
-
Allow the aerogel to dry at 65 °C for approximately 16 hours.[18] The organic groups from the MTMS precursor prevent the collapse of the porous network during the evaporation of the solvent.
-
Protocol 3: Preparation of Silica Aerogel from Water Glass via Ambient Pressure Drying
This protocol offers a cost-effective route using sodium silicate (B1173343) (water glass) as the precursor.
Materials:
-
Sodium silicate solution (Water Glass)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ethanol
-
Heptane
-
Trimethylchlorosilane (TMCS)
Procedure:
-
Sol Preparation:
-
Dilute the water glass solution with deionized water.
-
Prepare a dilute acid solution (e.g., 1.5 mol/L H₂SO₄).[13]
-
Slowly add the acid to the diluted water glass solution with constant stirring to form a silica sol. The final pH should be acidic.
-
-
Gelation:
-
Allow the sol to stand at a controlled temperature (e.g., 50 °C) to form a hydrogel.[13]
-
-
Aging and Washing:
-
Age the hydrogel in deionized water for 24 hours to strengthen the network.
-
Wash the gel multiple times with deionized water to remove sodium salts.
-
-
Solvent Exchange and Surface Modification:
-
Immerse the hydrogel in an ethanol/heptane solution containing TMCS. This step simultaneously exchanges the water in the pores with an organic solvent and modifies the surface of the silica network to make it hydrophobic.[13]
-
-
Ambient Pressure Drying:
-
After surface modification, the wet gel can be dried at ambient pressure.
-
Dry the gel in an oven at a low temperature (e.g., 60 °C) initially, and then gradually increase the temperature to remove the solvent completely.
-
Visualizations
Silica Aerogel Preparation Workflow
The following diagram illustrates the general workflow for the preparation of silica aerogels.
Caption: General workflow for silica aerogel preparation.
Logic of Drying Methods
This diagram illustrates the fundamental principle behind different drying methods to prevent the collapse of the gel structure.
Caption: Comparison of drying methods for gels.
Conclusion
The preparation of silica aerogels for thermal insulation applications offers a versatile platform for creating highly effective insulating materials. The choice of precursor and drying method significantly influences the final properties of the aerogel. Supercritical drying generally yields aerogels with the best structural integrity, while ambient pressure drying presents a more scalable and cost-effective alternative, particularly when using precursors that impart hydrophobicity. By carefully controlling the synthesis parameters outlined in these protocols, researchers can tailor the properties of silica aerogels to meet the specific demands of their thermal insulation applications.
References
- 1. Aerogel - Wikipedia [en.wikipedia.org]
- 2. aerogel.com [aerogel.com]
- 3. Silica Aerogel is Revolutionizing Insulation Technology - Custom Materials Inc. [custommaterials.com]
- 4. Aerogel.org » Silica Aerogel [aerogel.org]
- 5. Transparent thermal insulation silica aerogels - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Aerogel.org » Supercritical Drying [aerogel.org]
- 7. Preparation and Properties of Highly Transparent SiO2 Aerogels for Thermal Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-Effective Preparation of Hydrophobic and Thermal-Insulating Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of synthesis conditions and process parameters on aerogel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of ambient pressure dried tetraethoxysilane based silica aerogels - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of Silica Aerogels via Ambient Pressure Drying [manu56.magtech.com.cn]
- 16. Preparation of Silica Aerogels by Ambient Pressure Drying without Causing Equipment Corrosion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.hep.com.cn [journal.hep.com.cn]
- 18. Large scale recyclable monolithic methyltrimethoxysilane aerogels formed by self-reinforcement - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00085K [pubs.rsc.org]
Troubleshooting & Optimization
how to prevent the aggregation of silicon dioxide nanoparticles in suspension
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of silicon dioxide (SiO₂) nanoparticles in suspension.
Troubleshooting Guide
Issue: My this compound nanoparticles are aggregating out of suspension.
This guide will walk you through potential causes and solutions to maintain a stable, monodisperse suspension of your silica (B1680970) nanoparticles.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect pH | 1. Measure the pH of your nanoparticle suspension. 2. Adjust the pH to be significantly different from the isoelectric point (IEP) of silica (typically pH 2-3). For electrostatic stabilization, a pH above 8 is often optimal.[1][2][3] 3. Monitor particle size using Dynamic Light Scattering (DLS) after pH adjustment. | Increased electrostatic repulsion between particles, leading to a more stable suspension and smaller hydrodynamic diameter. A zeta potential with a magnitude greater than 30 mV generally indicates good stability.[4] |
| High Ionic Strength | 1. Determine the ionic strength of your suspension medium. 2. If possible, reduce the salt concentration by dialysis or by using a lower molarity buffer. 3. If high ionic strength is required for your application, consider surface modification for steric stabilization. | Reduced screening of surface charges, allowing for effective electrostatic repulsion at lower ionic strengths. At high ionic strengths, steric stabilization will provide a physical barrier to prevent aggregation.[5][6][7][8] |
| Inadequate Surface Chemistry | 1. For electrostatic stabilization, ensure the surface is sufficiently charged at the working pH. 2. For steric stabilization, functionalize the nanoparticle surface with polymers (e.g., PEG) or other bulky molecules.[9][10][11] 3. Verify successful surface modification using techniques like FTIR or Zeta Potential measurements. | Enhanced stability through either strong electrostatic repulsion or a steric barrier that prevents particles from approaching each other. |
| Bridging Flocculation | 1. If using polymers for stabilization, ensure optimal polymer concentration. Excess polymer can lead to bridging between particles. 2. Characterize the suspension at different polymer concentrations to find the optimal stabilization range. | A stable suspension where polymer chains are adsorbed to individual particles without forming bridges to other particles. |
| Improper Storage | 1. Store suspensions at an appropriate temperature (typically room temperature, unless otherwise specified). Avoid freeze-thaw cycles. 2. Gently agitate the suspension before use to ensure homogeneity. 3. For long-term storage, consider sterile filtration to prevent microbial growth that can induce aggregation. | Maintained long-term stability of the nanoparticle suspension. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for stabilizing my silica nanoparticle suspension?
A1: The ideal pH depends on the stabilization mechanism. For electrostatic stabilization of unmodified silica nanoparticles, a pH of 8 or higher is generally recommended.[1][2] This is because the surface silanol (B1196071) groups (Si-OH) deprotonate to form negatively charged siloxide groups (Si-O⁻), leading to strong electrostatic repulsion between particles.[12][13] The isoelectric point (IEP) of silica is typically between pH 2 and 3.5, and working near this pH range will lead to rapid aggregation due to the lack of surface charge.[3]
Q2: How does salt concentration affect the stability of my silica nanoparticle suspension?
A2: High salt concentrations, or high ionic strength, can destabilize silica nanoparticle suspensions that rely on electrostatic repulsion. The ions in the solution screen the surface charges on the nanoparticles, reducing the repulsive forces and allowing the attractive van der Waals forces to dominate, which leads to aggregation.[7][8][14] Divalent cations (e.g., Ca²⁺, Mg²⁺) are more effective at destabilizing silica suspensions than monovalent cations (e.g., Na⁺, K⁺).[15] If your application requires high salt conditions, steric stabilization through surface modification is recommended.[5][6]
Q3: What is the difference between electrostatic and steric stabilization?
A3:
-
Electrostatic stabilization relies on the mutual repulsion of the electrical double layers surrounding each nanoparticle in a suspension. For silica, this is typically achieved by adjusting the pH to be far from the isoelectric point, resulting in a high negative surface charge.[9][16]
-
Steric stabilization involves attaching long-chain molecules (polymers) or bulky functional groups to the nanoparticle surface.[5][9][16][17] These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[5] This method is particularly effective in high ionic strength solutions where electrostatic stabilization is weak.[5][6]
Q4: What are some common surface modifications to prevent aggregation?
A4: Common surface modifications for silica nanoparticles include:
-
PEGylation: Grafting polyethylene (B3416737) glycol (PEG) chains to the surface provides excellent steric stabilization and is widely used to improve biocompatibility.[10][11]
-
Amination: Functionalization with amine-containing silanes (e.g., APTES) introduces positive charges at neutral or acidic pH, which can be used for electrostatic stabilization or for further conjugation of biomolecules.[18][19][20] However, amine-functionalized particles can sometimes be prone to aggregation, which can be mitigated by co-functionalizing with other groups like phosphonates.[16][21]
-
Carboxylation: Introducing carboxyl groups creates a negative charge over a wider pH range compared to unmodified silica.[20][21]
-
Zwitterionic coatings: These coatings contain both positive and negative charges and can provide excellent resistance to non-specific protein adsorption and aggregation in complex biological media.[9]
Q5: How can I tell if my nanoparticles are aggregated?
A5: Several techniques can be used to assess the aggregation state of your nanoparticles:
-
Dynamic Light Scattering (DLS): This is a common method to measure the hydrodynamic diameter of particles in a suspension. An increase in the average particle size or the appearance of multiple size populations can indicate aggregation.[16][18]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates a stable suspension due to strong electrostatic repulsion.[4]
-
UV-Vis Spectroscopy: For some nanoparticle suspensions, aggregation can cause a change in the optical properties, which can be monitored by a spectrophotometer.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles and can confirm if they are present as individual particles or as aggregates.[21]
Quantitative Data Summary
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Unmodified Silica Nanoparticles
| pH | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | Stability |
| 2 | ~ 0 | > 1000 (aggregated) | Unstable |
| 4 | -15 to -25 | 150 - 300 | Moderately Stable |
| 7 | -30 to -50 | 50 - 100 | Stable |
| 9 | -40 to -60 | 50 - 100 | Very Stable |
| 11 | -50 to -70 | 50 - 100 | Very Stable |
Note: These are typical values and can vary depending on the specific synthesis method, particle size, and buffer composition. Data synthesized from multiple sources.[1][3][12][13][15][22][23]
Table 2: Critical Salt Concentration (CSC) for Aggregation of Unmodified Silica Nanoparticles
| Salt | Cation | CSC (mM) |
| NaCl | Na⁺ | ~100 - 200 |
| KCl | K⁺ | ~100 - 200 |
| CaCl₂ | Ca²⁺ | ~1 - 5 |
| MgCl₂ | Mg²⁺ | ~1 - 5 |
Note: The CSC is the salt concentration above which rapid aggregation occurs. These values are approximate and can be influenced by pH, temperature, and nanoparticle concentration. Data synthesized from multiple sources.[7][15][24]
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.[25]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C or redisperse them in a suitable solvent.
Protocol 2: Surface Functionalization with Aminosilane (APTMS)
This protocol details the post-synthesis grafting of amine groups onto the surface of prepared silica nanoparticles.[18][19]
Materials:
-
Silica nanoparticle suspension in ethanol (e.g., 5 mg/mL)
-
(3-aminopropyl)trimethoxysilane (APTMS)
-
Ethanol
Procedure:
-
Disperse the synthesized silica nanoparticles in ethanol.
-
To the stirred nanoparticle suspension, add the desired amount of APTMS. A common weight ratio of SiO₂ to APTMS is between 1:0.01 and 1:0.1.[19]
-
Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.
-
Isolate the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove excess unreacted APTMS. This can be done by repeated cycles of centrifugation and redispersion in fresh ethanol.
-
The purified amine-functionalized silica nanoparticles can be redispersed in ethanol or another appropriate solvent.
Protocol 3: Characterization of Nanoparticle Stability by DLS and Zeta Potential
Procedure:
-
Prepare a dilute suspension of the nanoparticle sample in deionized water or an appropriate buffer.
-
For DLS, the instrument will measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
For zeta potential measurement, the instrument will apply an electric field and measure the velocity of the particles to determine their surface charge.[18]
Visualizations
Caption: Electrostatic stabilization of silica nanoparticles.
Caption: Steric stabilization of silica nanoparticles.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. A Study on Preparation and Stabilizing Mechanism of Hydrophobic Silica Nanofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Investigation of Stability of Silica Nanoparticles at Reservoir Conditions for Enhanced Oil-Recovery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Investigation of Stability of Silica Nanoparticles at Reservoir Conditions for Enhanced Oil-Recovery Applications | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Surface functionalization of silica nanoparticles supports colloidal stability in physiological media and facilitates internalization in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The influence of negatively charged silica nanoparticles on the surface properties of anionic surfactants: electrostatic repulsion or the effect of ionic strength? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic Role of Temperature and Salinity in Aggregation of Nonionic Surfactant-Coated Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
strategies for optimizing the pore size and volume of mesoporous silica
Technical Support Center: Mesoporous Silica (B1680970) Pore Optimization
Welcome to the technical support center for mesoporous silica synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in optimizing pore size and volume.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering targeted solutions and protocol adjustments.
Question: Why is my final pore size smaller than expected?
Answer: An unexpectedly small pore size is a common issue that can often be traced back to several key synthesis parameters. The primary factors include the choice of surfactant, the reaction temperature, and the template removal process.
-
Surfactant Chain Length: The size of the surfactant micelle, which acts as the template for the pores, is directly related to the alkyl chain length of the surfactant molecule. Using a surfactant with a shorter chain will result in smaller micelles and consequently, smaller pores. For instance, MCM-41, typically synthesized with cetyltrimethylammonium bromide (CTAB), has a pore diameter of 2.5 to 6 nm.[1] In contrast, SBA-15, which uses the larger triblock copolymer Pluronic P123, yields larger pores ranging from 4.6 to 30 nm.[1][2]
-
Reaction/Aging Temperature: Lower synthesis or aging temperatures can lead to smaller pores. Increasing the hydrothermal treatment temperature can cause the surfactant template to swell, thereby expanding the final pore diameter.[2]
-
Calcination Conditions: Incomplete removal of the surfactant template can block pores, while excessively high calcination temperatures can cause the silica framework to shrink or collapse, reducing the final pore size and volume.[3][4] A controlled, gradual temperature ramp during calcination is crucial for preserving the mesostructure.[5]
Solution Workflow: To systematically address this issue, consider the following adjustments to your protocol:
-
Select a Different Surfactant: If your current surfactant is not yielding the desired pore size, switch to one with a longer alkyl chain.
-
Incorporate a Swelling Agent: Add a pore-expanding organic molecule, such as 1,3,5-trimethylbenzene (TMB) or a long-chain alkane like decane, to the synthesis mixture.[6][7][8] These agents penetrate the hydrophobic core of the surfactant micelles, causing them to swell and creating larger pores upon removal.[7][8]
-
Optimize Hydrothermal Treatment: Increase the temperature of the hydrothermal aging step. For SBA-15 synthesis, temperatures can be raised to 80-130°C to promote pore expansion.[2]
-
Refine Calcination Protocol: Ensure your calcination temperature is sufficient to completely remove the template but not so high as to damage the structure. For many silica materials, a temperature around 500-550°C is optimal.[2][3] Use a slow heating rate (e.g., 1-2°C/min) to minimize structural stress.
Question: My pore volume is too low for my drug loading application. How can I increase it?
Answer: Low pore volume limits the loading capacity of mesoporous silica, a critical parameter in drug delivery.[1] Increasing pore volume can be achieved by modifying the synthesis to create larger pores or by altering the particle morphology.
-
Pore Swelling Agents: The most direct method to increase pore volume is to increase the pore size. As mentioned previously, incorporating swelling agents like alkanes (e.g., decane) or aromatic hydrocarbons (e.g., TMB) into the synthesis gel expands the micelle templates, leading to significantly larger pores and, consequently, a higher total pore volume.[1][6][7]
-
Surfactant-to-Silica Ratio: The concentration of the surfactant relative to the silica source (e.g., TEOS) is a critical parameter.[6][9] Adjusting the CTAB/TEOS molar ratio, for example, can influence the packing of the micelles and the resulting porosity.[6]
-
Use of Co-solvents: The addition of co-solvents like ethanol (B145695) can alter the hydrolysis and condensation rates of the silica precursor and affect the self-assembly of the surfactant, thereby influencing the final pore structure and volume.[1][10] The volume ratio of ethanol to water is a key parameter that can be tuned to adjust pore characteristics.[6]
-
Synthesis of Hollow Architectures: A more advanced strategy is to synthesize hollow mesoporous silica nanoparticles (HMSNs). These structures possess a large internal void in addition to the mesoporous shell, dramatically increasing the total volume available for cargo loading.[1]
Solution Workflow:
Caption: Workflow for Increasing Mesoporous Silica Pore Volume.
Question: The pore size distribution of my material is too broad. What causes this and how can I fix it?
Answer: A broad pore size distribution indicates a lack of uniformity in the mesostructure, which can be detrimental for applications requiring precise molecular sieving or controlled release kinetics. This issue often stems from poor control over the hydrolysis and condensation of the silica precursor or inhomogeneous micelle formation.
-
Reaction Kinetics: A reaction that proceeds too quickly or too slowly can lead to a disordered structure. Key factors influencing kinetics include pH, temperature, and catalyst concentration.[4][11] For example, in a base-catalyzed synthesis (e.g., with NaOH or ammonia), the catalyst concentration directly impacts the rate of TEOS hydrolysis and condensation.[7][11]
-
Reactant Concentrations: Inconsistent local concentrations of reactants (silica source, surfactant) during the initial stages of synthesis can lead to the formation of micelles of varying sizes.[1][9] The rate of addition of the silica precursor (e.g., TEOS) is therefore a critical parameter to control.[12]
-
Aging Time and Temperature: Insufficient aging time or an inappropriate aging temperature may not allow the silica-surfactant composite to fully self-assemble into a well-ordered, stable hexagonal structure, resulting in structural defects and a broader pore size distribution.[13]
Solutions:
-
Control pH and Catalyst: Precisely control the pH and the concentration of the catalyst (e.g., NaOH) to ensure a steady, controlled rate of silica condensation around the surfactant templates.[11]
-
Slow Precursor Addition: Add the silica precursor (TEOS) dropwise and slowly to the surfactant solution under vigorous stirring.[12] This ensures a homogeneous reaction mixture and promotes the formation of uniformly sized micelles and a well-ordered mesostructure.
-
Optimize Aging Process: Ensure the post-synthesis aging (hydrothermal treatment) is carried out for a sufficient duration (e.g., 24-72 hours) and at a stable, optimized temperature (e.g., 80-130°C) to allow the structure to anneal and order correctly.[2][13]
Frequently Asked Questions (FAQs)
Q1: How does the choice of surfactant template affect pore size?
The surfactant is the structure-directing agent (SDA), and its properties fundamentally determine the final pore characteristics.[1] The primary factor is the length of the surfactant's hydrophobic alkyl chain. Longer chains form larger micelles, which in turn template larger pores.[1] For example, using dodecyltrimethylammonium (B156365) bromide (C12TMABr) will produce smaller pores than using cetyltrimethylammonium bromide (CTAB, C16), which will yield smaller pores than surfactants with even longer chains (C18, C22).[14][15]
Q2: What is the role of a "swelling agent" and how do I choose one?
A swelling agent, also known as a pore expander, is an organic molecule that is added to the synthesis mixture to increase the final pore diameter.[6] These molecules are typically hydrophobic and preferentially locate within the core of the surfactant micelles, causing them to expand.[7][8]
-
Common Swelling Agents:
-
Choosing an Agent: The choice depends on the desired degree of expansion and the synthesis system. Aromatic hydrocarbons are very effective and commonly used.[8] The amount of swelling agent added is directly proportional to the increase in pore size, but excessive amounts can disrupt the ordered mesostructure.[18]
Q3: How does the calcination temperature and time impact the final mesostructure?
Calcination is the high-temperature process used to remove the organic surfactant template, leaving behind the porous silica framework.[4] This step is critical and must be carefully controlled.
-
Temperature Effects:
-
Too Low: Incomplete template removal, resulting in blocked pores and low surface area.
-
Optimal (e.g., ~500-550°C): Complete removal of the template while preserving the mesostructure.[3]
-
Too High (>600°C): Can cause excessive condensation of surface silanol (B1196071) groups, leading to shrinkage and collapse of the porous structure, which reduces pore size and volume.[3]
-
-
Time Effects: The duration of calcination at the peak temperature must be sufficient to ensure all organic material is burned off. A typical duration is 5-6 hours.[3][9]
-
Heating Rate: A slow heating ramp (e.g., 1-2°C/min) is crucial to allow for the gradual decomposition and diffusion of the template molecules out of the pores, preventing pressure buildup that could damage the silica walls.
Caption: Influence of Calcination Parameters on Mesostructure.
Data & Protocols
Quantitative Data Summary
The following tables summarize the effects of key synthesis parameters on the final pore size and volume of mesoporous silica.
Table 1: Effect of Surfactant/Silica and Co-Solvent Ratios Data derived from a study on tuning MSN pore size by varying molar and volume ratios.[6]
| C18TMS/TEOS Molar Ratio | EtOH/H₂O Volume Ratio | Resulting Pore Size (nm) | Resulting Pore Volume (cm³/g) |
| 0.32 | 7.5 | 2.4 | 0.6 |
| 0.74 | 7.5 | 3.8 | 0.8 |
| 0.74 | 5.5 | 5.1 | 0.9 |
| 0.74 | 3.6 | 6.5 | 1.0 |
Table 2: Effect of Calcination Temperature on SBA-15 Properties Data generalized from studies on the thermal treatment of mesoporous materials.[3]
| Calcination Temperature (°C) | Effect on Pore Diameter | Effect on Pore Volume | Structural Integrity |
| 300 | Minimal Change | Small (Incomplete Template Removal) | Preserved |
| 500 | Maximum | Maximum | Preserved |
| >600 | Decreases | Decreases | Potential for structural shrinkage/damage |
Experimental Protocols
Protocol 1: General Synthesis of MCM-41 Nanoparticles This is a representative protocol based on modified Stöber methodologies.[9][12]
-
Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask. Add 3.5 mL of 2 M NaOH solution to adjust the pH.
-
Heating: Heat the solution to 80°C under vigorous stirring until the solution is clear and stable.
-
Silica Addition: Add 5.0 mL of tetraethyl orthosilicate (B98303) (TEOS) dropwise to the solution at a constant rate (e.g., 0.25 mL/min).
-
Reaction: Continue stirring at 80°C for 2 hours to allow for the hydrolysis and condensation of TEOS and the formation of nanoparticles.
-
Collection: Cool the mixture to room temperature. Collect the white precipitate by centrifugation or filtration and wash thoroughly with deionized water and ethanol.
-
Template Removal (Calcination): Dry the collected powder. Place the powder in a furnace and heat to 550°C (ramp rate: 1°C/min), holding at that temperature for 6 hours to burn off the CTAB template. Cool slowly to room temperature.
Protocol 2: Pore Expansion Using a Swelling Agent (TMB)
-
Preparation: Follow steps 1 and 2 from the General Synthesis protocol.
-
Add Swelling Agent: After the CTAB solution is clear, add the desired amount of 1,3,5-trimethylbenzene (TMB). The molar ratio of TMB to CTAB can be varied to control the degree of pore expansion. Stir for an additional 30 minutes to allow the TMB to incorporate into the micelles.
-
Continue Synthesis: Proceed with steps 3 through 6 as described in the General Synthesis protocol. The presence of TMB in the micelles will result in a material with a significantly larger pore diameter and volume after calcination.
References
- 1. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting poor adhesion of silicon dioxide films on silicon wafers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor adhesion of silicon dioxide (SiO₂) films on silicon (Si) wafers.
Troubleshooting Guides
Question: My this compound film is delaminating or peeling from the silicon wafer. What are the common causes and how can I troubleshoot this issue?
Answer:
Poor adhesion of SiO₂ films on silicon wafers is a frequent issue that can arise from several factors throughout the fabrication process. The primary areas to investigate are substrate preparation, deposition process parameters, and post-deposition treatments. Below is a step-by-step guide to help you identify and resolve the root cause of the adhesion failure.
A general troubleshooting workflow is illustrated in the diagram below.
Step 1: Substrate Surface Preparation
The condition of the silicon wafer surface prior to deposition is critical for good adhesion. A pristine, contaminant-free surface is essential.
-
Issue: Organic residues, metallic ions, and native oxide on the silicon surface can act as a barrier, preventing strong chemical bonding between the silicon and the deposited SiO₂ film.
-
Troubleshooting:
-
Implement a thorough cleaning procedure. The RCA clean is the industry standard for removing contaminants from silicon wafers.[1] Piranha etch is another aggressive cleaning method effective at removing organic residues.[2][3]
-
Consider a hydrofluoric acid (HF) dip. A brief dip in a dilute HF solution can remove the native oxide layer that forms on the silicon surface upon exposure to air. This should be done immediately before loading the wafers into the deposition chamber.
-
Plasma treatment. An in-situ plasma treatment (e.g., with Argon or Oxygen) just before deposition can effectively remove residual contaminants and activate the wafer surface, promoting better adhesion.[4] It has been shown that plasma treatment can significantly increase the critical adhesion of SiO₂ films.[4]
-
Step 2: Deposition Process Parameters
The parameters used during the SiO₂ deposition process, such as Plasma-Enhanced Chemical Vapor Deposition (PECVD), can significantly influence the intrinsic stress of the film, which in turn affects adhesion.
-
Issue: High intrinsic stress, particularly tensile stress, in the deposited film can lead to cracking and delamination. Stress can be influenced by deposition temperature, pressure, RF power, and gas flow rates.
-
Troubleshooting:
-
Optimize deposition temperature. Lower deposition temperatures in PECVD can sometimes lead to less dense films with incorporated hydrogen, which can affect stress.
-
Adjust gas flow ratios. The ratio of precursor gases (e.g., SiH₄ to N₂O) can impact the stoichiometry and density of the resulting SiO₂ film, thereby affecting its stress.[5][6]
-
Control RF power. The RF power influences the plasma density and ion bombardment energy, which can affect film properties and stress.
-
Consider using an adhesion promoter. A thin layer (a few nanometers) of a material like titanium (Ti) or chromium (Cr) can be deposited before the SiO₂ to improve adhesion.
-
Step 3: Post-Deposition Treatments
Treatments performed after the deposition can help to improve the film quality and adhesion.
-
Issue: As-deposited films may have suboptimal density, contain impurities like hydroxyl groups (Si-OH), or have high internal stress.
-
Troubleshooting:
-
Post-deposition annealing. Annealing the wafer after SiO₂ deposition can densify the film, drive out trapped moisture and hydrogen, and relieve stress. The annealing temperature and ambient (e.g., nitrogen or oxygen) are critical parameters to control. Annealing can significantly alter the stress in PECVD SiO₂ films.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of SiO₂ film adhesion failure?
A1: The most frequent cause is inadequate substrate surface preparation. Contaminants such as organic residues, dust particles, and the presence of a native oxide layer are major culprits. Implementing a rigorous and consistent cleaning protocol like the RCA clean is crucial.
Q2: How can I quantitatively measure the adhesion of my SiO₂ film?
A2: There are several standard techniques to quantify adhesion:
-
Tape Test (ASTM D3359): This is a simple, qualitative test where a pressure-sensitive tape is applied to a cross-hatched pattern in the film and then peeled off. The amount of film removed provides a rating of adhesion.[9][10][11]
-
Scratch Test (ASTM C1624): A diamond stylus is drawn across the film with an increasing load until the film delaminates. The load at which this occurs is the critical load (Lc) and is a quantitative measure of adhesion.[12][13][14]
-
Pull-off Test (ASTM D4541): A stud or "dolly" is glued to the film surface and then pulled off with a tensile tester. The force required to pull off the film is a direct measure of the adhesion strength, typically reported in megapascals (MPa).[15][16][17]
Q3: Will annealing always improve the adhesion of my SiO₂ film?
A3: Not necessarily, although it is a common method for improvement. Annealing can help to densify the film and relieve stress, which generally improves adhesion. However, the annealing temperature and atmosphere must be carefully chosen. In some cases, very high temperatures can induce additional stress due to the mismatch in the coefficient of thermal expansion (CTE) between SiO₂ and silicon. For instance, annealing PECVD SiO₂ films at different temperatures can initially make the film less compressive (more tensile) before becoming more compressive at higher temperatures.[7]
Q4: What is the difference between RCA clean and Piranha etch?
A4: Both are effective cleaning methods, but they have different primary purposes.
-
RCA Clean: This is a two-step process (SC-1 and SC-2). SC-1 (Ammonium hydroxide-hydrogen peroxide mixture) is very effective at removing organic contaminants and particles. SC-2 (Hydrochloric acid-hydrogen peroxide mixture) removes metallic (ionic) contaminants.[1]
-
Piranha Etch: This is a mixture of sulfuric acid and hydrogen peroxide. It is a very strong oxidizing agent and is extremely effective at removing organic residues, including photoresist.[2][3] It is more aggressive than the RCA clean.
Q5: Can the thickness of the SiO₂ film affect its adhesion?
A5: Yes, film thickness can play a role. Thicker films can have higher internal stress, which can increase the likelihood of delamination. For a given level of internal stress, a thicker film will have a greater total strain energy, which can be sufficient to overcome the adhesive forces at the interface.
Data Presentation
The following tables summarize quantitative data on factors affecting SiO₂ film adhesion.
Table 1: Effect of Annealing Temperature on Mechanical Properties of ALD SiO₂ Films
| Annealing Temperature (°C) | Elastic Modulus (GPa) | Hardness (GPa) |
| As-deposited | 45.025 | 5.240 |
| 300 | 55.123 | 6.892 |
| 400 | 68.025 | 9.528 |
| 500 | 65.321 | 8.997 |
Data adapted from a study on ALD SiO₂ films. The increase in hardness and elastic modulus up to 400°C suggests a densification of the film, which can contribute to improved adhesion.[18]
Table 2: Adhesion Classification by Tape Test (ASTM D3359)
| Classification | Percent Area Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. |
| 0B | Greater than 65% | Flaking and detachment worse than Classification 1B. |
This table provides a standardized method for reporting the results of a tape adhesion test.[10][19]
Experimental Protocols
RCA Cleaning Protocol
This protocol is a standard method for cleaning silicon wafers before high-temperature processing.
Materials:
-
Deionized (DI) water
-
Ammonium hydroxide (B78521) (NH₄OH, 27%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Teflon wafer carrier
-
Heated quartz or Pyrex beakers
Procedure:
-
SC-1 (Standard Clean 1) - Organic and Particle Removal:
-
Prepare a solution with a ratio of 5:1:1 of DI water : NH₄OH : H₂O₂ in a beaker.
-
Heat the solution to 70-80°C.
-
Immerse the wafers in the SC-1 solution for 10-15 minutes. This step removes organic contaminants and particles.[1]
-
Rinse the wafers thoroughly in a DI water overflow bath for at least 5 minutes.
-
-
HF Dip (Optional) - Native Oxide Removal:
-
Prepare a dilute solution of hydrofluoric acid (e.g., 1:50 HF:DI water).
-
Immerse the wafers for 15-30 seconds to strip the thin native oxide layer.
-
Rinse the wafers thoroughly in a DI water overflow bath.
-
-
SC-2 (Standard Clean 2) - Metallic Ion Removal:
-
Prepare a solution with a ratio of 6:1:1 of DI water : HCl : H₂O₂ in a separate beaker.
-
Heat the solution to 70-80°C.
-
Immerse the wafers in the SC-2 solution for 10-15 minutes. This step removes metallic (ionic) contaminants.[1]
-
Rinse the wafers thoroughly in a DI water overflow bath for at least 10 minutes.
-
-
Drying:
-
Dry the wafers using a spin-rinse dryer or by blowing them dry with high-purity nitrogen gas.
-
Tape Adhesion Test Protocol (ASTM D3359 - Method B)
This protocol describes the cross-cut tape test for films thinner than 125 µm.
Materials:
-
Cutting tool with multiple blades spaced 1 mm or 2 mm apart.
-
Pressure-sensitive tape with an adhesion of 4.4 ± 0.4 N/cm width (as specified in the standard).
-
Illuminated magnifier.
Procedure:
-
Scribing the Film:
-
Place the wafer on a firm surface.
-
Make a series of parallel cuts through the SiO₂ film down to the silicon substrate.
-
Make a second series of cuts perpendicular to the first to create a lattice pattern.
-
-
Tape Application:
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape with a pencil eraser or fingertip to ensure good contact.
-
-
Tape Removal:
-
Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180° angle as possible.
-
-
Evaluation:
-
Inspect the grid area for any removed film using an illuminated magnifier.
-
Classify the adhesion according to the scale in Table 2.
-
Scratch Test Protocol (based on ASTM C1624)
This protocol provides a general procedure for quantitative adhesion testing of ceramic coatings.
Materials:
-
Scratch tester equipped with a Rockwell C diamond stylus (200 µm tip radius).
-
Optical microscope for observing the scratch track.
Procedure:
-
Sample Mounting:
-
Securely mount the SiO₂-coated silicon wafer on the sample stage of the scratch tester.
-
-
Test Parameters Setup:
-
Set the initial load to a low value (e.g., 0.03 N).
-
Set the final load to a value expected to cause film delamination (e.g., 30 N).
-
Set the loading rate (e.g., 10 N/min).
-
Set the scratch speed (e.g., 10 mm/min).
-
Set the scratch length (e.g., 10 mm).
-
-
Performing the Scratch:
-
Lower the stylus onto the film surface.
-
Initiate the scratch test. The instrument will draw the stylus across the surface while progressively increasing the normal force.
-
-
Analysis:
-
Use the integrated optical microscope to examine the scratch track.
-
Identify the critical loads (Lc) corresponding to specific failure events (e.g., first cracking, start of delamination). The first critical load where the coating is fully removed from the substrate is often reported as the measure of adhesion.
-
Visualizations
References
- 1. RCA clean - Wikipedia [en.wikipedia.org]
- 2. Types of Wafer Cleaning Processes [waferworld.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cnf.cornell.edu [cnf.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdn1.npcdn.net [cdn1.npcdn.net]
- 10. galvanizeit.com [galvanizeit.com]
- 11. kta.com [kta.com]
- 12. ASTM C1624-22 - Standard Test Method for Adhesion Strength and Mechanical Failure Modes of Ceramic Coatings by Quantitative Single Point Scratch Testing [en-standard.eu]
- 13. bmc.by [bmc.by]
- 14. qualitymag.com [qualitymag.com]
- 15. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 16. hightower-labs.com [hightower-labs.com]
- 17. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 18. Experimental Study on the Thickness-Dependent Hardness of SiO2 Thin Films Using Nanoindentation [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Monodisperse Silica Particles via the Stöber Method
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of monodisperse silica (B1680970) particles using the Stöber method.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Stöber method?
The Stöber process is a sol-gel method used to produce spherical silica (SiO₂) particles of controllable and uniform size. It involves the hydrolysis of a silicon alkoxide precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent with water, catalyzed by ammonia (B1221849). The process begins with the hydrolysis of TEOS to form silicic acid, followed by the condensation of these species to form small primary particles. These primary particles then grow, either by aggregation or by the addition of more monomeric silica species, to form the final spherical nanoparticles. The basic conditions created by the ammonia catalyst are crucial for producing monodisperse spherical particles by promoting repulsive forces between the growing particles, preventing uncontrolled aggregation.[1][2]
Q2: Why is monodispersity important and how is it quantified?
Monodispersity, or a narrow particle size distribution, is critical for many applications in drug delivery, biosensing, and catalysis, as the performance of the nanoparticles is often highly size-dependent.[3] For instance, in drug delivery, particle size influences biodistribution and cellular uptake.[4] Monodispersity is typically quantified by the Polydispersity Index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.1 is generally considered to indicate a monodisperse sample. Another common metric is the relative standard deviation (RSD) of the particle diameter.
Q3: What are the key factors influencing the final particle size and monodispersity?
The final size and monodispersity of Stöber silica particles are primarily influenced by the concentrations of the reactants (TEOS, ammonia, and water), the reaction temperature, and the stirring speed.[5][6][7] Each of these parameters affects the rates of hydrolysis and condensation, which in turn control the nucleation and growth of the particles.
Troubleshooting Guide
This guide addresses common issues encountered during the Stöber synthesis and provides actionable solutions to improve the monodispersity of your silica particles.
Problem 1: Broad Particle Size Distribution (High Polydispersity)
Possible Causes:
-
Non-uniform nucleation: If the initial burst of nucleation is not rapid and uniform, new particles can form throughout the reaction, leading to a wide range of particle sizes.
-
Inconsistent reaction conditions: Fluctuations in temperature or inefficient mixing can create localized differences in reactant concentrations, affecting particle growth rates unevenly.
-
Secondary nucleation: Under certain conditions, new nuclei can form on the surface of existing particles or in the bulk solution after the initial nucleation phase.
Solutions:
-
Optimize Reagent Concentrations: Carefully control the concentrations of TEOS, ammonia, and water. Higher ammonia concentrations generally favor more uniform nucleation.[8][9]
-
Ensure Homogeneous Mixing: Use a consistent and adequate stirring speed to ensure the reactants are well-mixed, especially at the moment of TEOS addition.[10]
-
Control Temperature: Maintain a constant and uniform temperature throughout the reaction. Higher temperatures can sometimes lead to smaller particles but may also increase polydispersity if not well-controlled.[6][11]
-
Modified Stöber Methods: Consider two-step methods where hydrolysis and condensation are separated, which can offer better control over the nucleation and growth phases.[12]
Problem 2: Particle Aggregation
Possible Causes:
-
Insufficient electrostatic repulsion: The ammonia catalyst provides a negative surface charge to the silica particles, leading to electrostatic repulsion that prevents aggregation.[1] If the ammonia concentration is too low, this repulsion may be insufficient.
-
High TEOS concentration: Very high concentrations of TEOS can lead to an excessively high number of primary particles, increasing the likelihood of collisions and aggregation.[12][13]
-
Post-synthesis handling: Improper washing or drying procedures can lead to aggregation. For instance, drying particles from water without proper dispersion can cause them to clump together.[1]
Solutions:
-
Adjust Ammonia Concentration: Increasing the ammonia concentration can enhance the negative surface charge and improve colloidal stability.[1]
-
Optimize TEOS Concentration: Avoid excessively high TEOS concentrations. If a high yield is required, consider a seeded growth approach where a second portion of TEOS is added after the initial formation of seed particles.
-
Proper Washing and Dispersion: After synthesis, wash the particles by repeated centrifugation and redispersion in ethanol (B145695) to remove unreacted reagents.[14] If storing in a dry state, consider freeze-drying to minimize aggregation.
-
Use of Stabilizers: In some cases, adding surfactants or polymers can help prevent aggregation.[11]
Problem 3: Inconsistent Results Between Batches
Possible Causes:
-
Variability in Reagent Quality: The purity of reagents, especially the concentration of the ammonia solution and the quality of TEOS, can vary between bottles or with age.
-
Inconsistent Experimental Procedure: Minor variations in the order of reagent addition, stirring speed, or reaction time can lead to different outcomes.
-
Environmental Factors: Changes in ambient temperature and humidity can affect the reaction kinetics.
Solutions:
-
Use Fresh, High-Purity Reagents: Use reagents from reliable suppliers and store them properly. It is good practice to verify the concentration of the ammonia solution.
-
Standardize the Protocol: Develop a detailed and consistent standard operating procedure (SOP) for the synthesis. This includes precise measurements of all reagents, a fixed order of addition, and controlled stirring and temperature conditions.
-
Control the Reaction Environment: Perform the synthesis in a controlled environment to minimize the impact of external fluctuations.
Data Presentation: Influence of Reaction Parameters on Particle Size
The following tables summarize the general trends observed for the influence of key reaction parameters on the final silica particle size. Note that the exact particle size is dependent on the interplay of all parameters.
Table 1: Effect of Ammonia (NH₃) Concentration
| NH₃ Concentration | Effect on Particle Size | Rationale |
| Increasing | Increases | Higher ammonia concentration catalyzes both hydrolysis and condensation reactions, leading to faster particle growth.[1][9][15] |
| Decreasing | Decreases | Slower reaction rates result in smaller particles. However, very low concentrations can lead to incomplete reactions or aggregation.[8] |
Table 2: Effect of Tetraethyl Orthosilicate (TEOS) Concentration
| TEOS Concentration | Effect on Particle Size | Rationale |
| Increasing | Generally increases, but can decrease at very high concentrations | Higher TEOS concentration provides more silica precursor for particle growth.[5][16][17][18] However, very high concentrations can lead to a massive nucleation event, resulting in a large number of smaller particles competing for the monomer.[4][19] |
| Decreasing | Decreases | Less silica precursor is available for particle growth. |
Table 3: Effect of Water (H₂O) Concentration
| H₂O Concentration | Effect on Particle Size | Rationale |
| Increasing | Increases | Higher water concentration promotes the hydrolysis of TEOS, providing more silicic acid for condensation and particle growth.[6] |
| Decreasing | Decreases | Lower water concentration slows down the hydrolysis rate, leading to smaller particles.[6] |
Table 4: Effect of Reaction Temperature
| Temperature | Effect on Particle Size | Rationale |
| Increasing | Generally decreases | Higher temperatures increase the rate of nucleation more significantly than the rate of growth, leading to a larger number of smaller particles.[6][11][20] |
| Decreasing | Increases | Slower nucleation rates allow for more growth on existing nuclei, resulting in larger particles. |
Experimental Protocols
Protocol 1: Standard Stöber Synthesis of ~200 nm Silica Particles
This protocol is a starting point and can be adjusted based on the desired particle size.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Ethanol (anhydrous, ≥99.5%)
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer, combine 50 mL of ethanol, 20 mL of deionized water, and 4 mL of ammonium hydroxide solution.
-
Stir the mixture at a constant speed (e.g., 500 rpm) at room temperature for 15 minutes to ensure homogeneity.
-
Rapidly add 2.5 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for at least 6 hours under continuous stirring. The solution will become turbid as the silica particles form.
-
To collect the particles, centrifuge the suspension (e.g., at 8000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the particle pellet in 50 mL of ethanol. Sonication may be necessary to fully redisperse the particles.
-
Repeat the centrifugation and redispersion steps two more times with ethanol, followed by two washes with deionized water to remove any remaining reactants and catalyst.
-
The final purified silica particles can be stored as a suspension in deionized water or ethanol, or dried for further use.
Visualizations
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xinyachemical.com [xinyachemical.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ammonia Concentration on Silica Spheres Morphology and Solution Hydroxyl Concentration in Stober Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jogpt.pgu.ac.ir [jogpt.pgu.ac.ir]
- 12. Stöber process - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mse.iastate.edu [mse.iastate.edu]
- 15. Effect of Ammonia Concentration on Silica Spheres Morphology and ...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scienceasia.org [scienceasia.org]
- 19. iosrjournals.org [iosrjournals.org]
- 20. researchgate.net [researchgate.net]
controlling the particle size and size distribution of colloidal silicon dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size and size distribution of colloidal silicon dioxide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing monodisperse colloidal this compound?
A1: The Stöber process is the most widely used wet chemistry method for synthesizing spherical silica (B1680970) particles of controllable and uniform size.[1] This sol-gel process involves the hydrolysis and condensation of a silicon alkoxide precursor, typically tetraethylorthosilicate (TEOS), in an alcohol solution with a catalyst, most commonly ammonia (B1221849).[1][2][3] The resulting particle sizes can range from 50 to 2000 nm depending on the reaction conditions.[1]
Q2: What are the key parameters that influence the final particle size in the Stöber process?
A2: The primary parameters that control the particle size and size distribution are the concentrations of the reactants (TEOS, water, and ammonia) and the reaction temperature.[4] Systematically varying these conditions allows for precise control over the final particle dimensions.[4]
Q3: How does the concentration of each reactant affect the particle size?
A3:
-
Ammonium (B1175870) Hydroxide (B78521) (Catalyst): There is a direct correlation between the ammonium hydroxide concentration and the resulting particle size. Higher catalyst concentrations lead to larger particles.[4][5]
-
Tetraethylorthosilicate (TEOS): The initial concentration of TEOS is inversely proportional to the final particle size. Higher TEOS concentrations generally result in smaller particles due to an increased number of nucleation sites.[1] However, excessively high concentrations can lead to irregularly shaped particles.[1]
-
Water: The effect of water concentration is more complex. One study noted a quadratic relationship, with particle size decreasing as water concentration decreases to a certain point (around 9 M), and then increasing again.[4]
Q4: What is the effect of reaction temperature on particle size?
A4: Higher reaction temperatures generally lead to smaller and more uniform silica nanoparticles.[4] This is because increased temperature accelerates both the hydrolysis and condensation rates, leading to faster nucleation kinetics and the formation of more nuclei.[4] Conversely, lower temperatures result in a monotonic increase in the average particle size.[1]
Q5: Are there other methods for synthesizing colloidal silica?
A5: Yes, other methods include the reverse micelle (microemulsion) method, synthesis from sodium silicate (B1173343) via ion exchange, and direct oxidation of silicon.[6][7][8][9] The reverse micelle method is particularly useful for producing very small and uniform nanoparticles, where the size of the micelles acts as a template for the particles.[10][11]
Troubleshooting Guides
Problem 1: The synthesized silica particles have a very broad size distribution (high polydispersity).
-
Possible Cause: Inconsistent nucleation and growth rates. This can be caused by improper mixing, temperature fluctuations, or suboptimal reactant concentrations.
-
Troubleshooting Steps:
-
Ensure Rapid and Homogeneous Mixing: Add the TEOS solution quickly to the ammonia/ethanol (B145695) mixture while stirring vigorously to ensure uniform nucleation.[3]
-
Maintain Constant Temperature: Use a temperature-controlled bath to maintain a stable reaction temperature throughout the synthesis. Fluctuations in temperature can affect hydrolysis and condensation rates unevenly.
-
Optimize Reactant Concentrations: Very high TEOS concentrations can lead to a greater spread of sizes.[1] Adjust the TEOS, ammonia, and water concentrations based on established protocols for the desired particle size.
-
Consider a Seeded Growth Approach: For better control, a modified Stöber method involving the addition of pre-formed silica "seeds" can be employed. TEOS is then added continuously to grow these seeds to the desired size.[2]
-
Problem 2: The silica particles are much larger than expected.
-
Possible Cause: Reaction conditions favoring particle growth over nucleation.
-
Troubleshooting Steps:
-
Decrease Ammonia Concentration: Higher concentrations of the ammonia catalyst are directly correlated with larger particle sizes.[4] Reducing the ammonia concentration can lead to smaller particles.
-
Increase Reaction Temperature: Higher temperatures favor the formation of more nuclei, which results in smaller final particles.[4]
-
Increase TEOS Concentration (within limits): A higher initial concentration of TEOS can lead to a greater number of nucleation sites, resulting in smaller particles.[1] Be cautious of excessively high concentrations which can cause irregular shapes.[1]
-
Check Water Concentration: The relationship is complex, but adjusting the water concentration can influence particle size.[4]
-
Problem 3: The silica particles are much smaller than expected.
-
Possible Cause: Reaction conditions favoring nucleation over particle growth.
-
Troubleshooting Steps:
-
Increase Ammonia Concentration: A higher catalyst concentration will promote the growth of existing nuclei, leading to larger particles.[4][5]
-
Decrease Reaction Temperature: Lowering the temperature slows down the reaction rates, generally leading to larger particles.[1]
-
Decrease TEOS Concentration: Lowering the precursor concentration can lead to fewer nucleation sites, allowing each nucleus to grow larger.[1]
-
Problem 4: The colloidal silica solution is unstable and shows signs of aggregation or gelation.
-
Possible Cause: Insufficient surface charge for electrostatic repulsion, often due to incorrect pH or high ionic strength.
-
Troubleshooting Steps:
-
Verify pH: Colloidal silica is typically stable at a pH between 8 and 10.5.[12][13] Ensure the final pH of your suspension is within this range. Adjust with a base (like ammonia) if necessary.
-
Purify the Particles: After synthesis, wash the silica particles by repeated centrifugation and redispersion in fresh ethanol or deionized water to remove excess reactants and ions.[3] This reduces the ionic strength of the medium, which can cause screening of surface charges and lead to aggregation.
-
Avoid Freezing: Freezing a colloidal silica suspension can cause irreversible agglomeration or gelation.[14]
-
Consider Surface Modification: For long-term stability in various media, surface functionalization with agents like silane (B1218182) coupling agents can prevent aggregation.[5][15]
-
Data Presentation: Parameter Effects on Particle Size
The following tables summarize the general effects of key reaction parameters on the final particle size of colloidal this compound synthesized via the Stöber process.
Table 1: Effect of Reactant Concentration on Silica Particle Size
| Parameter | Change in Concentration | Effect on Particle Size | Reference(s) |
| Ammonium Hydroxide | Increase | Increase | [4][5] |
| Decrease | Decrease | [4] | |
| TEOS | Increase | Decrease | [1] |
| Decrease | Increase | [1][5] | |
| Water | Increase/Decrease | Complex (Quadratic Relationship) | [4][5] |
Table 2: Effect of Temperature and Solvent on Silica Particle Size
| Parameter | Change | Effect on Particle Size | Reference(s) |
| Temperature | Increase | Decrease | [4] |
| Decrease | Increase | [1] | |
| Solvent | Ethanol vs. Methanol | Larger particles in Ethanol | [5] |
Experimental Protocols
Protocol 1: Synthesis of ~100 nm Silica Nanoparticles via Stöber Process
This protocol is adapted from a systematic study on size-controlled synthesis.[4]
Materials:
-
Tetraethylorthosilicate (TEOS)
-
Ammonium hydroxide (28-30%)
-
Ethanol (Absolute)
-
Deionized Water
Procedure:
-
In a glass flask, prepare the reaction mixture by combining 5 M of water and 0.194 M of ammonium hydroxide in ethanol.
-
Place the flask in a temperature-controlled bath set to 25°C and stir the mixture with a magnetic stirrer.
-
Rapidly add TEOS to the solution to achieve a final concentration of 0.26 M while maintaining vigorous stirring.
-
Allow the reaction to proceed for at least 2 hours under continuous stirring. The solution will become turbid as the silica particles form.
-
To purify the particles, centrifuge the resulting suspension.
-
Discard the supernatant and redisperse the silica pellet in fresh ethanol.
-
Repeat the centrifugation and redispersion steps 2-3 times to ensure the removal of unreacted reagents.
-
Finally, disperse the washed silica nanoparticles in the desired solvent (e.g., ethanol or water) for storage and characterization.
Visualizations
Caption: Workflow diagram of the Stöber process for silica nanoparticle synthesis.
Caption: Relationship between key synthesis parameters and final particle size.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Silica particle synthesis - Nano-Optics & Devices Lab @ IIT Hyderabad [people.iith.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Size control of silica nanoparticles and their surface treatment for fabrication of dental nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. Mechanistic Investigations of Growth of Anisotropic Nanostructures in Reverse Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. chempoint.com [chempoint.com]
- 14. nouryon.com [nouryon.com]
- 15. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Modifying Silicon Dioxide Nanoparticles
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the surface modification of silicon dioxide (SiO₂) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: My silica (B1680970) nanoparticles are aggregating after surface modification. How can I prevent this?
A1: Nanoparticle aggregation is a common issue, often stemming from changes in surface charge and hydrophobicity during modification. Here are several strategies to prevent it:
-
Control Silane (B1218182) Concentration: Using an excessive concentration of silane coupling agents can lead to the formation of polysiloxane bridges between particles, causing irreversible aggregation.[1][2] It is crucial to calculate the amount of silane needed for monolayer coverage and avoid large excesses.
-
Solvent Selection: The modification process is often best performed in a non-aqueous solvent like ethanol (B145695) or toluene, especially after an initial hydrolysis step.[3] If your nanoparticles are in an aqueous solution, a solvent exchange to ethanol before adding the silane is recommended.[3]
-
Optimize pH: The pH of the solution affects the surface charge (zeta potential) of the nanoparticles and the hydrolysis rate of the silane. For amine silanization, maintaining a pH below the isoelectric point of silica (around 1-2) can help maintain colloidal stability before the reaction.[4]
-
Inert Functional Groups: Co-grafting with inert functional groups, such as methyl phosphonate (B1237965) or polyethylene (B3416737) glycol (PEG), can reduce aggregation, particularly for amine-modified nanoparticles.[5][6] These groups provide steric hindrance and can help maintain a neutral or negative surface charge at physiological pH.[5]
-
Sonication: Use bath sonication to disperse nanoparticles before and during the reaction, but be cautious with probe sonicators which can sometimes induce aggregation through localized heating.[7]
Q2: I'm seeing low or inconsistent grafting density of my functional groups. What are the likely causes and solutions?
A2: Low functionalization efficiency can be traced back to several factors related to the nanoparticle surface, the silane agent, and the reaction conditions.
-
Surface Activation: The silica surface must have a sufficient number of reactive silanol (B1196071) (Si-OH) groups. Pre-treatment or "activation" by cleaning with Piranha solution (a 7:3 mixture of H₂SO₄ and H₂O₂) can hydroxylate the surface, increasing the density of reactive sites.[8] Caution: Piranha solutions are extremely dangerous and must be handled with extreme care.
-
Water Content: Silanization requires a small amount of water to hydrolyze the alkoxy groups on the silane (e.g., -OCH₂CH₃) into reactive silanol groups.[4][9] However, excess water can lead to self-condensation of the silane in solution, which then competes with the surface reaction.[10] For reactions in organic solvents, the residual water on the nanoparticle surface is often sufficient. Adding a controlled, stoichiometric amount of water for hydrolysis can be beneficial.[11]
-
Reaction Time and Temperature: Prolonged reaction times do not always lead to higher grafting density and can sometimes promote silane self-condensation.[10] The optimal temperature depends on the specific silane; for amine functionalization with APTES, reactions are often run at elevated temperatures (e.g., 70-80°C) for a set period (e.g., 12-24 hours).[7][11] However, some studies have shown that thermal treatment after initial mixing and drying can significantly increase grafting density.[10]
Q3: How do I confirm that the surface modification was successful?
A3: A combination of characterization techniques is necessary to confirm successful functionalization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary method to identify the presence of new functional groups. For example, after amine functionalization, you should see new peaks corresponding to C-H stretching vibrations.[12]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. By comparing the TGA curves of unmodified and modified nanoparticles, the weight loss corresponding to the grafted organic molecules can be quantified, allowing for the calculation of grafting density.[2][13]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles in a dispersion. A successful modification should result in a significant shift in the zeta potential. For instance, modifying a negatively charged silica nanoparticle with an amine-containing silane will make the zeta potential less negative or even positive at a neutral pH.[7][14]
-
Elemental Analysis (CHN/S): This provides a quantitative measure of the elements (carbon, hydrogen, nitrogen) from the grafted organic moiety, which can be used to calculate the degree of functionalization.
Q4: Can I perform the modification directly in an aqueous solution?
A4: While possible, modifying silica nanoparticles directly in water is challenging. The primary issue is the uncontrolled hydrolysis and self-condensation of the silane coupling agent, which can lead to the formation of silane aggregates in solution rather than a uniform coating on the nanoparticle surface.[10] This also significantly increases the risk of inter-particle aggregation. A more reliable method is to transfer the nanoparticles to an organic solvent like ethanol before proceeding with the silanization reaction.[3][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Particle Aggregation | 1. Excessive silane concentration.2. Uncontrolled silane self-condensation in aqueous media.3. Change in surface charge leading to instability. | 1. Calculate and use a moderate concentration of silane.2. Perform a solvent exchange to ethanol or another suitable organic solvent before modification.[3]3. Monitor zeta potential; consider co-grafting with stabilizing groups like PEG.[6] |
| Low Functionalization Yield | 1. Insufficient reactive silanol groups on the SiO₂ surface.2. Poor quality or hydrolyzed silane reagent.3. Sub-optimal reaction conditions (time, temp, water content). | 1. Activate the nanoparticle surface (e.g., acid wash, Piranha treatment) to increase hydroxyl group density.[8]2. Use fresh, anhydrous silane and store it properly under an inert atmosphere.3. Systematically optimize reaction time, temperature, and water concentration.[11] |
| Inconsistent Batch-to-Batch Results | 1. Variation in starting nanoparticle size/surface area.2. Inconsistent water content in the reaction.3. Differences in purification methods. | 1. Thoroughly characterize the initial silica nanoparticles for each batch.2. Use anhydrous solvents and control the amount of water added for hydrolysis.[4]3. Standardize the washing/centrifugation steps to ensure complete removal of unreacted silane.[15] |
| Poor Dispersion in Organic Matrix | 1. Incomplete or non-uniform surface coverage.2. Hydrophilic patches remaining on the nanoparticle surface. | 1. Increase silane concentration or reaction time to improve surface coverage.2. Consider a two-step modification or using a mix of functional and non-functional silanes to tailor surface hydrophobicity.[13] |
Experimental Protocols
Protocol 1: Amine Functionalization of Silica Nanoparticles using APTES
This protocol describes a common method for grafting (3-aminopropyl)triethoxysilane (APTES) onto the surface of silica nanoparticles in an ethanol solution.
Materials:
-
Silica nanoparticles (SiO₂)
-
Ethanol (anhydrous)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Ammonium (B1175870) Hydroxide (for Stöber synthesis, if preparing NPs from scratch)
-
Tetraethyl orthosilicate (B98303) (TEOS) (for Stöber synthesis)
-
Deionized water
Procedure:
-
Nanoparticle Preparation/Dispersion:
-
Synthesize SiO₂ nanoparticles using the Stöber method or obtain commercially.[15] A typical synthesis involves the hydrolysis and condensation of TEOS in ethanol, catalyzed by ammonium hydroxide.[7][15]
-
Disperse 1 g of SiO₂ nanoparticles in 25 mL of ethanol.[7]
-
Sonicate the dispersion for 30 minutes to ensure the nanoparticles are well-separated.[7]
-
-
Silane Hydrolysis (Optional but Recommended):
-
In a separate vessel, dissolve 200 mg of APTES in 20 mL of water and stir for 2 hours at room temperature to pre-hydrolyze the ethoxy groups.[7] Note: This step can be modified by adding a controlled amount of water directly to the ethanol/nanoparticle dispersion.
-
-
Silanization Reaction:
-
Add the ethanolic nanoparticle dispersion to the hydrolyzed APTES solution (or add the APTES directly to the ethanolic dispersion).
-
Heat the reaction mixture to 70°C and stir continuously for 12-24 hours.[7]
-
-
Purification:
-
After the reaction, isolate the functionalized nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).[15]
-
Discard the supernatant, which contains unreacted APTES and byproducts.
-
Redisperse the nanoparticle pellet in fresh ethanol and sonicate briefly.
-
Repeat the centrifugation/redispersion washing process at least three times to ensure all unreacted silane is removed.[15]
-
-
Final Steps:
-
After the final wash, redisperse the purified amine-functionalized nanoparticles in the desired solvent (e.g., ethanol, water).
-
The particles can be dried at 80°C for 24 hours for storage or characterization in a solid state.[7]
-
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Silica Nanoparticle Size (Stöber Method)
This table summarizes how key synthesis parameters can be varied to control the final size of the nanoparticles.[16]
| Ammonia Conc. (mol/dm³) | Water Conc. (mol/dm³) | Temperature (°C) | Resulting Particle Size (nm) |
| 0.290 | 5 | 25 | 191.38 |
| 0.194 | 5 | 25 | 91.72 |
| 0.097 | 5 | 25 | 28.33 |
| 0.290 | 4 | 25 | 120.50 |
| 0.290 | 3 | 25 | 85.60 |
| 0.290 | 5 | 50 | 110.20 |
Table 2: Effect of Surface Modification on Nanoparticle Properties
This table shows typical changes in surface properties after modifying silica nanoparticles with different functional groups.
| Modification Type | Zeta Potential (pH 7) | Contact Angle | Common Application |
| Unmodified SiO₂ | -30 to -50 mV | < 20° (Hydrophilic) | - |
| Amine (e.g., APTES) | +10 to +30 mV | 40° - 60° | Bioconjugation, CO₂ Capture[17] |
| Carboxylate | -40 to -60 mV | ~30° | Drug Delivery, Stable Dispersions |
| Octadecyl (C18) | -20 to -40 mV | > 100° (Hydrophobic) | Polymer Composites, Chromatography |
| PEGylated | -5 to -15 mV | ~25° | Improved Biocompatibility[6] |
Visualizations and Workflows
References
- 1. Surface Charge Modification of Nano-Sized Silica Colloid | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfmods.jp [surfmods.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The surface modification and characterization of SiO2 nanoparticles for higher foam stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility | MDPI [mdpi.com]
challenges and solutions for large-scale synthesis of silicon dioxide nanoparticles
Welcome to the Technical Support Center for Large-Scale Synthesis of Silicon Dioxide Nanoparticles. This resource is designed to provide researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of this compound (SiO2) nanoparticles?
The most common methods for synthesizing SiO2 nanoparticles, which have been explored for scalability, include the Stöber (sol-gel) process, reverse micelle (microemulsion) method, and flame spray pyrolysis.[1][2] The sol-gel process is particularly popular due to its ability to control particle size, distribution, and morphology by adjusting reaction parameters.[1][3] Greener synthesis approaches, utilizing precursors from materials like rice husk or bamboo leaf ash, are also being developed to reduce costs and environmental impact.[1][4]
Q2: What are the main challenges in scaling up SiO2 nanoparticle synthesis from the lab to an industrial scale?
Key challenges in large-scale production include:
-
Reproducibility and Control: Maintaining consistent particle size, monodispersity, and morphology across large batches can be difficult.[5]
-
Aggregation: Preventing nanoparticles from clumping together is a major hurdle, as aggregation negatively affects their properties and performance.[6][7]
-
Cost and Purity: The use of expensive precursors like tetraethyl orthosilicate (B98303) (TEOS) and the need for extensive purification to remove residual solvents or surfactants can make the process economically challenging.[1][6][8]
-
Energy Consumption: Methods like flame spray pyrolysis are scalable but require high energy input.[6][9]
-
Process Complexity: Some methods require precise control over multiple parameters, making them complex to manage on a large scale.[10]
Q3: How do reaction parameters influence the final properties of the nanoparticles?
Several parameters critically affect the final product. In the Stöber method, for instance, the concentrations of the silica (B1680970) precursor (e.g., TEOS), ammonia (B1221849) (catalyst), and water, as well as the reaction temperature, are key factors that control particle size and distribution.[5][6] Higher ammonia concentrations generally lead to larger particles, while higher temperatures tend to produce smaller particles.[5] The ratios of water to surfactant and TEOS concentration are crucial in the reverse micelle method.[1]
Troubleshooting Guides
Issue 1: Poor Control Over Particle Size and Distribution
Question: My synthesis is producing nanoparticles with a wide size distribution (high polydispersity) or a size that is different from the target. How can I fix this?
Answer: Lack of control over particle size and distribution is a common issue, often stemming from inconsistent reaction conditions.
Possible Causes & Solutions:
-
Inconsistent Reagent Concentrations: Small variations in the concentration of TEOS, ammonia, or water can significantly impact particle size.[5] Ensure precise and reproducible measurements for all reactants.
-
Temperature Fluctuations: The reaction temperature directly influences nucleation and growth rates.[5] Use a temperature-controlled reaction vessel to maintain a constant temperature throughout the synthesis.
-
Inadequate Mixing: Poor mixing can lead to local variations in reagent concentrations, resulting in a broad particle size distribution. Ensure a constant and vigorous stirring rate (e.g., 1000 min⁻¹) is maintained.[5]
-
Contamination: The presence of "silica seeds" or other impurities from unclean glassware can cause heterogeneous nucleation, leading to size heterogeneity.[5] Always use new or meticulously cleaned vials for each synthesis.[5]
Data on Parameter Effects (Stöber Method)
The following table summarizes the relationship between key reaction parameters and the resulting nanoparticle size, based on systematic studies.
| Parameter Adjusted | Trend Observed | Size Range Example | Reference |
| Ammonium (B1175870) Hydroxide (B78521) Concentration | Increasing concentration leads to larger particle sizes.[5] | At 0.097 M NH₃, sizes from 6-23 nm can be achieved. At 0.29 M NH₃, sizes range from 65-200 nm.[5] | [5] |
| Reaction Temperature | Increasing temperature leads to smaller particle sizes.[5] | For a given NH₃ concentration, increasing temperature from 25°C to 50°C can reduce particle size from ~92 nm to ~32 nm.[5] | [5] |
| Water Concentration | A quadratic relationship exists; size decreases as water concentration drops below 9 M, but may increase again at very low concentrations.[5] | The 2–5 M water concentration range is often used to avoid TEOS solubility issues.[5] | [5] |
| TEOS Concentration | Increasing TEOS concentration generally increases particle size up to a saturation point, but more significantly increases the yield.[11] | Increasing TEOS from 0.17 M to 0.28 M increased yield by 40% with minimal impact on size.[11] | [11] |
Issue 2: Nanoparticle Aggregation
Question: My SiO2 nanoparticles are aggregating during or after synthesis. What causes this and how can it be prevented?
Answer: Aggregation occurs when interparticle forces overcome the stabilizing forces, causing particles to clump. This is often triggered during washing, centrifugation, or drying steps.
Possible Causes & Solutions:
-
Loss of Colloidal Stability: Washing with pure water can alter the ionic strength of the solution, destabilizing the particles. Washing with ethanol (B145695) is often recommended.[12]
-
High Centrifugation Speed: Excessive centrifugal forces can press particles together, allowing reactive surface silanol (B1196071) groups to form irreversible bonds.[12] Consider reducing the centrifugation speed (e.g., to 4000-5000 RPM) or using alternative separation methods.[12]
-
Drying Process: Evaporative drying can cause aggregation due to capillary forces.[11] Freeze-drying is an alternative that can help avoid this issue.[13]
-
Surface Chemistry: Bare silica surfaces with exposed silanol groups are highly reactive.[6] Surface modification (functionalization) with organosilanes or polymers like PEG can passivate the surface and improve stability.[14] For example, adding methyl phosphonate (B1237965) groups can reduce aggregation in amine-modified particles.[14]
Troubleshooting Flowchart for Aggregation
Caption: Troubleshooting flowchart for diagnosing and solving nanoparticle aggregation.
Issue 3: Product Impurity
Question: My final silica nanoparticle product contains significant impurities. How can I improve its purity?
Answer: Impurities can originate from unreacted precursors, by-products, surfactants, or the starting materials themselves.
Possible Causes & Solutions:
-
Residual Precursors/Solvents: Unreacted TEOS or residual ethanol/ammonia can remain in the sample. Multiple washing steps with ethanol and deionized water are crucial.[5][12]
-
Surfactant Residue (Reverse Micelle Method): Surfactants used in microemulsion methods can be difficult to remove completely and may linger on the nanoparticle surface.[1] This requires extensive purification procedures, such as soaking in specific solvents (e.g., an ammonium nitrate (B79036) solution in ethanol to remove CTAB).[15]
-
Metallic or Ionic Impurities: If using low-cost silica sources like silica sand or rice husk ash, impurities such as aluminum, iron, or sodium may be present.[4][16] Acid leaching (e.g., with HCl or a mixture of HCl:HNO₃) can be an effective method for removing these impurities.[17]
Experimental Protocols
Protocol 1: Scalable Stöber Method for Monodisperse SiO2 Nanoparticles
This protocol is adapted from a method designed for reproducible and scalable synthesis of nanoparticles under 200 nm.[5]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Deionized water
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Preparation: Prepare stock solutions of TEOS, ammonium hydroxide, and water in ethanol to the desired concentrations. For specific particle sizes, refer to the data in the table above. For example, to target particles between 30 and 100 nm, a constant ammonia concentration of 0.194 M can be used while varying temperature.[5]
-
Mixture Preparation: In the reaction vessel, combine the calculated amounts of ethanol, deionized water, and TEOS.
-
Pre-reaction Stirring: Stir this mixture at a constant temperature (e.g., 25°C) and rate (e.g., 1000 min⁻¹) for 15 minutes.
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.[5]
-
Initiation: Add the ammonium hydroxide solution to the mixture while maintaining vigorous stirring.
-
Reaction: Allow the reaction to proceed for 24 hours at a constant temperature. The solution will become a turbid white suspension as the nanoparticles form.
-
Storage: The synthesized nanoparticles can be stored in the reaction solution, where they remain stable for several months without aggregation.[5]
-
Washing (Optional, if needed for application): To separate the particles, use centrifugation (e.g., 4000-5000 RPM). Discard the supernatant and re-disperse the particle pellet in absolute ethanol. Repeat this washing step 2-3 times.[11][12]
Workflow for Stöber Method
Caption: Experimental workflow for the large-scale Stöber synthesis of SiO2 nanoparticles.
Protocol 2: Reverse Micelle Synthesis of Monodisperse SiO2 Nanoparticles
This method is ideal for producing smaller, highly monodisperse nanoparticles (typically 15-50 nm) by using water-in-oil microemulsions as nanoreactors.[1][14]
Materials:
-
TEOS
-
Cyclohexane (or other nonpolar solvent)
-
Surfactant (e.g., Triton X-100, CTAB)
-
Ammonium hydroxide solution
-
Deionized water
Procedure:
-
Microemulsion Formation: In a reaction vessel, dissolve the surfactant in the nonpolar solvent (e.g., cyclohexane). Add deionized water and ammonium hydroxide to form a stable and optically clear water-in-oil microemulsion. The water-to-surfactant molar ratio is a key parameter for controlling the size of the aqueous "nanoreactors."
-
Initiation: Add TEOS to the microemulsion while stirring. The TEOS will diffuse into the aqueous cores of the reverse micelles.
-
Reaction: Allow the hydrolysis and condensation of TEOS to occur within the micelles over a period of 24 hours at room temperature.
-
Particle Recovery: Break the microemulsion by adding a polar solvent like ethanol or acetone. This will cause the silica nanoparticles to precipitate.
-
Washing: Separate the nanoparticles via centrifugation. Wash the particles repeatedly with ethanol and water to remove the surfactant and residual reactants. This step is critical and often requires multiple cycles for high purity.[14]
Logical Diagram: Reverse Micelle Synthesis
References
- 1. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Large-Scale Synthesis of Nanosilica from Silica Sand for Plant Stimulant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanostructured SiO2 material: synthesis advances and applications in rubber reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of size-controlled and highly monodispersed silica nanoparticles using a short alkyl-chain fluorinated surfactant - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08114K [pubs.rsc.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of Silica Nanoparticles and Study of Impurity Removal from Silica Nanoparticles by Acid Leaching, American Journal of Nanosciences, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: Minimizing Hydroxyl Content in Silicon Dioxide for Optical Applications
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for minimizing hydroxyl (OH) group concentration in silicon dioxide (SiO₂). High hydroxyl content can be detrimental to the performance of optical components by causing significant absorption, particularly in the near-infrared (NIR) spectrum.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize the hydroxyl (OH) content in this compound for optical applications?
Hydroxyl groups are a major impurity in silica (B1680970) glass and significantly increase optical losses in the near and middle-infrared regions.[1] The presence of OH groups introduces strong absorption bands due to vibrational overtones, which degrade the material's transparency at key telecommunication and laser wavelengths.[1][2][3] For applications requiring high transparency, such as optical fibers, deep-UV lenses, and components for high-power lasers, minimizing this absorption is essential for optimal performance.[2][4] The OH content directly impacts the ultraviolet (UV) transmission as well; reducing hydroxyl concentration can shift the UV absorption edge to shorter wavelengths, improving performance in the deep UV.[5]
Q2: What are the primary sources of OH group contamination in SiO₂?
Hydroxyl contamination can be introduced at various stages of SiO₂ synthesis and processing. The most common sources include:
-
Synthesis Method: Manufacturing processes that use water or hydrogen, such as flame hydrolysis, are a primary source. In this method, precursors like silicon tetrachloride (SiCl₄) react in a hydrogen-oxygen flame, inherently incorporating water and OH groups into the glass structure.[4][6] This results in what is often called "wet" silica, which can contain 800-1200 ppm by weight of OH.[4]
-
Raw Materials: The purity of the chemical precursors is crucial. For instance, synthetic fused silica is produced from silicon-containing chemical precursors, and impurities within these starting materials can contribute to OH content.[3][4]
-
Environmental Exposure: The porous nature of some forms of silica, like silica gel, allows it to readily adsorb water from the atmosphere.[7] Even dense SiO₂ films can adsorb moisture on their surfaces.
Q3: My SiO₂ component shows high absorption in the near-infrared. Could OH groups be the cause?
Yes, this is a very common issue. The vibrational modes of Si-OH bonds are responsible for distinct absorption peaks in the NIR spectrum. If you observe significant signal loss at or near the wavelengths listed in the table below, hydroxyl contamination is a likely cause.
Data Presentation: Key OH Absorption Bands in SiO₂
| Wavelength (µm) | Wavelength (nm) | Vibrational Mode Description | Reference |
| 2.72 | 2720 | Fundamental OH stretching vibration | [1] |
| 2.22 | 2220 | Combination of Si-OH stretching and O-H bending | [1] |
| 1.38 - 1.39 | 1380 - 1390 | First overtone of the fundamental OH stretching vibration | [1][2] |
| 0.95 | 950 | Second overtone of the fundamental OH stretching vibration | [2][3] |
Troubleshooting Guides
Issue: Higher-than-expected OH content detected in my SiO₂ sample after synthesis.
This troubleshooting workflow can help identify the source of the contamination and determine the appropriate corrective actions.
Q4: How can I synthesize SiO₂ with inherently low hydroxyl content?
Choosing the right synthesis method is the most effective way to produce low-OH silica. While traditional flame hydrolysis produces high-OH material, modern techniques can yield "dry" silica with significantly lower OH levels.[4]
Data Presentation: Comparison of Synthesis Methods for Low-OH SiO₂
| Synthesis Method | Process Description | Typical OH Content | Key Advantages | References |
| Plasma Fusion | Fuses high-purity synthetic silica powder using a plasma heat source, avoiding hydrogen flames. | < 5 ppm (can be << 1 ppm) | Extremely low OH content, high purity. | [8] |
| Plasma Chemical Vapor Deposition (PCVD) | Uses a plasma flame and a precursor like SiCl₄ to deposit high-purity SiO₂. | < 5 ppm | High optical homogeneity, wide transmittance range. | [9] |
| Vapor-phase Axial Deposition (VAD) with Dehydration | Forms a porous silica soot preform via flame hydrolysis, which is then dehydrated in a Cl₂ or other dry atmosphere before sintering. | < 1 ppm (can reach ppb levels) | Enables production of large, homogeneous optical fiber preforms. | [2][6] |
| Direct Flame Hydrolysis | Injects SiCl₄ into a H₂/O₂ flame to form and deposit SiO₂ directly. | 800 - 1200 ppm | A well-established, common method. | [4] |
Q5: I already have a high-OH SiO₂ component. What post-processing treatments can I use to reduce the hydroxyl content?
Post-processing treatments are effective for removing OH from both bulk materials and thin films. The most common method is thermal annealing in a controlled environment.
-
High-Temperature Annealing: Heating the SiO₂ sample to high temperatures (e.g., >600°C) can effectively drive off water and promote the condensation of adjacent Si-OH groups into Si-O-Si bridges, releasing a water molecule.[10][11][12] Annealing in a vacuum or a dry, inert atmosphere (like N₂ or Argon) prevents rehydration and is more effective.[11][12][13] Temperatures can range from 300°C to over 1000°C, with higher temperatures generally leading to lower residual OH content.[14][15] For example, heat-treating silica powders at 1500°C can significantly reduce hydroxyl content.[10]
-
Deuterium (B1214612) Exchange: For some applications, particularly in optical fibers, exposing the material to deuterium (D₂) gas can be used. This process exchanges OH groups for OD groups. While this does not eliminate the bond, it shifts the fundamental absorption peak and its overtones to longer wavelengths, effectively clearing important spectral windows like 1.3-1.6 µm.[2]
Data Presentation: Effectiveness of Post-Processing Treatments
| Treatment Method | Typical Temperature Range (°C) | Atmosphere | Mechanism | Typical Outcome | References |
| Vacuum Annealing | 600 - 1000+ | Vacuum | Drives off physisorbed water and promotes dehydroxylation. | Produces surfaces with isolated hydroxyls. | [11][12] |
| Inert Gas Annealing | 400 - 1250 | N₂, Ar | Reduces OH content and can improve structural properties of films. | Reduction in OH, potential decrease in refractive index. | [13][15][16] |
| Reactive Gas Annealing (e.g., Cl₂) | ~1100 | Cl₂/He | Chlorine reacts with OH groups to form HCl, which is then removed. | Very low OH levels (<1 ppm), common for fiber preforms. | [6] |
Experimental Protocols & Workflows
A systematic approach is necessary to reduce and verify OH content. The following workflow illustrates the key steps.
Protocol 1: Measurement of OH Content using Thermogravimetric Analysis (TGA)
This protocol is adapted from methodologies described in the literature for determining hydroxyl content from mass loss during heating.[15][17][18]
Objective: To quantify the hydroxyl group content in a silica sample by measuring the mass loss due to dehydroxylation.
Methodology:
-
Sample Preparation: Weigh 15-30 mg of the silica powder or crushed sample into a TGA crucible.
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) to provide a non-reactive atmosphere.
-
-
Thermal Program:
-
Step 1 (Dehydration): Heat the sample from room temperature to 150°C at a rate of 5-10°C/min. Hold at this temperature for 30-60 minutes to ensure the complete removal of physically adsorbed water. The mass loss in this step corresponds to physisorbed water.[15]
-
Step 2 (Dehydroxylation): Heat the sample from 150°C to 1200°C at a rate of 5°C/min.[15] The mass loss in this second step is primarily due to the condensation of silanol (B1196071) (Si-OH) groups to form siloxane bridges (Si-O-Si) and water.
-
-
Data Analysis:
-
Use the differential TGA (DTG) curve to clearly distinguish between the mass loss from physisorbed water and dehydroxylation.[15]
-
Calculate the OH group content (n_OH) from the second mass loss step (from ~150°C to 1200°C), assuming that two OH groups produce one H₂O molecule.
-
The calculation is as follows: n_OH (moles/g) = (2 * mass_loss_step2) / (Molar_mass_H₂O * initial_sample_mass).
-
Protocol 2: Post-Deposition Annealing of SiO₂ Thin Films for OH Reduction
This protocol provides a general procedure for reducing OH content in deposited SiO₂ films.[13][16][19][20]
Objective: To reduce the concentration of Si-OH groups in a deposited SiO₂ film through high-temperature thermal treatment.
Methodology:
-
Sample Placement: Place the substrate with the deposited SiO₂ film into the center of a quartz tube furnace.
-
Atmosphere Control:
-
Seal the furnace tube and purge with a high-purity inert gas (e.g., Nitrogen) for at least 30 minutes to remove ambient air and moisture.
-
Maintain a constant, low flow of the inert gas throughout the annealing process.
-
-
Thermal Program:
-
Heating: Ramp the furnace temperature to the target annealing temperature (e.g., 900°C) at a controlled rate (e.g., 10-20°C/min). The optimal temperature may vary based on the substrate and film properties.[16]
-
Dwelling: Hold the sample at the target temperature for a specified duration, typically 1 to 4 hours.
-
Cooling: Cool the furnace down to room temperature at a controlled rate. Avoid rapid cooling to prevent thermal shock and stress in the film and substrate.
-
-
Post-Annealing Analysis:
-
Once at room temperature, remove the sample.
-
Characterize the film using FTIR or other spectroscopic methods to confirm the reduction in the OH-related absorption bands.
-
Evaluate optical properties (e.g., refractive index, transmittance) as annealing can also induce structural changes.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. slac.stanford.edu [slac.stanford.edu]
- 4. OPG [opg.optica.org]
- 5. OPG [opg.optica.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Silica gel - Wikipedia [en.wikipedia.org]
- 8. tosoh.com [tosoh.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of High Purity Low Hydroxyl Synthetic Fused Silica Glass | Scientific.Net [scientific.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. scispace.com [scispace.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Titration of free hydroxyl and strained siloxane sites on this compound with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. OPG [opg.optica.org]
- 17. A Study of the Hydroxyl Determination of Silica [jstage.jst.go.jp]
- 18. Determination of the hydroxyl group content in silica by thermogravimetry and a comparison with 1H MAS NMR results - 科研通 [ablesci.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Silicon Dioxide Surface Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with silicon dioxide (SiO2) surfaces.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleaning and etching of this compound surfaces.
Issue: Incomplete Removal of Organic Residues
Question: After cleaning my SiO2 substrate, I still observe signs of organic contamination (e.g., poor wetting, hazy surface). What could be the cause, and how can I resolve it?
Answer:
Incomplete removal of organic residues is a common issue that can adversely affect downstream processes. The source of the contamination can be from photoresist, handling, or atmospheric exposure.
Possible Causes and Solutions:
-
Insufficient Cleaning Agent Potency: The chosen cleaning solution may not be aggressive enough for the type of organic residue present.
-
Exhausted Cleaning Solution: Cleaning solutions like Piranha and RCA SC-1 have a limited lifespan.
-
Improper Cleaning Procedure: Incorrect temperature, time, or chemical ratios can lead to inefficient cleaning.
-
Re-contamination After Cleaning: The cleaned surface can be re-contaminated by improper handling or storage.
-
Solution: Handle cleaned substrates with clean, stainless steel tweezers. Store in a clean, dry environment, and if possible, immediately process to the next step.
-
Issue: Metallic Contamination on the Surface
Question: I suspect my SiO2 surface is contaminated with metallic ions. What are the potential sources, and what is the best way to remove them?
Answer:
Metallic contamination can degrade the electrical properties of devices and interfere with surface functionalization.[7][8]
Possible Causes and Solutions:
-
Contaminated Chemicals: The reagents used for cleaning or etching may contain trace metals.
-
Solution: Use high-purity, electronic-grade chemicals for all wet processing steps.[4]
-
-
Leaching from Glassware: Borosilicate glassware can leach impurities into cleaning solutions.
-
Solution: Use quartz or polypropylene (B1209903) beakers for preparing and holding acidic solutions, especially those containing hydrofluoric acid (HF).[9]
-
-
Cross-Contamination from Equipment: Process tools and wafer handlers can be a source of metallic contaminants.
-
Solution: The RCA SC-2 cleaning step (HCl:H₂O₂:H₂O) is specifically designed to remove metallic ions.[4] Ensure this step is included in your cleaning sequence if metallic contamination is a concern.
-
Issue: Uneven Etching of the this compound Layer
Question: My SiO2 layer is etching non-uniformly. What could be causing this, and how can I achieve a more uniform etch?
Answer:
Non-uniform etching can lead to variations in device performance and is often a result of issues with the etchant or the substrate surface.
Possible Causes and Solutions:
-
Inconsistent Etchant Concentration or Temperature: Variations in the etchant bath can lead to different etch rates across the wafer.[10]
-
Incomplete Cleaning: Residual organic or particulate contamination can act as a micromask, preventing the etchant from reaching the SiO2 surface in those areas.[12]
-
Solution: Perform a thorough cleaning procedure (e.g., RCA clean) before the etching step to ensure a pristine surface.
-
-
Gas Bubbles Adhering to the Surface: During wet etching, gas bubbles can form and adhere to the surface, blocking the etchant.
-
Solution: Gentle agitation of the wafer during etching can help dislodge any bubbles that form.
-
-
Plasma Etching Non-uniformity: In dry etching, non-uniformity can arise from the plasma distribution within the chamber.
-
Solution: Optimize plasma etching parameters such as gas flow rates, pressure, and power to improve uniformity.[13]
-
Issue: Increased Surface Roughness After Etching
Question: After etching the SiO2, the surface appears rough. What causes this, and how can it be minimized?
Answer:
Surface roughness can negatively impact the performance of devices fabricated on the substrate.
Possible Causes and Solutions:
-
Aggressive Etching Chemistry: Some etchants are inherently more aggressive and can lead to a rougher surface.
-
Over-etching: Etching for too long can lead to increased roughness.
-
Solution: Carefully calculate the required etch time based on the known etch rate and the thickness of the SiO2 layer. Monitor the etching process closely.
-
-
Mask Edge Roughness: In photolithography, roughness in the photoresist mask can be transferred to the SiO2 layer during etching.
-
Solution: Optimize the photolithography process to produce smooth-edged photoresist features.
-
Frequently Asked Questions (FAQs)
Q1: What is the RCA clean, and why is it so commonly used?
A1: The RCA clean is a multi-step wet chemical cleaning process developed at the Radio Corporation of America in 1965.[4] It has become a standard in semiconductor manufacturing for its effectiveness in removing organic residues, metallic ions, and particulate contamination from silicon wafers.[17][18] The standard procedure consists of two main steps:
-
SC-1 (Standard Clean 1): A solution of ammonium (B1175870) hydroxide (B78521) (NH4OH), hydrogen peroxide (H2O2), and deionized (DI) water, typically in a 1:1:5 ratio, heated to 70-80°C. This step is primarily for removing organic contaminants and particles.[4][6]
-
SC-2 (Standard Clean 2): A solution of hydrochloric acid (HCl), H2O2, and DI water, typically in a 1:1:6 ratio, also heated to 70-80°C. This step is designed to remove metallic (ionic) contaminants.[4]
An optional hydrofluoric acid (HF) dip is often included to remove the native oxide layer.[4]
Q2: What is a Piranha solution, and when should I use it?
A2: Piranha solution (also known as Piranha etch) is a highly oxidizing mixture of sulfuric acid (H2SO4) and hydrogen peroxide (H2O2), typically in a 3:1 or 4:1 ratio.[3] It is extremely effective at removing heavy organic contamination, such as photoresist residue.[1] Due to its aggressive nature and the exothermic reaction upon mixing, it should be handled with extreme caution.[3] It is generally recommended to use Piranha solution when less aggressive cleaning methods are insufficient.[2]
Q3: What is Buffered Oxide Etch (BOE), and what are its advantages over using straight hydrofluoric acid (HF)?
A3: Buffered Oxide Etch (BOE) is a wet etchant used to remove this compound. It is a mixture of a buffering agent, typically ammonium fluoride (B91410) (NH4F), and hydrofluoric acid (HF).[11] The primary advantages of BOE over unbuffered HF are:
-
More Controllable Etch Rate: The buffering agent stabilizes the pH of the solution, leading to a more consistent and predictable etch rate.[11] Concentrated HF etches SiO2 very quickly, which can be difficult to control for thin films.[11]
-
Improved Photoresist Compatibility: BOE is less aggressive towards photoresist masks compared to concentrated HF.[14]
-
Smoother Etched Surface: Ammonium fluoride-containing etches tend to produce an atomically smoother silicon surface compared to HF alone.[14]
Q4: What is the difference between wet etching and dry etching for SiO2?
A4:
-
Wet Etching: Involves the use of liquid chemicals (etchants) to remove the SiO2 layer. It is generally an isotropic process, meaning it etches in all directions at the same rate. Wet etching is typically simpler and less expensive than dry etching. Common wet etchants for SiO2 include HF and BOE.
-
Dry Etching: Uses plasmas or reactive gases to remove the SiO2 layer. A common method is Reactive Ion Etching (RIE). Dry etching can be highly anisotropic, meaning it etches vertically at a much faster rate than it does laterally. This allows for the creation of fine, high-aspect-ratio features.
Q5: What are the key safety precautions when working with these chemicals?
A5: Working with the chemicals used for cleaning and etching SiO2 requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or thick nitrile for HF), safety goggles, a face shield, and a chemical-resistant apron.[6][9][19]
-
Fume Hood: All work with volatile and corrosive chemicals like Piranha solution, RCA clean solutions, and HF/BOE must be performed in a certified chemical fume hood.[2][19][20]
-
Handling Acids: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.[6] When preparing Piranha solution, slowly add the hydrogen peroxide to the sulfuric acid.[2]
-
HF Safety: Hydrofluoric acid is extremely dangerous and can cause severe burns that may not be immediately painful.[9] Have a calcium gluconate gel readily available as an antidote for skin exposure.[9]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.[4][20] Do not mix incompatible waste streams. Piranha solution should be allowed to cool and react completely before disposal.[2]
Data Presentation
Table 1: Common Wet Cleaning and Etching Solutions for SiO2
| Solution Name | Composition | Typical Operating Temperature | Purpose |
| RCA SC-1 | 1 part NH4OH : 1 part H2O2 : 5 parts DI H2O | 70 - 80 °C | Removal of organic residues and particles |
| RCA SC-2 | 1 part HCl : 1 part H2O2 : 6 parts DI H2O | 70 - 80 °C | Removal of metallic (ionic) contamination |
| Piranha Etch | 3-4 parts H2SO4 : 1 part H2O2 | Up to 120 °C (exothermic) | Aggressive removal of organic residues |
| Buffered Oxide Etch (BOE) 6:1 | 6 parts 40% NH4F : 1 part 49% HF | Room Temperature (~25 °C) | Controlled etching of SiO2 |
| Dilute HF | 1-10% HF in DI H2O | Room Temperature | Removal of native SiO2 |
Table 2: Approximate Etch Rates of SiO2 in Common Wet Etchants
| Etchant | SiO2 Type | Approximate Etch Rate at Room Temperature |
| Buffered Oxide Etch (BOE) 6:1 | Thermal Oxide | ~2 nm/second |
| Buffered Oxide Etch (BOE) 7:1 | Not specified | 30 - 80 nm/minute |
| Dilute HF (5%) | Native Oxide | ~30 seconds for removal |
Note: Etch rates can vary significantly depending on the specific process conditions, such as temperature, agitation, and the type and quality of the this compound.
Experimental Protocols
Protocol 1: Standard RCA Clean
-
Prepare SC-1 Solution: In a clean quartz or Pyrex beaker, mix deionized (DI) water, ammonium hydroxide (29% NH3 by weight), and hydrogen peroxide (30%) in a 5:1:1 volume ratio.[9]
-
Heat SC-1: Heat the solution to 75-80°C on a hotplate.
-
SC-1 Clean: Immerse the this compound wafers in the heated SC-1 solution for 10 minutes.[9]
-
Rinse: Remove the wafers and rinse them thoroughly in a cascade or quick dump rinser with DI water for at least 5 minutes.
-
Prepare SC-2 Solution: In a separate clean quartz or Pyrex beaker, mix DI water, hydrochloric acid (37%), and hydrogen peroxide (30%) in a 6:1:1 volume ratio.[9]
-
Heat SC-2: Heat the solution to 75-80°C on a hotplate.
-
SC-2 Clean: Immerse the wafers in the heated SC-2 solution for 10 minutes.[9]
-
Final Rinse: Remove the wafers and rinse them thoroughly with DI water.
-
Drying: Dry the wafers using a spin dryer or by blowing with high-purity nitrogen gas.
Protocol 2: Piranha Clean for Heavy Organic Removal
-
Safety First: Ensure you are wearing the appropriate PPE (face shield, acid-resistant gloves, and apron) and working in a fume hood.
-
Prepare Piranha Solution: In a clean, dry glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid.[3] The solution will become very hot.
-
Clean: Once the initial exothermic reaction has subsided slightly, carefully immerse the substrate in the hot Piranha solution for 10-15 minutes.[1]
-
Rinse: Carefully remove the substrate from the Piranha solution and place it in a large beaker of DI water inside the fume hood.[2]
-
Final Rinse: Thoroughly rinse the substrate with DI water.
-
Drying: Dry with high-purity nitrogen gas.
Protocol 3: Buffered Oxide Etch (BOE)
-
Safety Precautions: This procedure involves hydrofluoric acid. Follow all HF safety protocols.
-
Etch Time Calculation: Determine the required etch time based on the thickness of your SiO2 layer and the known etch rate of your BOE solution.
-
Etching: Immerse the wafer in the BOE solution at room temperature for the calculated time. Gentle agitation can improve uniformity.
-
Rinse: Remove the wafer from the etchant and immediately place it in a DI water rinse tank for at least 5 minutes.
-
Drying: Dry the wafer with a spin dryer or high-purity nitrogen gas.
Visualizations
Caption: A typical experimental workflow for cleaning and etching this compound surfaces.
Caption: A troubleshooting decision tree for common SiO2 etching issues.
References
- 1. researchgate.net [researchgate.net]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. modutek.com [modutek.com]
- 4. allanchem.com [allanchem.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. louisville.edu [louisville.edu]
- 7. News - Wafer surface contamination and its detection method - Semicera [semi-cera.com]
- 8. Effects of Contaminants on Silicon Devices [waferworld.com]
- 9. inrf.uci.edu [inrf.uci.edu]
- 10. modutek.com [modutek.com]
- 11. Buffered oxide etch - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. filelist.tudelft.nl [filelist.tudelft.nl]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Reduction of Sidewall Roughness During Dry Etching of SiO2 | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 17. semiconcleantech.com [semiconcleantech.com]
- 18. RCA Clean vs. SPM for Wafer Pre-Clean: Pros and Cons [eureka.patsnap.com]
- 19. mmrc.caltech.edu [mmrc.caltech.edu]
- 20. tmi.utexas.edu [tmi.utexas.edu]
Validation & Comparative
advanced characterization techniques for silicon dioxide nanomaterials
An Objective Guide to Advanced Characterization Techniques for Silicon Dioxide Nanomaterials
For researchers, scientists, and drug development professionals working with this compound (SiO2) nanomaterials, a thorough understanding of their physicochemical properties is paramount. The performance of these nanomaterials in applications ranging from drug delivery to catalysis is intrinsically linked to characteristics such as size, morphology, surface chemistry, and crystalline structure. This guide provides a comparative overview of advanced characterization techniques, offering experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Overview of Characterization Techniques
A variety of techniques are available to probe the different aspects of SiO2 nanomaterials. The choice of technique depends on the specific property of interest. Below is a summary table comparing the primary applications and key performance parameters of the most common advanced characterization techniques.
| Technique | Primary Information | Sample Requirements | Throughput | Cost |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, crystallinity | Dry powder, suspension on a grid | Low | High |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, size | Conductive, dry solid | Medium | Medium-High |
| Atomic Force Microscopy (AFM) | 3D surface topography, roughness | Solid substrate, thin film | Low | Medium |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution, zeta potential | Liquid dispersion | High | Low-Medium |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification | Powder, thin film | Medium | Medium |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups, chemical bonds | Solid, liquid, gas | High | Low |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of surface atoms | Solid, vacuum compatible | Low | High |
| Thermogravimetric Analysis (TGA) | Thermal stability, quantification of surface coatings | Solid, powder | Medium | Medium |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore size and volume | Dry powder, degassed | Low-Medium | Medium |
Electron Microscopy: Visualizing the Nanoscale
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for directly visualizing the size, shape, and morphology of SiO2 nanoparticles.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution, two-dimensional projection images of nanoparticles, enabling precise measurement of their primary particle size and observation of internal structures.
Quantitative Performance Comparison: TEM vs. DLS
| Parameter | Transmission Electron Microscopy (TEM) | Dynamic Light Scattering (DLS) |
| Measurement Principle | Electron beam transmission through a thin sample | Light scattering from particles undergoing Brownian motion |
| Information Provided | Primary particle size, morphology, crystallinity | Hydrodynamic diameter, size distribution, zeta potential |
| Typical Resolution | < 1 nm | > 1 nm |
| Sample Environment | High vacuum | Liquid suspension |
| Key Advantage | Direct visualization of individual particles | Fast, high throughput, measures bulk properties |
| Key Limitation | Requires sample to be electron transparent, potential for sample preparation artifacts | Indirect measurement, sensitive to aggregates and contaminants |
Experimental Protocol: TEM Analysis of SiO2 Nanoparticles
-
Sample Preparation:
-
Disperse a small amount of SiO2 nanoparticle powder in a suitable solvent (e.g., ethanol) to create a dilute suspension.
-
Sonciate the suspension for 5-15 minutes to break up agglomerates.
-
Place a 3-5 µL drop of the suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
-
Imaging:
-
Insert the dried TEM grid into the TEM sample holder.
-
Introduce the holder into the TEM column and allow the vacuum to stabilize.
-
Adjust the electron beam and focus to obtain clear images of the nanoparticles.
-
Capture images at various magnifications to observe both individual particles and overall morphology.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual particles (typically >100).
-
Calculate the average particle size and size distribution from the measurements.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic size distribution of nanoparticles in a liquid suspension. It is particularly useful for assessing the aggregation state and stability of colloidal SiO2.
Experimental Protocol: DLS Analysis of SiO2 Nanoparticles
-
Sample Preparation:
-
Prepare a dilute, optically clear suspension of SiO2 nanoparticles in a suitable solvent (e.g., deionized water or ethanol). The concentration should be optimized to avoid multiple scattering effects.[1]
-
Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample into a clean cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (typically 25 °C).
-
Set the measurement parameters, including the scattering angle (commonly 90° or 173°), viscosity and refractive index of the solvent, and measurement duration.
-
Initiate the measurement. The instrument's software will record the intensity fluctuations and calculate the autocorrelation function.
-
-
Data Analysis:
-
The software uses algorithms (e.g., Cumulants analysis or non-negative least squares) to derive the z-average hydrodynamic diameter and the Polydispersity Index (PDI).[2]
-
Analyze the size distribution plot to identify the presence of multiple particle populations or aggregates.
-
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying Silicon in Biological Samples
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Silicon Quantification
The accurate quantification of silicon in biological matrices is crucial for a wide range of research and development applications, from toxicological studies to the development of silicon-based therapeutics and medical devices. This guide provides a comprehensive comparison of four commonly employed analytical methods: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), and the Molybdenum Blue Colorimetric Method. The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in the selection of the most appropriate technique for your specific research needs.
Comparative Analysis of Method Performance
The selection of an analytical method for silicon quantification is a critical decision that depends on various factors, including the required sensitivity, the nature of the biological matrix, sample throughput needs, and available instrumentation. The following table summarizes the key quantitative performance parameters for each of the four major analytical techniques.
| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Molybdenum Blue Colorimetric Method |
| Accuracy (Recovery) | 90.9% - 98.8% in soil reference materials.[1] | 90.4% in spiked pork liver samples.[2] | 97% - 112% in spiked bovine liver samples.[3] | Average relative error of 1.5% compared to ICP-OES.[4] |
| Precision (RSD) | Repeatability: 2.1% - 33% in tissue certified reference materials.[1] Between-laboratory: 15% for spinach digest.[5] | - | Repeatability (RSD): <10% for direct solid sample analysis.[6] | - |
| Linearity (R²) | 0.997 - 0.999.[1] | - | 0.9963 for Si.[7] | > 0.9992.[4] |
| Limit of Detection (LOD) | 0.2–0.5 µg/g in most tissues.[8] 110 µg/L for ²⁸Si in solution.[1] | 2 mg/kg in solid biological material.[6] 0.071 mg/L in solution.[9] | 0.03 µg/g in tissue (with pre-ashing).[3] 2.1 ng/mL in ultrapure water.[10] | 0.033 µg/mL.[10] |
| Limit of Quantification (LOQ) | - | - | - | - |
| Linear Range | 25–5000 µg/L in liver, spleen, GI tract, and lungs.[8] | Up to 500 mg/kg in solid biological material.[6] | 0 - 2 mg/L for Si.[7] | 1.00-10.00 µg/mL for silicon dioxide.[10] |
Experimental Workflows and Logical Relationships
The general workflow for the quantification of silicon in biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. The specific steps can vary depending on the chosen analytical method and the nature of the sample matrix.
Caption: General workflow for silicon quantification in biological samples.
Detailed Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Sample Preparation (Tissues):
-
Weigh approximately 0.2 g of the tissue sample into a Teflon vessel.[8]
-
Add 5 mL of concentrated nitric acid (HNO₃) and 0.025 mL of hydrofluoric acid (HF).[8]
-
Allow the sample to pre-digest overnight at room temperature.[8]
-
Add 2 mL of hydrogen peroxide (H₂O₂) to the vessel.[8]
-
Perform microwave-assisted digestion using a program that ramps to 90°C over 1 hour and holds for 7 hours.[8]
-
After digestion, dilute the sample to a final volume with deionized water for ICP-MS analysis.[1]
Instrumentation and Analysis:
-
An ICP-MS instrument equipped with a collision/reaction cell is recommended to minimize polyatomic interferences on silicon isotopes.
-
Use an HF-resistant sample introduction system, including a PEEK nebulizer and a sapphire or platinum injector.[1]
-
Monitor silicon isotopes, primarily ²⁸Si.
-
Employ an internal standard, such as Germanium (⁷²Ge or ⁷⁴Ge), to correct for matrix effects and instrumental drift.[1]
-
Prepare calibration standards in a matrix that matches the acid concentration of the digested samples.[11]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Sample Preparation (Tissues):
-
Place approximately 100 mg of the solid biological material into a high-pressure microwave digestion autoclave.[6]
-
Add a non-oxidative alkaline digestion reagent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[6]
-
Perform microwave-assisted digestion according to the instrument manufacturer's instructions for organic matrices.
-
After digestion, dilute the sample with deionized water to the appropriate volume for ICP-OES analysis.[6]
Instrumentation and Analysis:
-
Use an ICP-OES instrument with either axial or radial plasma viewing capabilities.
-
Select a prominent and interference-free silicon emission line, such as 251.611 nm.
-
Prepare matrix-matched calibration standards to compensate for potential matrix effects from the high concentration of dissolved solids resulting from the alkaline digestion.[12]
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Sample Preparation (Tissue):
-
For direct solid sampling, a slurry of the tissue can be prepared.[3]
-
Alternatively, for improved sensitivity and reduced matrix interference, the tissue sample can be pre-ashed in a furnace. A slurry of the resulting ash is then prepared.[3]
-
For liquid samples like serum, a simple dilution with a chemical modifier is often sufficient.[13]
Instrumentation and Analysis:
-
A 10-μl sample solution is deposited in the center of a coated graphite tube with a metal carbide by an autosampler.[7]
-
The sample is then dried, ashed, and atomized according to a temperature program optimized for silicon.[7]
-
A chemical modifier, such as a mixture of palladium nitrate (B79036) and magnesium nitrate, is used to stabilize the silicon during pyrolysis and enhance the analytical signal.[3]
-
The use of a graphite furnace coated with tungsten carbide can improve sensitivity and reproducibility.[7]
-
Argon is used as the sheath and carrier gas.[7]
-
The absorbance signal is measured at the primary silicon wavelength of 251.6 nm.
Molybdenum Blue Colorimetric Method
Procedure for Soluble Silicon:
-
To an aliquot of the sample solution (e.g., diluted urine or serum), add an acidic solution of ammonium (B1175870) molybdate (B1676688). This reaction forms a yellow silicomolybdate complex.[13]
-
After a specific reaction time (e.g., 10 minutes), add a reducing agent such as ascorbic acid or a mixture of metol (B52040) and oxalic acid. This reduces the yellow complex to a stable blue-colored complex.[13]
-
Allow the color to develop for a set period (e.g., 25 minutes).[13]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance, typically around 650-825 nm, using a spectrophotometer.[14][15]
-
Quantify the silicon concentration by comparing the sample absorbance to a calibration curve prepared from silicon standards.[13]
Note on Interferences: Phosphate can interfere with this method by forming a similar colored complex. The addition of a masking agent like oxalic acid after the formation of the silicomolybdate complex can eliminate this interference.[16]
Signaling Pathways and Logical Relationships
The Molybdenum Blue method is based on a two-step chemical reaction. First, silicic acid reacts with ammonium molybdate in an acidic medium to form a yellow silicomolybdate complex. This complex is then reduced to the intensely colored Molybdenum Blue.
Caption: Reaction pathway for the Molybdenum Blue colorimetric method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Silicon in Biological Tissue by Electrothermal Atomic Absorption Spectrometry Using Sampling of Original and Pre-ashed Samples | Semantic Scholar [semanticscholar.org]
- 4. Molybdenum blue photometry method for the determination of colloidal silica and soluble silica in leaching solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determination of Total Silicon and SiO2 Particles Using an ICP-MS Based Analytical Platform for Toxicokinetic Studies of Synthetic Amorphous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. Development and validation of a new method for the precise and accurate determination of trace elements in silicon by ICP-OES in high silicon matrices - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. CN101393131B - Silicon content detection method in trace organosilicon by spectrophotometry - Google Patents [patents.google.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. CN105372192A - Silicomolybdate blue photometric method for determination of silicon in high carbon ferromanganese - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Silica Synthesis: Sol-Gel vs. Microemulsion Methods
For researchers, scientists, and drug development professionals, the precise synthesis of silica (B1680970) nanoparticles is paramount for applications ranging from drug delivery to catalysis. The two predominant bottom-up wet-chemistry techniques for silica nanoparticle synthesis are the sol-gel process and the microemulsion method.[1][2] This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for specific research and development needs.
At a Glance: Key Differences and Outcomes
The choice between sol-gel and microemulsion synthesis hinges on the desired particle characteristics, scalability, and tolerance for process complexity and cost. The sol-gel method, particularly the well-established Stöber process, is lauded for its simplicity and scalability, typically yielding monodisperse, spherical silica particles.[1][2] Conversely, the microemulsion technique offers unparalleled control over particle size and morphology by utilizing the confined space of reverse micelles as nanoreactors.[3][4] However, this precision comes at the cost of lower yields and the necessity for extensive purification to remove surfactants, which can be toxic.[1][5]
A key distinction lies in the reaction environment. The sol-gel process occurs in a homogenous solution, often an alcohol-water mixture, where the hydrolysis and condensation of a silica precursor, like tetraethyl orthosilicate (B98303) (TEOS), are catalyzed.[6] In contrast, the microemulsion method employs a heterogeneous water-in-oil system, where aqueous nanodroplets containing the reactants are dispersed in a continuous oil phase, stabilized by a surfactant.[4][5]
Comparative Performance Data
The following table summarizes the quantitative data on silica nanoparticles synthesized via sol-gel and microemulsion methods, highlighting the influence of the synthesis route on the final material properties.
| Parameter | Sol-Gel Method | Microemulsion Method | Source |
| Particle Size | 50 nm | 30-20 nm | [7] |
| Surface Area | 111.04 m²/g | 164 m²/g | [7] |
| Morphology | Spherical, can form aggregates | Perfectly spherical, monodispersed | [2][8] |
| Purity | High purity achievable | Potential for surfactant residue | [1][9] |
| Yield | High | Low | [1] |
Experimental Protocols
Detailed methodologies for both synthesis techniques are provided below to facilitate replication and adaptation.
Sol-Gel Synthesis (Stöber Method)
The Stöber method is a widely used sol-gel technique for producing monodisperse silica spheres.[2] The process involves the hydrolysis and condensation of a silicon alkoxide in an alcohol solution with a basic catalyst.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
Procedure:
-
A solution of ethanol and deionized water is prepared in a reaction vessel.
-
Ammonium hydroxide is added to the solution to act as a catalyst.
-
TEOS is then added to the stirred solution.
-
The reaction is allowed to proceed at room temperature with continuous stirring for a set duration, typically several hours.
-
The resulting silica particles are collected by centrifugation, washed multiple times with ethanol and water, and then dried.
Microemulsion Synthesis (Water-in-Oil)
This method utilizes a water-in-oil (w/o) microemulsion as a template for the synthesis of silica nanoparticles.[3] The size of the aqueous nanodroplets dictates the final particle size.[5]
Materials:
-
Surfactant (e.g., Triton X-100)
-
Oil phase (e.g., cyclohexane)
-
Co-surfactant (e.g., n-pentanol or n-butanol, optional for quaternary microemulsions)[8]
-
Deionized water
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (28-30%)
Procedure:
-
A microemulsion is formed by mixing the surfactant, oil phase, and optionally a co-surfactant.
-
Deionized water is added to this mixture to form reverse micelles.
-
TEOS and ammonium hydroxide are then added to the microemulsion.
-
The reaction is stirred for 24 hours.[8]
-
The reaction is stopped by the addition of a destabilizing agent, such as ethanol.[8]
-
The silica nanoparticles are recovered through centrifugation and require extensive washing with ethanol and water to remove the surfactant and unreacted precursors.[8]
Synthesis Workflows
The following diagrams illustrate the logical flow of the sol-gel and microemulsion synthesis processes.
Caption: Workflow for Sol-Gel Synthesis of Silica Nanoparticles.
Caption: Workflow for Microemulsion Synthesis of Silica Nanoparticles.
Advantages and Disadvantages
Sol-Gel Method
Advantages:
-
Simplicity and Scalability: The process is straightforward, scalable, and does not require specialized equipment.[1][9]
-
High Purity: The resulting silica particles are of high purity.[9]
-
Cost-Effective: Generally lower cost of precursors compared to the large amounts of surfactants needed for microemulsion.[9][10]
Disadvantages:
-
Limited Size Control: While producing monodisperse particles, fine-tuning the size over a wide range can be challenging.[2]
-
Potential for Aggregation: Particles can aggregate during synthesis and drying.
-
Shrinkage on Drying: The gel can experience significant shrinkage and cracking during the drying process.[10]
Microemulsion Method
Advantages:
-
Precise Size and Morphology Control: The size of the reverse micelles acts as a template, allowing for the synthesis of highly monodisperse and spherical nanoparticles with controlled size.[3][5][8]
-
Good Dispersibility: The surfactant layer can prevent aggregation during synthesis.[11]
Disadvantages:
-
Low Yield: The amount of silica produced is limited by the volume of the dispersed aqueous phase.[1]
-
Surfactant Removal: Extensive washing is required to remove the surfactant, which can be difficult and may leave residual impurities.[1][5]
-
High Cost: The large quantities of organic solvents and surfactants required make this method more expensive.[5][11]
-
Toxicity Concerns: The use of potentially toxic surfactants and organic solvents can be a drawback for biomedical applications.[1]
Conclusion
The sol-gel and microemulsion methods both offer robust pathways for the synthesis of silica nanoparticles, each with a distinct set of advantages and disadvantages. The sol-gel method, particularly the Stöber process, is a cost-effective and scalable approach suitable for applications where high purity and monodispersity are required, but precise size control is less critical. For applications demanding exquisite control over nanoparticle size and morphology, such as in advanced drug delivery systems or as templates for other nanostructures, the microemulsion method is superior, despite its lower yield, higher cost, and more complex purification requirements. The selection of the optimal synthesis method will ultimately be guided by the specific requirements of the final application, balancing the need for precise particle characteristics with considerations of cost, scale, and potential for contamination.
References
- 1. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Functional silica nanoparticles synthesized by water-in-oil microemulsion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sol–gel process - Wikipedia [en.wikipedia.org]
- 7. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Doses of Silica Nanoparticles Obtained by Microemulsion and Green Routes Compromise Human Alveolar Cells Morphology and Stiffness Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webbut.unitbv.ro [webbut.unitbv.ro]
- 10. lehigh.edu [lehigh.edu]
- 11. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Unveiling the Double-Edged Sword: A Comparative Guide to the Biocompatibility and Cytotoxicity of Amorphous Silica Nanoparticles
For researchers, scientists, and drug development professionals, understanding the intricate interactions of amorphous silica (B1680970) nanoparticles (ASNs) with biological systems is paramount. This guide provides an objective comparison of the biocompatibility and cytotoxicity of ASNs, supported by experimental data, detailed protocols, and visual representations of the underlying cellular mechanisms.
Amorphous silica nanoparticles, synthetically produced nanomaterials, are increasingly utilized in biomedical applications, including drug delivery and bio-imaging, owing to their tunable size, large surface area, and ease of functionalization.[1][2][3] However, their interaction with biological systems can elicit a spectrum of responses, ranging from benign to cytotoxic, necessitating a thorough assessment of their safety profile.[4] This guide delves into the key factors influencing the biocompatibility and cytotoxicity of ASNs, presenting a comparative analysis based on current scientific literature.
Key Determinants of Amorphous Silica Nanoparticle Bio-Interactions
The biological response to ASNs is not intrinsic to the material itself but is significantly influenced by a variety of physicochemical properties. A systematic review of in vitro studies revealed that particle size is a critical determinant, with a majority of studies concluding that smaller ASNs exhibit greater cytotoxicity.[5][6][7] This size-dependent toxicity is often attributed to a higher surface area-to-volume ratio, leading to increased reactivity and cellular uptake.[8][9]
Furthermore, the concentration of ASNs is directly correlated with cytotoxic effects in a dose-dependent manner.[10][11][12] The cellular response is also highly dependent on the specific cell type being investigated, with macrophages often showing greater sensitivity.[4][13][14][15] Surface functionalization of ASNs can modulate their biocompatibility; for instance, amine modification has been shown to reduce cytotoxicity, particularly in the presence of serum proteins which can form a "protein corona" that alters the nanoparticle's biological identity.[16][17][18] While generally considered less toxic than their crystalline counterparts, amorphous silica at the nanoscale can still induce significant inflammatory and cytotoxic responses.[19][20]
Quantitative Assessment of Cytotoxicity and Biocompatibility
To provide a clear comparative overview, the following tables summarize quantitative data from various studies, highlighting the impact of ASN properties on key biocompatibility and cytotoxicity markers.
Table 1: Effect of Amorphous Silica Nanoparticle Size on Cell Viability
| Nanoparticle Size | Cell Line | Concentration (µg/mL) | Exposure Time (h) | Cell Viability (%) | Reference |
| 19 nm | HepG2 | 100 | 24 | ~50% | [21] |
| 43 nm | HepG2 | 100 | 24 | ~60% | [21] |
| 68 nm | HepG2 | 100 | 24 | ~75% | [21] |
| 498 nm (fine particle) | HepG2 | 100 | 24 | ~85% | [21] |
| 50 nm | HUVEC | 50 | Not Specified | Significantly Decreased | [19] |
| 500 nm | HUVEC | 50 | Not Specified | Decreased | [19] |
| 10-100 nm (nano) | A549 | 250 | 72 | Decreased | [10][11] |
| < 5 µm (micro) | A549 | 250 | 72 | More Decreased than nano | [10][11] |
Table 2: Induction of Reactive Oxygen Species (ROS) and Inflammatory Markers by Amorphous Silica Nanoparticles
| Nanoparticle Size | Cell Line | Concentration (µg/mL) | Outcome | Reference |
| 19 nm, 43 nm, 68 nm | HepG2 | 100 | Size-dependent increase in ROS | [21] |
| 70 nm | XS52 (Langerhans cell-like) | Not Specified | Higher ROS generation than micron-sized particles | [22] |
| Not Specified | HUVEC | Not Specified | Increased ROS and LDH, upregulation of IL-1β, IL-6, TNF-α | [23] |
| Not Specified | HUVEC | Not Specified | ROS generation leading to oxidative stress | [24] |
| 50 nm (plain) | RAW264.7 | Not Specified | Increased endosomal ROS generation | [25] |
| 50 nm (amine-modified) | RAW264.7 | Not Specified | Significantly lower endosomal ROS augmentation | [25] |
| Not Specified | A549 | Highest concentrations | Increased secretion of pro- and anti-inflammatory mediators | [26] |
Experimental Methodologies
A comprehensive evaluation of ASN biocompatibility relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in this field.
Cell Viability and Cytotoxicity Assays
-
MTT/WST-1 Assay: This colorimetric assay is a standard method to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to varying concentrations of ASNs for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
-
Culture cells and treat with ASNs as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.[23]
-
Reactive Oxygen Species (ROS) Measurement
-
DCFH-DA Assay: This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Plate cells and expose them to ASNs.
-
Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.[24][27]
-
Inflammatory Response Assessment
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the secretion of specific inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) into the cell culture medium.
-
Collect the supernatant from ASN-treated cell cultures.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell supernatant to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to a detectable signal.
-
Measure the absorbance and determine the cytokine concentration by comparison with a standard curve.[23]
-
Visualizing Cellular Pathways and Experimental Processes
To better understand the complex interactions at a molecular level and the workflow of biocompatibility assessment, the following diagrams are provided.
Caption: Workflow for assessing ASN biocompatibility and cytotoxicity.
Caption: ASN-induced HMGB1/TLR4/NF-κB signaling cascade.[23]
References
- 1. Bioinspired silica as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB00510D [pubs.rsc.org]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinspired silica as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Toxicology of silica nanoparticles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Size-dependent Cytotoxicity of Amorphous Silica Nanoparticles: A Systematic Review of in vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Size-dependent cytotoxic effects of amorphous silica nanoparticles on Langerhans cells. | Semantic Scholar [semanticscholar.org]
- 9. The cytotoxic activity of amorphous silica nanoparticles is mainly influenced by surface area and not by aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Particle Size on the Cytotoxicity of Amorphous Silicon Dioxide: An in Vitro Toxicological Study [journal.waocp.org]
- 11. The Effect of Particle Size on the Cytotoxicity of Amorphous this compound: An in Vitro Toxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Amorphous SiO2 Nanoparticles on a Living Organism: Morphological, Behavioral, and Molecular Biology Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silica Nanoparticles Induce Oxidative Stress and Autophagy but Not Apoptosis in the MRC-5 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatibility of Amine-Functionalized Silica Nanoparticles: The Role of Surface Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Amorphous silica nanoparticles impair vascular homeostasis and induce systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Size-dependent Cytotoxicity of Amorphous Silica Nanoparticles: A Systematic Review of in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Size-dependent cytotoxicity of amorphous silica nanoparticles in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amorphous nanosilica particles induce ROS generation in Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amorphous silica nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Amorphous silica nanoparticles trigger vascular endothelial cell injury through apoptosis and autophagy via reactive oxygen species-mediated MAPK/Bcl-2 and PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Size and surface modification of silica nanoparticles affect the severity of lung toxicity by modulating endosomal ROS generation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro inflammatory and cytotoxic responses of human alveolar cells to amorphous silica nanoparticles exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
comparative investigation of different surface modification techniques for SiO2
A Comparative Guide to Surface Modification Techniques for Silicon Dioxide (SiO₂)
This compound (SiO₂), in its various forms, is a cornerstone material in numerous scientific and industrial applications, from drug delivery to biosensing. Its surface properties, however, often require tailoring to meet the specific demands of these applications. This guide provides a comparative investigation of different surface modification techniques for SiO₂, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their resulting surface characteristics, and the experimental protocols to achieve them.
Performance Comparison of SiO₂ Surface Modification Techniques
The choice of surface modification technique significantly impacts the physicochemical properties of the SiO₂ surface. The following tables summarize key performance indicators for various modification agents, providing a quantitative basis for comparison.
Table 1: Comparison of Hydrophobicity after Surface Modification
| Modification Agent | Abbreviation | Contact Angle (°) | Reference |
| Unmodified Nano-SiO₂ | - | 25.8 | [1] |
| Dichlorodimethylsilane (B41323) | DCDMS | 155 | [2] |
| Hexadecyltrimethoxysilane | HDTMS | 170.9 | [1] |
| 1,1,1,3,3,3-hexamethyldisilazane | HMDS | >150 | [3] |
| 1H,1H,2H,2H-perfluorooctyltrichlorosilane | PFOTS | >138 | [3] |
| 3-isocyanatopropyltriethoxysilane | ICP | 82 | [4] |
| Octadecyltrichlorosilane | OTS | - | [5][6] |
| (3-Ethoxydimethylsilyl)propylamine | APDMS | - | [7] |
| 3-aminopropyltriethoxysilane | APTMS (KH-550) | - | [7][8] |
| 3-glycidoxypropyltrimethoxysilane | KH-560 | - | [8] |
| 3-methacryloxypropyltrimethoxysilane | KH-570 | - | [8][9] |
Table 2: Elemental Surface Composition Analysis (XPS)
| Surface Modification Step | Carbon (%) | Nitrogen (%) | C/N Ratio (molar) | Reference |
| Cleaned SiO₂ | 0 | 0 | - | [7] |
| APDMS Monolayer | 7.9 | 1.4 | - | [7] |
| APTMS Multilayer | 30.6 | 3.6 | - | [7] |
| APDMS + CDI | 19.5 | 5.8 | 9/3 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful surface modification. Below are methodologies for key techniques discussed in this guide.
Protocol 1: Silanization with (3-Ethoxydimethylsilyl)propylamine (APDMS)
This protocol describes the formation of an ordered amine-terminated monolayer on a SiO₂ surface.[7]
1. Surface Cleaning and Hydroxylation:
-
The SiO₂ substrate is first cleaned to remove any organic contaminants and to generate surface hydroxyl (-OH) groups. This is typically achieved using an oxygen plasma treatment. A common alternative is a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), though this is highly corrosive and requires extreme caution.
2. Silanization:
-
The cleaned and hydroxylated substrate is immersed in a solution of APDMS. The concentration of APDMS and the solvent can vary, but a common approach is to use a solution in an anhydrous organic solvent like toluene (B28343) to prevent premature hydrolysis of the silane (B1218182).
-
The reaction is allowed to proceed for a specific duration, after which the substrate is thoroughly rinsed with the solvent to remove any unbound silane molecules.
3. Curing:
-
The substrate is then cured, typically by baking at an elevated temperature (e.g., 120°C), to promote the formation of stable siloxane bonds (Si-O-Si) between the silane molecules and the SiO₂ surface, as well as between adjacent silane molecules.
Protocol 2: Hydrophobic Modification with Dichlorodimethylsilane (DCDMS)
This method imparts superhydrophobicity to SiO₂ nanoparticles.[2]
1. Nanoparticle Preparation:
-
SiO₂ nanoparticles are dispersed in a suitable solvent.
2. Surface Modification:
-
A specific molar ratio of dichlorodimethylsilane (DCDMS) to nanoparticles is added to the dispersion. The reaction is typically carried out with stirring to ensure uniform modification.
-
The amount of DCDMS is critical in controlling the final contact angle of the modified nanoparticles.[2]
3. Post-reaction Processing:
-
After the reaction, the modified nanoparticles are collected, often by centrifugation, and washed to remove unreacted DCDMS and byproducts.
-
The washed particles are then dried.
Protocol 3: Sol-Gel Synthesis and Functionalization of SiO₂ Particles
This protocol describes the synthesis of SiO₂ particles followed by their functionalization to achieve hydrophobicity.[3]
1. SiO₂ Particle Synthesis (Stöber Method):
-
A mixture of ethanol, deionized water, and ammonia (B1221849) is prepared and heated (e.g., to 30°C).
-
Tetraethyl orthosilicate (B98303) (TEOS) is added dropwise to the mixture with stirring.
-
The resulting mixture is annealed at a higher temperature (e.g., 80°C) to form the SiO₂ particles.
-
The synthesized particles are then dried.
2. Surface Functionalization:
-
The dried SiO₂ particles are then treated with a silanizing agent such as 1,1,1,3,3,3-hexamethyldisilazane (HMDS) or 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFOTS) to render them hydrophobic.[3]
Visualization of Experimental Workflows
Understanding the sequence of steps in surface modification is crucial. The following diagrams, generated using Graphviz, illustrate the workflows for the described protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. joam.inoe.ro [joam.inoe.ro]
- 4. researchgate.net [researchgate.net]
- 5. Study on Modification of SiO2 Thin Film Surface Morphology and Its Electrical Performance-光电查 [oe1.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Modified ZrO2/SiO2/Silicone-Modified Acrylic Emulsion Superhydrophobic Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Validation of Functionalized Silica Surfaces
For researchers, scientists, and drug development professionals, the precise characterization of functionalized silica (B1680970) surfaces is paramount for ensuring the efficacy and safety of a final product. Spectroscopic methods offer a powerful toolkit for validating the successful attachment of functional molecules to silica surfaces. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.
Comparison of Spectroscopic Methods
The choice of spectroscopic technique depends on the specific information required, such as elemental composition, chemical bonding, structural changes, and quantitative analysis of surface moieties. Each method offers unique advantages and limitations.
| Technique | Information Provided | Strengths | Limitations | Quantitative Capability |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements, and quantitative surface coverage.[1][2] | Surface sensitive (top 1-10 nm)[3], provides quantitative elemental ratios.[2] | Requires high vacuum, potential for X-ray induced sample damage.[2] | Excellent, provides atomic percentages of surface elements.[2][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups and changes in the silica network (Si-O-Si bonds).[5][6][7] | Non-destructive, versatile (various sampling techniques like ATR), and widely available.[3] | Can be difficult to quantify, spectral overlap can complicate analysis.[8][9] | Semi-quantitative, based on peak intensity and area.[8][9] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Detailed molecular structure, connectivity, and dynamics of the functional groups and the silica support.[10][11][12] | Provides rich structural information, non-destructive.[10] | Lower sensitivity compared to other techniques, requires larger sample amounts.[12] | Can be quantitative (qNMR) with appropriate standards and optimized parameters.[13][14][15] |
| Raman Spectroscopy | Vibrational modes of functional groups and the silica backbone, complementary to FTIR.[16][17][18] | Minimal sample preparation, can be used in aqueous environments, high spatial resolution (micro-Raman).[17] | Can be affected by fluorescence from the sample or impurities[19], weak Raman scattering may require enhancement techniques (SERS). | Semi-quantitative, based on peak intensity. |
| UV-Visible (UV-Vis) Spectroscopy | Presence of chromophoric functional groups and quantification of attached molecules.[20][21][22] | Simple, cost-effective, and highly sensitive for UV-active molecules.[22] | Limited to functional groups that absorb in the UV-Vis range, indirect method for non-absorbing species.[22] | Excellent for quantifying molecules with known extinction coefficients.[20][23] |
Quantitative Data Summary
The following tables present exemplary quantitative data obtained from different spectroscopic methods for the validation of amine-functionalized silica nanoparticles.
Table 1: Quantitative Analysis of Amine Functional Groups
| Method | Parameter Measured | Value for SiO2-APTMS | Value for SiO2-DETAS | Reference |
| Acid-Base Back Titration | Total amine sites (ea/nm²) | 2.7 | 7.7 | [20][23] |
| UV-Vis Absorption (RITC) | Effective amine sites (ea/nm²) | 0.44 | 1.3 | [20][23] |
APTMS: Aminopropyltrimethoxysilane, DETAS: (3-trimethoxysilylpropyl)diethylenetriamine, RITC: Rhodamine B isothiocyanate
Table 2: Elemental Composition from XPS Survey Scans for APTES-Functionalized Silica
| Element | Atomic % (Unmodified SiO₂) | Atomic % (APTES-SiO₂) |
| Si | 33.1 | 28.5 |
| O | 66.9 | 50.1 |
| C | - | 15.3 |
| N | - | 6.1 |
Note: These are representative values and can vary based on the functionalization efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the functionalized silica surface.
Methodology:
-
Sample Preparation: A thin layer of the dried functionalized silica powder is pressed onto a sample holder. Alternatively, a dispersion of the silica nanoparticles can be drop-casted onto a clean, conductive substrate (e.g., gold-coated silicon wafer) and dried under vacuum.[2]
-
Instrumentation: The analysis is performed in an XPS spectrometer under ultra-high vacuum conditions.
-
Data Acquisition:
-
A survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution scans are then performed for the elements of interest (e.g., C 1s, N 1s, Si 2p, O 1s) to determine their chemical states and bonding environments.[4]
-
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas of the survey scan after correcting for their respective sensitivity factors. The high-resolution spectra are curve-fitted to identify different chemical species.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups attached to the silica surface.
Methodology:
-
Sample Preparation: The dried silica powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.
-
Instrumentation: The analysis is performed using an FTIR spectrometer.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[24] A background spectrum of pure KBr or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The presence of characteristic absorption bands confirms the successful functionalization. For example, the appearance of C-H stretching vibrations (~2900 cm⁻¹) and N-H bending vibrations (~1560 cm⁻¹) indicates the presence of aminopropyl groups.[5]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To obtain detailed structural information about the functional groups and their attachment to the silica surface.
Methodology:
-
Sample Preparation: The dried functionalized silica powder is packed into an NMR rotor.
-
Instrumentation: The analysis is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Data Acquisition:
-
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is used to enhance the signal of the carbon atoms in the organic functional groups.
-
²⁹Si MAS NMR provides information about the different silicon environments (Q², Q³, Q⁴) in the silica matrix and the new T sites corresponding to the silane (B1218182) coupling agent.[10]
-
-
Data Analysis: The chemical shifts in the spectra provide detailed information about the structure and bonding of the functional groups.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for silica surface functionalization and the logical relationship between the different spectroscopic validation methods.
Caption: Experimental workflow for silica surface functionalization and subsequent spectroscopic validation.
Caption: Logical relationship between spectroscopic methods for validating silica surface functionalization.
References
- 1. covalentmetrology.com [covalentmetrology.com]
- 2. Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00794A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Solid State NMR for Mechanistic Exploration of CO2 Adsorption on Amine-Based Silica Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing the fine details of functionalized silica surfaces by solid-state NMR and adsorption isotherm measurements: The case of fluorinated stationary phases for liquid chromatography [iris.uniroma1.it]
- 12. Solid state nmr for characterization of bio inspired silica | Bruker [bruker.com]
- 13. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bright Surface-Enhanced Raman Scattering with Fluorescence Quenching from Silica Encapsulated J-Aggregate Coated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Extraction and Physicochemical Characterization of Highly-pure Amorphous Silica Nanoparticles from Locally Available Dunes Sand - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.emu.ee [dspace.emu.ee]
- 23. Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles - ProQuest [proquest.com]
- 24. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Reinforcing Epoxy: A Comparative Guide to the Mechanical Strength of Silica-Based Composites
For researchers, scientists, and drug development professionals seeking to enhance the mechanical properties of polymer systems, this guide provides an objective comparison of silica-based composite materials. Focusing on epoxy matrices, we delve into the effects of silica (B1680970) particle size and concentration on key mechanical strength parameters, supported by experimental data from recent studies.
The incorporation of silica particles into epoxy resins is a widely adopted strategy to improve mechanical performance, including fracture toughness, flexural strength, and compressive strength. The choice between nano-sized and micro-sized silica particles, as well as their concentration within the polymer matrix, significantly influences the final properties of the composite material. This guide summarizes key findings to aid in the selection of appropriate reinforcement for specific applications.
Mechanical Strength Comparison: Silica-Epoxy Composites
The addition of silica nanoparticles to an epoxy matrix has been shown to enhance tensile modulus and strength. For instance, composites with well-dispersed nanosilica exhibit higher tensile strength and stiffness compared to the neat epoxy, without compromising the material's strain to failure. One study found that the tensile modulus for a pure epoxy resin was 3.81 GPa, which increased to 4.58 GPa and 5.81 GPa with the addition of 15 wt% and 25 wt% nanosilica, respectively[1]. Another research effort reported that the addition of 5 vol. % silica nanoparticles could improve stiffness and fracture energy by 20% and 140%, respectively[2].
The synergistic effects of combining micro and nano silica fillers can lead to significant improvements in mechanical properties. For example, the highest Young's modulus of 5.39 GPa was recorded for a composite with 25 wt.% loading (12.5 wt.% micro + 12.5 wt.% nano), which was a 228% increase compared to the neat epoxy[3]. The toughening mechanisms responsible for these improvements are often attributed to crack deflection, energy dissipation through particle-matrix debonding, and plastic deformation of the matrix around the nanoparticles[4].
The following table summarizes experimental data on the mechanical properties of silica-epoxy composites, highlighting the influence of silica particle size and concentration.
| Composite System | Filler Type | Filler Concentration (wt%) | Mechanical Property | Value | Source |
| Neat Epoxy | - | 0 | Fracture Energy (G_Ic) | 103 J/m² | [2] |
| Epoxy + Nano-silica | 12 nm Spherical | 4.0 | Fracture Energy (G_Ic) | 291 J/m² | [2] |
| Epoxy + Nano-silica | 12 nm Spherical | 3.17 vol% | Fracture Energy (G_Ic) | ~620 J/m² | [5] |
| Epoxy + Nano-silica | - | 20 | Fracture Toughness (K_Ic) | ~73% increase | [1] |
| Epoxy + Micro-silica | - | 2 | Tensile Strength | 21% increase | [6] |
| Epoxy + Micro-silica | - | 2 | Modulus of Elasticity | 5% increase | [6] |
| Epoxy + Nano-silica | - | 5 | Tensile Strength | 275 MPa | [7] |
| Epoxy + Nano-silica | - | 5 | Flexural Strength | 162 MPa | [7] |
| Epoxy + Hybrid | 12.5% Micro + 12.5% Nano | 25 | Young's Modulus | 5.39 GPa | [3] |
| Neat Epoxy | - | - | Young's Modulus | 3.81 GPa | [1] |
| Epoxy + Nano-silica | - | 15 | Young's Modulus | 4.58 GPa | [1] |
| Epoxy + Nano-silica | - | 25 | Young's Modulus | 5.81 GPa | [1] |
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized testing methods. Below are detailed methodologies for the key experiments cited.
Fracture Toughness Testing
Fracture toughness, a measure of a material's resistance to crack propagation, is often determined using the single-edge-notch bending (SENB) or compact tension (CT) specimens. These tests are generally conducted following standards such as ASTM D5045 or ISO 13586 .
Methodology (based on ASTM D5045):
-
Specimen Preparation: A rectangular or compact tension specimen is machined from the composite material. A sharp notch is introduced, and a pre-crack is created at the tip of the notch, often by tapping a razor blade.
-
Test Setup: The SENB specimen is placed on a three-point bending fixture, while the CT specimen is loaded in tension.
-
Loading: A quasi-static load is applied to the specimen at a constant displacement rate. The load and displacement are continuously recorded.
-
Data Analysis: The critical stress intensity factor (K_Ic) is calculated from the peak load at which the crack begins to propagate. The critical strain energy release rate (G_Ic) can also be determined from the load-displacement curve. A state of plane strain at the crack tip is a requirement for a valid K_Ic measurement.[8]
Flexural Strength Testing
Flexural strength, or the ability of a material to resist bending forces, is commonly measured using a three-point or four-point bending test as outlined in standards like ASTM D790 or ISO 178 .
Methodology (based on ASTM D790):
-
Specimen Preparation: A rectangular bar of the composite material is prepared with specific dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).
-
Test Setup: The specimen is placed on two supports with a specified span length. A loading nose applies a force to the midpoint of the specimen (for a three-point test).
-
Loading: The specimen is loaded at a constant crosshead speed until it fractures or reaches a maximum strain of 5%.
-
Data Analysis: The flexural strength is calculated from the maximum load sustained by the specimen. The flexural modulus, a measure of stiffness in bending, is determined from the slope of the initial linear portion of the stress-strain curve.[2][6][9]
Compressive Strength Testing
Compressive strength, which indicates a material's ability to withstand a crushing load, is determined according to standards such as ASTM D695 or ISO 604 .
Methodology (based on ASTM D695):
-
Specimen Preparation: A block or cylinder of the composite material is prepared with a specific geometry. The ends of the specimen must be flat, parallel, and perpendicular to the long axis.
-
Test Setup: The specimen is placed between two hardened, parallel compression platens in a universal testing machine.
-
Loading: A compressive load is applied at a constant rate of straining or loading until the specimen fails.
-
Data Analysis: The compressive strength is calculated as the maximum stress the material can withstand before failure. The compressive modulus can also be determined from the stress-strain curve.[3][5]
Experimental Workflow for Mechanical Characterization
The following diagram illustrates a typical workflow for the fabrication and mechanical testing of silica-based composite materials.
Caption: Experimental workflow for silica-composite fabrication and testing.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. The Synergistic Effects of Hybrid Micro and Nano Silica in Influencing the Mechanical Properties of Epoxy Composites—A New Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Role of Nanosilica as a Toughening Agent for Enhanced Epoxy Composites for Aerospace Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of fracture toughness of epoxy polymer composite incorporating micro/nano silica, rubber and CNTs [revistapolimeros.org.br]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Theoretical Models for Predicting Silicon Dioxide Properties: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate prediction of material properties is paramount. This guide provides an objective comparison of theoretical models used to predict the properties of silicon dioxide (SiO2), a material of immense importance in various scientific and technological fields. The performance of these models is critically evaluated against experimental data, offering a comprehensive resource for selecting the appropriate theoretical framework for specific research needs.
This guide delves into the validation of theoretical models for predicting the structural, mechanical, thermal, and electronic properties of this compound. By presenting quantitative data in clearly structured tables and detailing the experimental protocols used for validation, this document aims to bridge the gap between theoretical predictions and experimental realities.
Comparison of Theoretical Models
A variety of theoretical models have been developed to simulate and predict the behavior of this compound at the atomic level. These can be broadly categorized into classical interatomic potentials and quantum mechanical methods.
Classical Interatomic Potentials: These models use simplified mathematical functions to describe the forces between atoms. They are computationally less expensive and are well-suited for simulating large systems and long timescales. Prominent examples for silica (B1680970) include:
-
Van Beest-Kramer-van Santen (BKS) potential: A widely used two-body potential that has shown success in reproducing many thermomechanical properties of different silica polymorphs.[1] However, it has limitations in accurately predicting the phononic density of states and certain phase transition characteristics.[1]
-
Vashishta potential: This potential includes two-body and three-body covalent interactions, accounting for steric repulsion, Coulomb interactions, and angle-dependent forces.[2] It has demonstrated reliability in modeling the lattice constants, elastic constants, and density of crystalline α-quartz.[2]
-
Tangney-Scandolo (TS) potential: A polarizable force field that has shown significant improvements over the BKS potential in reproducing the phononic density of states and other dynamic properties.
-
Demiralp-Cagin-Goddard (DCG) potential: A fluctuating-charge potential that also aims to improve upon the limitations of simpler models.
Quantum Mechanical Methods: These approaches are based on the principles of quantum mechanics and provide a more fundamental description of interatomic interactions. They are generally more accurate but computationally intensive.
-
Density Functional Theory (DFT): A powerful method for calculating the electronic structure of materials. DFT has been used to study the structural, electronic, and optical properties of various SiO2 polymorphs, often providing results in good agreement with experimental data.[3][4][5] For instance, DFT calculations have been employed to investigate the formation of native point defects in amorphous SiO2 and their impact on structural properties.[6]
-
Ab Initio Molecular Dynamics (AIMD): This method combines DFT with molecular dynamics, allowing for the simulation of atomic motion and thermodynamic properties from first principles.
Recent advancements have also seen the emergence of Machine Learning Interatomic Potentials (MLIPs) , which are trained on large datasets from quantum mechanical calculations. These models, such as MACE (Message Passing Atomic Cluster Expansion), offer a promising combination of high accuracy and computational efficiency, and have been successfully applied to model the framework energies and phase transitions of silica polymorphs.[7][8][9]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the performance of various theoretical models in predicting key properties of this compound, alongside experimental values.
Table 1: Structural Properties of α-Quartz
| Property | BKS | Vashishta | DFT | Experimental |
| Lattice Constant a (Å) | 4.98 | 4.91 | 4.97 | 4.913 |
| Lattice Constant c (Å) | 5.47 | 5.40 | 5.46 | 5.405 |
| Si-O Bond Length (Å) | 1.61 | 1.61 | 1.62 | 1.607 |
| O-Si-O Bond Angle (°) | 109.5 | 109.4 | 109.5 | 109.4 |
| Si-O-Si Bond Angle (°) | 142.1 | 143.7 | 144.0 | 143.6 |
Note: Values are compiled from various sources and may represent averages from different studies.
Table 2: Mechanical Properties of Fused Silica
| Property | BKS | Vashishta | Experimental |
| Young's Modulus (GPa) | 70 | 73 | 72-74 |
| Bulk Modulus (GPa) | 37 | 40 | 35-40 |
| Shear Modulus (GPa) | 31 | 31 | 31 |
| Poisson's Ratio | 0.17 | 0.17 | 0.17 |
Note: Experimental values for mechanical properties can vary depending on the specific manufacturing process and measurement technique.
Table 3: Thermal and Electronic Properties of Amorphous SiO2
| Property | Theoretical Model | Predicted Value | Experimental Value |
| Thermal Conductivity (W/m·K) at 300 K | Molecular Dynamics (various potentials) | 1.1 - 1.4 | ~1.38 |
| Electronic Band Gap (eV) | DFT (GGA) | ~5.5 - 6.0 | ~8.9 - 9.0 |
Note: The underestimation of the band gap by standard DFT functionals is a known issue. More advanced methods like hybrid functionals or GW calculations can provide more accurate predictions.
Experimental Protocols
The validation of theoretical models relies on accurate and reproducible experimental data. Below are detailed methodologies for key experiments used to characterize this compound.
Nanoindentation for Mechanical Properties
Objective: To determine the hardness and elastic modulus of this compound.
Methodology:
-
Sample Preparation: A fused silica sample with a smooth, polished surface is used. The sample is securely mounted on the nanoindenter stage.
-
Indenter Tip Calibration: A Berkovich diamond indenter is typically used. The tip area function is calibrated using a standard material with known elastic properties, such as fused silica itself.[10][11]
-
Indentation Process:
-
The indenter tip is brought into contact with the sample surface.
-
A controlled load is applied, and the corresponding penetration depth is continuously measured, generating a load-displacement curve.
-
A specific loading procedure, such as a quarter sinus loading function followed by a creep segment and a three-step unloading, can be employed to measure elastic, plastic, and creep properties.[12]
-
-
Data Analysis: The hardness and elastic modulus are calculated from the load-displacement data using the Oliver-Pharr method. The analysis involves determining the peak load, maximum depth, and the stiffness of the initial portion of the unloading curve.
3-Omega (3ω) Method for Thermal Conductivity
Objective: To measure the thermal conductivity of thin this compound films.
Methodology:
-
Sample Preparation: A thin metal heater/thermometer (e.g., gold or platinum) is deposited onto the surface of the SiO2 thin film using techniques like photolithography and electron-beam evaporation.
-
Measurement Setup: The sample is placed in a vacuum chamber to minimize heat loss through convection. Electrical connections are made to the metal strip.
-
Measurement Principle:
-
An AC current with a frequency ω is passed through the metal strip, causing Joule heating at a frequency of 2ω.[13][14][15]
-
This periodic heating creates a temperature oscillation in the film and substrate.
-
The temperature oscillation of the heater itself, also at 2ω, causes a small third-harmonic (3ω) voltage signal due to the temperature-dependent resistance of the metal.[13][14]
-
-
Data Acquisition and Analysis:
-
A lock-in amplifier is used to measure the in-phase and out-of-phase components of the 3ω voltage signal as a function of the driving frequency ω.
-
The thermal conductivity of the SiO2 film is extracted by fitting the frequency-dependent temperature rise to a thermal model of heat flow from the heater into the film and substrate.[16][17]
-
X-ray Photoelectron Spectroscopy (XPS) for Electronic Band Gap
Objective: To determine the electronic band gap of this compound.
Methodology:
-
Sample Preparation: A clean SiO2 sample is placed in an ultra-high vacuum chamber of the XPS system.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).[18][19]
-
Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Core-Level and Valence Band Spectra Acquisition:
-
High-resolution spectra of the Si 2p and O 1s core levels are acquired.
-
The valence band spectrum is also measured.
-
-
Band Gap Determination:
-
The valence band maximum (VBM) is determined from the leading edge of the valence band spectrum.
-
The energy loss spectrum associated with a core-level peak (e.g., O 1s) is analyzed. The onset of inelastic scattering corresponds to the energy required to excite an electron from the valence band to the conduction band, thus providing a measure of the band gap.[20]
-
Neutron Scattering for Structural Analysis
Objective: To investigate the atomic structure of amorphous this compound.
Methodology:
-
Sample Preparation: A sample of amorphous SiO2 is placed in a suitable container that is transparent to neutrons.
-
Neutron Beam Irradiation: The sample is exposed to a monochromatic beam of neutrons from a research reactor or spallation source.
-
Scattering Detection: The scattered neutrons are detected by an array of detectors placed at various angles around the sample. Both elastic and inelastic scattering can be measured.[21]
-
Data Analysis:
-
The measured scattering intensity as a function of the scattering angle (or momentum transfer, Q) is used to calculate the static structure factor, S(Q).
-
The pair distribution function, g(r), which describes the probability of finding another atom at a distance r from a reference atom, is obtained by Fourier transforming S(Q). This provides information on bond lengths and coordination numbers.
-
Inelastic neutron scattering can be used to probe the vibrational density of states.
-
Visualizing the Workflow
To better understand the interplay between theoretical modeling and experimental validation, the following diagrams illustrate the typical workflows.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [PDF] A machine-learned interatomic potential for silica and its relation to empirical models | Semantic Scholar [semanticscholar.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. 3ω-method - Wikipedia [en.wikipedia.org]
- 14. linseis.com [linseis.com]
- 15. What is the 3-Omega Method? – C-Therm Technologies Ltd. [ctherm.com]
- 16. dameslab.berkeley.edu [dameslab.berkeley.edu]
- 17. 3-Omega Thermal Conductivity | Materials Characterization Services [mat-cs.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. arxiv.org [arxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Experimental methods / MLZ [mlz-garching.de]
Safety Operating Guide
Proper Disposal of Silicon Dioxide: A Guide for Laboratory Professionals
Silicon dioxide (SiO₂), a compound commonly utilized in various forms such as silica (B1680970) gel, fumed silica, and crystalline silica, is a staple in research and development settings. While generally considered stable and non-reactive, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance.[1][2][3] This guide provides essential procedural information for the safe disposal of this compound in its various forms.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound in a manner that minimizes dust generation, as inhalation of fine particles can pose a health risk.[4][5]
-
Engineering Controls : Always handle this compound, particularly in powder form, within a well-ventilated area, such as a fume hood, to minimize airborne dust.[2][6]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[7] For procedures that may generate significant dust, a NIOSH-approved respirator is recommended.[6][8]
-
Housekeeping : Avoid dry sweeping of silica dust. Instead, use a HEPA-filtered vacuum or wet wiping methods for cleanup.[8][9]
Occupational Exposure Limits
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established permissible exposure limits (PEL) for respirable crystalline silica to protect workers.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) | 50 µg/m³ (8-hour TWA) | OSHA |
| Action Level | 25 µg/m³ (8-hour TWA) | OSHA |
TWA: Time-Weighted Average
It is imperative that laboratories handling significant quantities of respirable silica implement monitoring to ensure these limits are not exceeded.[4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form and whether it is contaminated with hazardous substances.
1. Uncontaminated this compound:
Pure, uncontaminated this compound is generally not classified as hazardous waste.[10] However, it should not be disposed of down the drain.[7]
-
Step 1: Collection : Collect the uncontaminated this compound waste in a clearly labeled, sealed container to prevent dust release.[11]
-
Step 2: Labeling : Label the container as "Non-hazardous this compound Waste."
-
Step 3: Consultation : Consult your institution's environmental health and safety (EHS) office or local waste management regulations for specific disposal instructions.[4] In many cases, it can be disposed of as regular solid waste, but local rules vary.
2. Contaminated this compound:
This compound used in applications like chromatography is often contaminated with solvents or other chemicals.[11] This waste must be treated as hazardous.
-
Step 1: Collection : Collect the contaminated silica in a designated, leak-proof hazardous waste container.[10][11]
-
Step 2: Labeling : Clearly label the container with "Hazardous Waste," the name "this compound," and a list of all contaminants with their approximate percentages.[10]
-
Step 3: Storage : Store the sealed container in a well-ventilated, designated hazardous waste accumulation area.
-
Step 4: Disposal : Arrange for disposal through your institution's licensed hazardous waste contractor.[6][11] Do not mix with other waste streams unless explicitly permitted by your EHS office.
3. Disposal of Slurry:
Wet slurry containing this compound is not hazardous while wet. However, if allowed to dry, the dust can become airborne.[9]
-
Step 1: Containment : Capture and contain the wet slurry.[9]
-
Step 2: Dewatering (if necessary) : If the slurry is dewatered, ensure the resulting cake-like material remains damp.[9]
-
Step 3: Disposal : Dispose of the wet slurry or damp cake in a sealed container to prevent it from drying out and releasing dust.[9] Follow the procedures for either uncontaminated or contaminated waste based on the nature of the slurry.
Experimental Workflow for Waste Characterization
Prior to disposal, especially for research-derived waste, a proper waste characterization is essential.
Caption: Decision workflow for characterizing this compound waste.
This procedural guide, when followed in conjunction with your institution's specific safety protocols and local regulations, will ensure the safe and compliant disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and disposal of respirable silica dust, contaminated equipment, and filters from vacuums and PPE | Occupational Safety and Health Administration [osha.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. n.b5z.net [n.b5z.net]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Silica Dust: How to Reduce/Remediate the Health Risk it Presents on Construction Sites | VERTEX [vertexeng.com]
- 9. safework.nsw.gov.au [safework.nsw.gov.au]
- 10. youtube.com [youtube.com]
- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
